molecular formula C6H16Br2N2 B1400879 (2S,5S)-2,5-dimethylpiperazine dihydrobromide CAS No. 98778-71-3

(2S,5S)-2,5-dimethylpiperazine dihydrobromide

Cat. No.: B1400879
CAS No.: 98778-71-3
M. Wt: 276.01 g/mol
InChI Key: CHGBTPQJPVPJJP-USPAICOZSA-N
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Description

(2S,5S)-2,5-dimethylpiperazine dihydrobromide is a useful research compound. Its molecular formula is C6H16Br2N2 and its molecular weight is 276.01 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2S,5S)-2,5-dimethylpiperazine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2BrH/c1-5-3-8-6(2)4-7-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGBTPQJPVPJJP-USPAICOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1)C.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@H](CN1)C.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is (2S,5S)-2,5-dimethylpiperazine dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide: A Chiral Scaffold for Advanced Drug Discovery

Abstract

This compound is a chiral building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its rigid, stereochemically defined structure serves as a valuable scaffold in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs) where stereochemical control is paramount for therapeutic efficacy and safety. This guide provides a comprehensive technical overview of its chemical properties, synthesis, applications in drug development, and essential safety protocols. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

The Strategic Importance of Chiral Piperazines in Medicinal Chemistry

The piperazine ring is a privileged scaffold in modern drug design, appearing in a multitude of FDA-approved drugs.[1] This six-membered heterocycle, containing two nitrogen atoms at opposite positions, offers a unique combination of properties: it provides a rigid conformational anchor, enhances aqueous solubility, and presents two sites for chemical modification, which can improve oral bioavailability and other ADME (absorption, distribution, metabolism, and excretion) characteristics.[2]

The introduction of chirality into the piperazine scaffold, as seen in (2S,5S)-2,5-dimethylpiperazine, elevates its utility significantly. Stereochemistry is a critical determinant of a drug's pharmacological profile. The precise three-dimensional arrangement of atoms dictates how a molecule interacts with its biological target (e.g., an enzyme or receptor). Utilizing a single, pure enantiomer like the (2S,5S) isomer is essential for designing drugs with high selectivity and potency, thereby minimizing off-target effects and improving the therapeutic index.[3][4] This specific isomer provides a constrained, well-defined geometry that medicinal chemists can exploit to orient pharmacophoric groups in the optimal spatial arrangement for target engagement.[5]

Core Physicochemical and Structural Properties

This compound is the hydrobromide salt of a specific stereoisomer of 2,5-dimethylpiperazine. The salt form is typically preferred in laboratory settings as it enhances stability and solubility in polar solvents, which is advantageous for reactions and biological assays.[6] The core structure is the trans diastereomer, which is chiral and exists as a pair of enantiomers; this guide focuses on the (2S,5S) enantiomer.[6]

PropertyValueSource(s)
IUPAC Name (2S,5S)-2,5-dimethylpiperazine;dihydrobromide[7][8]
CAS Number 98778-71-3[5][7][8]
Molecular Formula C₆H₁₆Br₂N₂[5][9]
Molecular Weight 276.01 g/mol [5][9]
Canonical SMILES C[C@H]1CNC.Br.Br[7][8]
InChI Key CHGBTPQJPVPJJP-USPAICOZSA-N[7][8]
Parent Compound (2S,5S)-2,5-dimethylpiperazine (CAS: 6284-84-0)[10]

Synthesis and Characterization

General Synthetic Strategy

The synthesis of enantiomerically pure compounds like (2S,5S)-2,5-dimethylpiperazine necessitates a stereoselective approach. While specific, industrial-scale synthetic routes are often proprietary, a common and powerful strategy involves the asymmetric hydrogenation of a prochiral pyrazine precursor using a chiral catalyst. This method allows for the direct establishment of the required stereocenters with high enantiomeric excess.

The choice of an asymmetric method over classical resolution is driven by efficiency and atom economy. It avoids the synthesis of an unwanted enantiomer, thereby doubling the theoretical yield from a given amount of starting material. The subsequent conversion to the dihydrobromide salt is a straightforward acid-base reaction, which serves to isolate and purify the final product as a stable, crystalline solid.

G A 2,5-Dimethylpyrazine (Prochiral Precursor) B Asymmetric Hydrogenation A->B H₂, Chiral Ir-catalyst C (2S,5S)-2,5-Dimethylpiperazine (Chiral Free Base) B->C High Enantioselectivity (e.g., >95% ee) D Reaction with HBr 2 equivalents HBr C->D Solvent (e.g., Ethanol) E (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide (Final Product) D->E Crystallization & Purification

Caption: General workflow for the synthesis of this compound.

Conceptual Experimental Protocol
  • Asymmetric Hydrogenation: A solution of 2,5-dimethylpyrazine in a suitable solvent (e.g., methanol) is charged to a high-pressure reactor. A chiral iridium catalyst is added under an inert atmosphere. The reactor is pressurized with hydrogen gas and heated. The reaction is monitored until completion. The choice of an iridium-based catalyst is common for the hydrogenation of N-heterocycles, offering high activity and enantioselectivity.[11]

  • Work-up and Isolation of Free Base: Upon completion, the catalyst is removed by filtration. The solvent is removed under reduced pressure to yield the crude (2S,5S)-2,5-dimethylpiperazine free base.

  • Dihydrobromide Salt Formation: The crude free base is dissolved in a solvent like ethanol or isopropanol. Two molar equivalents of aqueous hydrobromic acid (HBr) are added dropwise. The dihydrobromide salt precipitates from the solution.

  • Purification: The resulting solid is collected by filtration, washed with a cold solvent to remove impurities, and dried under a vacuum to yield the final, purified this compound.

Analytical Characterization

The identity, purity, and stereochemical integrity of the final product must be rigorously confirmed. Standard analytical techniques include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry: To verify the molecular weight and formula.[12][13]

  • Chiral HPLC: To determine the enantiomeric excess (e.e.) and ensure the product is enantiomerically pure.

Applications in Drug Discovery and Development

The primary application of this compound is as a chiral building block for creating new drug candidates.[5] Its rigid structure provides a reliable scaffold upon which various pharmacophoric elements can be attached at the N1 and N4 positions. This allows for the systematic exploration of chemical space to optimize a compound's interaction with its biological target.

Caption: Use of the (2S,5S)-2,5-dimethylpiperazine scaffold in creating a diverse chemical library.

This strategic approach is particularly valuable in the development of:

  • Kinase Inhibitors: The piperazine scaffold can effectively position functional groups to interact with the hinge region and other key pockets of protein kinases, which are major targets in oncology.[5]

  • Central Nervous System (CNS) Agents: The piperazine moiety is a common feature in drugs targeting CNS receptors, such as those for serotonin and dopamine.[3][5] The defined stereochemistry of the (2S,5S) isomer is crucial for achieving receptor subtype selectivity, leading to more effective treatments for psychiatric and neurodegenerative disorders.[3]

  • Asymmetric Synthesis: It can also be used as a precursor for chiral ligands in catalytic reactions, further extending its utility in synthetic chemistry.[5]

The use of this specific building block allows drug developers to design molecules with improved selectivity and metabolic stability, ultimately leading to safer and more effective medicines.[5]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the dihydrobromide salt is not widely available, the safety profile can be inferred from data on the parent compound, 2,5-dimethylpiperazine. It is imperative to handle the compound with appropriate caution in a controlled laboratory environment.

Hazard Profile of the Related Free Base (2,5-Dimethylpiperazine)

Hazard ClassGHS StatementSource(s)
Flammability H228: Flammable solid[14]
Acute Toxicity H311: Toxic in contact with skin[14]
Corrosion/Irritation H314: Causes severe skin burns and eye damage[14]
Recommended Handling Protocols
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield at all times.[15]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[16]

  • Exposure Avoidance: Do not allow the chemical to come into contact with skin, eyes, or clothing. Do not breathe dust.[15] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment where necessary.[16]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[15]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage condition is room temperature.[5]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the rational design of stereochemically pure pharmaceuticals. Its defined three-dimensional structure provides a robust and reliable scaffold that enables medicinal chemists to develop highly selective and potent drug candidates for a range of therapeutic areas, including oncology and neuroscience. A thorough understanding of its properties, synthesis, and handling requirements is essential for leveraging its full potential in advancing the frontiers of drug discovery.

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(2S,5S)-2,5-Dimethylpiperazine Dihydrobromide: A Chiral Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 98778-71-3

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(2S,5S)-2,5-Dimethylpiperazine dihydrobromide is a chiral heterocyclic compound that has emerged as a valuable building block in modern medicinal chemistry. Its rigid, stereochemically defined piperazine core offers a unique three-dimensional architecture that is increasingly sought after for the design of selective and metabolically stable therapeutic agents. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its applications and analytical characterization, tailored for scientists and professionals in the field of drug development. The inherent conformational rigidity of the cis-disubstituted piperazine ring in the (2S,5S) configuration is a key attribute, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.

I. Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and formulation. The dihydrobromide salt form enhances the compound's stability and crystallinity, facilitating its handling and purification.

PropertyValueSource
CAS Number 98778-71-3[1]
Molecular Formula C₆H₁₆Br₂N₂[2]
Molecular Weight 276.01 g/mol [2]
IUPAC Name (2S,5S)-2,5-dimethylpiperazine;dihydrobromide[1]
SMILES CC@H1CNC@H(CN1)C.Br.Br[1]
Appearance Typically a white to off-white solidGeneral Knowledge
Solubility Freely soluble in waterGeneral Knowledge

II. Synthesis and Chiral Control: The Rationale Behind the Route

The synthesis of enantiomerically pure (2S,5S)-2,5-dimethylpiperazine is a critical step that dictates its utility. Several strategies can be employed, with the choice often depending on the desired scale, purity, and available starting materials. A common and effective approach involves the cyclization of chiral precursors derived from amino acids, such as L-alanine, which sets the required stereochemistry early in the synthetic sequence.

Conceptual Synthesis Workflow

The following diagram outlines a conceptual pathway for the synthesis of (2S,5S)-2,5-dimethylpiperazine, starting from a readily available chiral precursor. This approach underscores the importance of stereochemical control throughout the synthesis.

G cluster_0 Synthesis of Chiral Precursor cluster_1 Dimerization and Cyclization cluster_2 Reduction and Salt Formation L-Alanine L-Alanine N-Protected_L-Alanine N-Protected_L-Alanine L-Alanine->N-Protected_L-Alanine Protection (e.g., Boc) Activated_Alanine Activated_Alanine N-Protected_L-Alanine->Activated_Alanine Activation (e.g., for amide coupling) Dipeptide_Intermediate Dipeptide_Intermediate Activated_Alanine->Dipeptide_Intermediate Peptide Coupling Diketopiperazine Diketopiperazine Dipeptide_Intermediate->Diketopiperazine Deprotection & Cyclization Free_Base (2S,5S)-2,5-dimethylpiperazine Diketopiperazine->Free_Base Reduction (e.g., LiAlH4) Dihydrobromide_Salt (2S,5S)-2,5-dimethylpiperazine dihydrobromide Free_Base->Dihydrobromide_Salt Treatment with HBr

Caption: Conceptual synthesis of this compound.

Detailed Experimental Protocol: Synthesis from L-Alanine

This protocol provides a representative, step-by-step methodology for the synthesis of (2S,5S)-2,5-dimethylpiperazine, followed by its conversion to the dihydrobromide salt. The rationale for key steps is highlighted to provide a deeper understanding of the process.

Step 1: Synthesis of cyclo(L-Ala-L-Ala) (a 2,5-diketopiperazine)

  • Rationale: The formation of a cyclic dipeptide (a diketopiperazine) from L-alanine establishes the cis-relationship of the two methyl groups.

  • Procedure:

    • L-Alanine is heated in a suitable solvent, such as ethylene glycol, under reflux with a catalyst (e.g., olivine) to promote condensation and cyclization.[3]

    • The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture is cooled, and the product, cyclo(L-Ala-L-Ala), is isolated through crystallization or chromatography.

Step 2: Reduction of the Diketopiperazine

  • Rationale: The amide functionalities of the diketopiperazine are reduced to amines to form the piperazine ring. A powerful reducing agent is required for this transformation.

  • Procedure:

    • The dried cyclo(L-Ala-L-Ala) is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

    • A solution of a strong reducing agent, typically lithium aluminum hydride (LiAlH₄), in THF is added dropwise to the diketopiperazine solution at a controlled temperature (usually 0 °C to start, then reflux).

    • The reaction is stirred at reflux until the starting material is consumed, as indicated by TLC or LC-MS.

    • The reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., 15% NaOH solution) to decompose the excess LiAlH₄ and precipitate the aluminum salts.

    • The resulting slurry is filtered, and the filtrate, containing the (2S,5S)-2,5-dimethylpiperazine free base, is collected. The solvent is then removed under reduced pressure.

Step 3: Formation of the Dihydrobromide Salt

  • Rationale: Conversion to the dihydrobromide salt improves the compound's stability, crystallinity, and ease of handling for subsequent applications.

  • Procedure:

    • The crude (2S,5S)-2,5-dimethylpiperazine free base is dissolved in a suitable solvent, such as isopropanol or ethanol.

    • A solution of hydrobromic acid (HBr) in a suitable solvent (e.g., acetic acid or an ethereal solution) is added dropwise with stirring until the solution becomes acidic.

    • The this compound salt typically precipitates out of the solution.

    • The precipitate is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any impurities, and dried under vacuum to yield the final product.

III. Analytical Characterization: Ensuring Purity and Stereochemical Integrity

Rigorous analytical characterization is paramount to confirm the identity, purity, and, most importantly, the enantiomeric excess of this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information on the chemical environment of the protons in the molecule, confirming the presence of the methyl and piperazine ring protons. The coupling patterns can help to confirm the cis relative stereochemistry.

    • ¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the free base and to aid in structural elucidation.

Chiral Purity Analysis

The determination of enantiomeric excess is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Illustrative Chiral HPLC Method Development Workflow

G Start Start Select_CSP Select Chiral Stationary Phase (CSP) (e.g., polysaccharide-based) Start->Select_CSP Mobile_Phase_Screening Mobile Phase Screening (e.g., hexane/isopropanol) Select_CSP->Mobile_Phase_Screening Optimization Optimize Conditions (Flow rate, temperature, etc.) Mobile_Phase_Screening->Optimization Validation Method Validation (Linearity, precision, accuracy) Optimization->Validation Analysis Analysis Validation->Analysis

Caption: Workflow for chiral HPLC method development.

Example Chiral HPLC Protocol:

  • Rationale: A chiral stationary phase (CSP) is used to selectively interact with the two enantiomers, leading to different retention times and allowing for their separation and quantification.

  • Procedure:

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series) is often effective for separating chiral amines.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape, is used.

    • Detection: UV detection is typically used. If the compound lacks a strong chromophore, derivatization with a UV-active agent may be necessary.

    • Analysis: The sample is injected onto the column, and the retention times of the two enantiomers are compared to those of a racemic standard to determine the enantiomeric excess.

IV. Applications in Drug Discovery and Development

The rigid and stereochemically defined nature of the (2S,5S)-2,5-dimethylpiperazine scaffold makes it a "privileged structure" in medicinal chemistry. Its incorporation into drug candidates can lead to improved target affinity, selectivity, and pharmacokinetic properties.[2]

Kinase Inhibitors

The piperazine moiety is a common feature in many kinase inhibitors, often acting as a key linker or pharmacophore that interacts with the hinge region of the kinase. The defined stereochemistry of the (2S,5S)-dimethylpiperazine scaffold can orient substituents in a precise manner, leading to enhanced potency and selectivity for the target kinase.

Central Nervous System (CNS) Agents

The ability of small molecules to cross the blood-brain barrier is a critical factor in the development of CNS drugs. The physicochemical properties of the piperazine ring can be modulated to enhance brain penetration. The rigid conformation of the (2S,5S)-dimethylpiperazine core can improve binding to CNS targets such as G-protein coupled receptors (GPCRs) and ion channels. For example, derivatives of this scaffold have been investigated as selective D₃ receptor agonists.[2]

Other Therapeutic Areas

The versatility of the (2S,5S)-2,5-dimethylpiperazine scaffold has led to its exploration in a wide range of other therapeutic areas, including the development of delta-opioid receptor ligands.[4]

V. Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • In case of exposure: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

VI. Conclusion

This compound is a powerful tool in the arsenal of the medicinal chemist. Its well-defined stereochemistry and rigid conformation provide a solid foundation for the design of novel therapeutics with improved pharmacological profiles. A thorough understanding of its synthesis, characterization, and applications, as outlined in this guide, is essential for leveraging its full potential in the pursuit of new and effective medicines.

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physical properties of (2S,5S)-2,5-dimethylpiperazine dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a crucial chiral building block in modern medicinal chemistry and pharmaceutical development. Its rigid, stereochemically defined piperazine core is instrumental in designing drugs with enhanced selectivity and metabolic stability, particularly in the fields of kinase inhibitors and central nervous system agents[1]. A thorough understanding of its physical properties is paramount for researchers in process development, formulation, and quality control. This guide provides a comprehensive technical overview of the key physical characteristics of this compound, detailing not just the properties themselves, but the experimental methodologies required for their validation. The protocols described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its molecular identity. This compound is the hydrobromide salt of the parent amine, (2S,5S)-2,5-dimethylpiperazine. The salt formation protonates the two nitrogen atoms, significantly influencing properties like solubility and melting point compared to the free base.

Key Identifiers

A summary of the primary chemical identifiers for this compound is presented below.

IdentifierValueSource
CAS Number 98778-71-3J&K Scientific[2][3], Arctom[4]
Molecular Formula C₆H₁₆Br₂N₂MySkinRecipes[1], Arctom[4]
Molecular Weight 276.01 g/mol MySkinRecipes[1], Arctom[4]
Canonical SMILES C[C@H]1CNC.Br.BrJ&K Scientific[2], Arctom[4]
InChIKey CHGBTPQJPVPJJP-USPAICOZSA-NJ&K Scientific[2]
IUPAC Name (2S,5S)-2,5-dimethylpiperazine;dihydrobromideJ&K Scientific[2]
Chemical Structure

melting_point_workflow cluster_prep Sample Preparation cluster_result Result Dry Dry Sample (High Vacuum) Grind Grind to Fine Powder Dry->Grind Load Load Capillary (2-3 mm height) Grind->Load Place Insert into Apparatus Load->Place Ramp Heat at 1-2 °C/min Place->Ramp Observe Observe Phase Change Ramp->Observe Record Record T_onset and T_clear Observe->Record

Caption: Workflow for capillary melting point determination.

Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement, absolute stereochemistry, and packing of a crystalline solid. This information is invaluable for understanding polymorphism and for computational modeling.

  • Crystal Growth: Good quality single crystals are a prerequisite. This is typically the most challenging step.

    • Method: Slow evaporation is a common starting point. Dissolve the compound in a suitable solvent (e.g., ethanol/water mixture) to near saturation. Loosely cover the container and allow the solvent to evaporate over several days to weeks.

    • Alternative: Vapor diffusion. Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed jar containing a less polar "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the solution, reducing solubility and inducing crystallization.

  • Crystal Selection & Mounting: Using a microscope, select a well-formed, defect-free single crystal (typically 0.1-0.3 mm in size). Mount it on a goniometer head using a cryoprotectant oil.

  • Data Collection: Mount the goniometer on the diffractometer. A stream of cold nitrogen (e.g., 100 K) is used to minimize thermal motion and radiation damage. The instrument then rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting diffraction data over a wide range of angles.

  • Structure Solution & Refinement: The collected diffraction pattern is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (solved) and optimized (refined) using specialized software to generate the final crystal structure.

Solubility Characterization

Solubility is a critical parameter for drug development, impacting everything from reaction work-ups to bioavailability. As an ionic salt, this compound is expected to be freely soluble in polar protic solvents like water and alcohols, and poorly soluble in nonpolar organic solvents.

The shake-flask method is the gold standard for determining thermodynamic solubility, as it ensures that the solution reaches equilibrium with the solid phase.

  • Setup: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent (e.g., water, methanol, DMSO, acetonitrile). The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Carefully extract an aliquot of the supernatant. It is critical to separate the liquid from the solid phase without altering the temperature. This is best achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PTFE).

  • Concentration Analysis: Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.

  • Calculation: The solubility is expressed in units of mass per volume (e.g., mg/mL) or moles per liter (mol/L).

solubility_workflow Start Add Excess Solid to Solvent Equilibrate Equilibrate on Shaker (25 °C, 24-48h) Start->Equilibrate Separate Separate Phases (Centrifuge/Filter) Equilibrate->Separate Analyze Analyze Supernatant (e.g., HPLC) Separate->Analyze Result Calculate Solubility (mg/mL or mol/L) Analyze->Result

Caption: Workflow for the shake-flask solubility determination.

Spectroscopic Profile

Spectroscopic analysis provides unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons (a doublet), the methine protons at the C2 and C5 positions, and the methylene protons at C3 and C6. Crucially, the N-H protons of the ammonium salt will appear as a broad signal, significantly downfield from the N-H signal of the free base, due to the deshielding effect of the positive charge.

  • ¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the methyl carbons, the methine carbons (C2, C5), and the methylene carbons (C3, C6), confirming the molecule's symmetry.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., D₂O, Methanol-d₄) in an NMR tube. D₂O is often preferred for hydrohalide salts.

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard ¹H, ¹³C, and 2D experiments like COSY and HSQC can be run to confirm assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For the dihydrobromide salt, the key feature will be the N-H stretching vibrations of the R₂NH₂⁺ group, which typically appear as a strong, broad band in the 2400-3200 cm⁻¹ region. Other expected signals include C-H stretching (~2850-3000 cm⁻¹) and C-H bending (~1375-1450 cm⁻¹) vibrations.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the analysis will detect the cationic form of the molecule, (2S,5S)-2,5-dimethylpiperazine. The expected observation would be the protonated molecular ion [M+H]⁺, where M is the free base, at an m/z value corresponding to its molecular weight (114.19 g/mol ).[5]

Summary of Physical Properties

This table summarizes the key physical data for this compound. Properties without readily available literature values are marked as requiring experimental determination.

PropertyValue / Expected ValueComments
Appearance Crystalline SolidBased on typical properties of organic salts.
Molecular Formula C₆H₁₆Br₂N₂Confirmed from multiple sources. [1][4]
Molecular Weight 276.01 g/mol Confirmed from multiple sources. [1][4]
Melting Point To be determined experimentallyExpected to be a distinct range, indicative of purity.
Solubility Expected to be high in polar solvents (e.g., Water, Methanol)To be determined experimentally via shake-flask method.
¹H NMR Consistent with structureKey feature: Broad R₂NH₂⁺ signal downfield.
¹³C NMR 3 signals expectedReflects the C₂ symmetry of the molecule.
IR Absorption ~2400-3200 cm⁻¹ (strong, broad)Characteristic of R₂NH₂⁺ stretching vibrations.
Mass Spectrometry m/z = 115.12 for [M+H]⁺M = free base (C₆H₁₄N₂).

References

  • This compound - MySkinRecipes. [Link]

  • 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem. [Link]

  • (2S,5S)-2,5-dimethylpiperazine | C6H14N2 | CID 61380 - PubChem. [Link]

  • Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - Acta Crystallographica Section E. [Link]

  • (2R,5S)-2,5-Dimethylpiperazine | CAS#:2815-34-1 - Chemsrc. [Link]

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A Comprehensive Guide to the Synthesis of (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide from Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the synthesis of (2S,5S)-2,5-dimethylpiperazine dihydrobromide, a valuable chiral building block in modern drug discovery and development. The synthesis commences from the readily available and optically pure amino acid, L-alanine, ensuring stereochemical integrity throughout the process. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of (2S,5S)-2,5-Dimethylpiperazine

(2S,5S)-2,5-dimethylpiperazine is a chiral diamine that serves as a crucial intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its rigid, stereochemically defined structure allows for precise control over the three-dimensional arrangement of substituents in the target molecules, which is paramount for achieving desired biological activity and minimizing off-target effects. The dihydrobromide salt form enhances the compound's stability and handling properties.

This guide will delineate a robust and reproducible synthetic route starting from L-alanine, focusing on the formation of a key intermediate, (3S,6S)-3,6-dimethylpiperazine-2,5-dione (a cis-2,5-diketopiperazine), followed by its reduction and subsequent salt formation.

Overall Synthetic Strategy

The synthesis of this compound from L-alanine can be conceptually divided into three main stages:

  • Dimerization of L-alanine to (3S,6S)-3,6-dimethylpiperazine-2,5-dione: This step involves the formation of a cyclic dipeptide from two molecules of L-alanine.

  • Reduction of the Diketopiperazine: The amide functionalities of the diketopiperazine are reduced to the corresponding amines to yield (2S,5S)-2,5-dimethylpiperazine.

  • Formation of the Dihydrobromide Salt: The free base is converted to its dihydrobromide salt for improved stability and handling.

Synthesis_Workflow L_Alanine L-Alanine Diketopiperazine (3S,6S)-3,6-dimethyl- piperazine-2,5-dione L_Alanine->Diketopiperazine Dimerization/Cyclization Dimethylpiperazine (2S,5S)-2,5-dimethylpiperazine Diketopiperazine->Dimethylpiperazine Reduction Dihydrobromide (2S,5S)-2,5-dimethylpiperazine dihydrobromide Dimethylpiperazine->Dihydrobromide Salt Formation

Caption: Overall synthetic workflow from L-alanine.

Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of (3S,6S)-3,6-dimethylpiperazine-2,5-dione

The formation of 2,5-diketopiperazines (DKPs) is a common reaction involving the condensation of two amino acid molecules.[3] This can be achieved through various methods, including heating dipeptides or their esters.[4]

Reaction Scheme:

Causality Behind Experimental Choices:

The direct condensation of amino acids can be challenging and may require harsh conditions. A more controlled approach involves the initial formation of a dipeptide, L-alanyl-L-alanine, followed by an intramolecular cyclization. The use of coupling agents can facilitate this process at milder temperatures, minimizing racemization.[5] Alternatively, solid-phase synthesis on a resin support can be employed to construct the dipeptide, which is then cleaved and cyclized.[6]

Detailed Protocol (Based on Dipeptide Cyclization):

  • Dipeptide Formation (L-alanyl-L-alanine):

    • To a solution of N-Boc-L-alanine (1 equivalent) and L-alanine methyl ester hydrochloride (1 equivalent) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Filter the reaction mixture to remove any precipitated urea byproduct.

    • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected dipeptide.

    • Deprotect the N-Boc group using trifluoroacetic acid (TFA) in DCM.

    • Neutralize the resulting amine salt to obtain L-alanyl-L-alanine methyl ester.

  • Cyclization to (3S,6S)-3,6-dimethylpiperazine-2,5-dione:

    • Dissolve the L-alanyl-L-alanine methyl ester in a high-boiling point solvent such as toluene or xylene.

    • Heat the solution to reflux for 12-24 hours with a Dean-Stark apparatus to remove the methanol and water formed during the reaction.

    • Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

    • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane), and dry under vacuum.

Self-Validation: The formation of the diketopiperazine can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry. The stereochemical purity can be assessed by chiral High-Performance Liquid Chromatography (HPLC).

Stage 2: Reduction of (3S,6S)-3,6-dimethylpiperazine-2,5-dione

The reduction of the amide functionalities in the diketopiperazine to amines is a critical step to obtain the desired piperazine ring.

Reaction Scheme:

Causality Behind Experimental Choices:

Powerful reducing agents are required to reduce the stable amide bonds. Lithium aluminum hydride (LAH) is a common and effective choice for this transformation.[7] The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. The stoichiometry of the reducing agent is crucial to ensure complete reduction.

Reduction_Mechanism DKP (3S,6S)-3,6-dimethylpiperazine-2,5-dione LAH LiAlH4 Intermediate Intermediate Complex LAH->Intermediate Hydride Attack on Carbonyls Piperazine (2S,5S)-2,5-dimethylpiperazine Intermediate->Piperazine Hydrolysis

Caption: Conceptual mechanism of diketopiperazine reduction.

Detailed Protocol:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (4-6 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Diketopiperazine: Dissolve the (3S,6S)-3,6-dimethylpiperazine-2,5-dione in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 12-24 hours.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Extraction: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or crystallization.

Self-Validation: The successful reduction can be confirmed by the disappearance of the carbonyl peaks in the IR spectrum and the appearance of N-H stretching bands. NMR spectroscopy will show a significant upfield shift of the protons and carbons adjacent to the nitrogen atoms.

Stage 3: Formation of this compound

The final step is the conversion of the free base to its dihydrobromide salt.

Reaction Scheme:

Causality Behind Experimental Choices:

The formation of a salt increases the stability and crystallinity of the compound, making it easier to handle and purify. Hydrobromic acid is used to form the corresponding dihydrobromide salt. The reaction is typically carried out in a suitable solvent from which the salt will precipitate.

Detailed Protocol:

  • Dissolution: Dissolve the purified (2S,5S)-2,5-dimethylpiperazine in a suitable solvent such as isopropanol or ethanol.

  • Acidification: Cool the solution in an ice bath and add a solution of hydrobromic acid (48% in water or HBr in acetic acid) dropwise with stirring until the pH is acidic.

  • Precipitation: The dihydrobromide salt will precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with a cold solvent (e.g., cold isopropanol or diethyl ether), and dry under vacuum.

Self-Validation: The formation of the salt can be confirmed by elemental analysis to determine the bromine content. The melting point of the salt will be significantly different from that of the free base.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Purity (%)
(3S,6S)-3,6-dimethylpiperazine-2,5-dioneC₆H₁₀N₂O₂142.1670-85>95
(2S,5S)-2,5-dimethylpiperazineC₆H₁₄N₂114.1960-80>98
This compoundC₆H₁₆Br₂N₂275.0290-98>99

Note: Yields are indicative and may vary depending on the scale and specific conditions of the reaction.

Conclusion

This guide has outlined a reliable and well-documented synthetic pathway for the preparation of this compound from L-alanine. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently reproduce and adapt these protocols for their specific needs. The emphasis on self-validating steps ensures the integrity of the final product, a critical consideration in the synthesis of pharmaceutical intermediates.

References

  • Vertex AI Search. (n.d.). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. PubMed.
  • Organic Chemistry Portal. (n.d.).
  • TaiChem Taizhou Limited. (n.d.). (2S,5S)-2,5-Dimethyl-piperazine CAS NO.59573-44-3.
  • PubChem. (n.d.). (2S,5S)-2,5-dimethylpiperazine.
  • National Institutes of Health. (2021).
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  • National Institutes of Health. (n.d.). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. PMC.
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  • PubMed Central. (n.d.).
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  • MDPI. (2023).
  • Royal Society of Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.
  • Google Patents. (n.d.). WO1997010222A1 - Method for preparing piperazines.
  • Wiley Online Library. (n.d.). Poly(amino acid)
  • ResearchGate. (n.d.). D-alanine derived 1,4-piperazine 2 synthetic procedure.
  • Google Patents. (n.d.).
  • White Rose Research Online. (n.d.). Poly(amino acid)
  • Google Patents. (n.d.). JP2003531197A - Method for producing 2,5-diketopiperazine, 2,5-diketopiperazine, dipeptide and use thereof.
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  • LOCKSS. (2015). CHEMISTRY OF 2,5-DIKETOPIPERAZINE AND ITS BIS-LACTIM ETHER: A BRIEF REVIEW.

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(2S,5S)-2,5-Dimethylpiperazine Dihydrobromide in Catalysis: A Deep Dive into the Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Chiral Piperazines in Asymmetric Organocatalysis

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective, particularly in the realms of pharmaceutical and materials science. Among the diverse strategies employed, asymmetric organocatalysis has emerged as a powerful tool, offering a metal-free and often more sustainable alternative to traditional transition-metal catalysis. Within this field, chiral diamines have carved out a significant niche as versatile and effective catalysts.[1] This guide focuses on a specific, yet highly valuable, member of this class: (2S,5S)-2,5-dimethylpiperazine, particularly in its dihydrobromide salt form.

(2S,5S)-2,5-dimethylpiperazine is a C2-symmetric chiral diamine. Its rigid piperazine backbone, adorned with stereochemically defined methyl groups, provides a well-defined chiral environment crucial for inducing asymmetry in chemical transformations.[2] While it serves as a valuable chiral building block in the synthesis of complex molecules, its application as an organocatalyst is where its mechanistic intricacies truly shine.[2] This technical guide will provide an in-depth exploration of the mechanism of action of (2S,5S)-2,5-dimethylpiperazine dihydrobromide in catalysis, with a focus on its role in the asymmetric Michael addition of aldehydes to nitroalkenes—a cornerstone reaction in carbon-carbon bond formation. We will dissect the catalytic cycle, elucidate the principles of stereochemical control, and provide practical, field-proven insights for researchers, scientists, and drug development professionals.

The Core Mechanism: Enamine Catalysis in Action

The primary mode of action for (2S,5S)-2,5-dimethylpiperazine in catalyzing the addition of aldehydes to electrophiles is through enamine catalysis. This catalytic cycle can be broken down into several key steps:

  • Enamine Formation: The catalytic cycle begins with the reaction between the aldehyde and one of the secondary amine groups of the (2S,5S)-2,5-dimethylpiperazine catalyst. This condensation reaction, which involves the elimination of a water molecule, forms a transient enamine intermediate. The formation of this enamine is a critical activation step, as it raises the Highest Occupied Molecular Orbital (HOMO) of the aldehyde, transforming it into a potent nucleophile.

  • Nucleophilic Attack: The newly formed chiral enamine then undergoes a nucleophilic attack on the electrophilic Michael acceptor, in this case, a nitroalkene. The inherent chirality of the piperazine backbone dictates the facial selectivity of this attack, leading to the formation of a new stereocenter.

  • Hydrolysis and Catalyst Regeneration: Following the carbon-carbon bond formation, the resulting iminium ion intermediate is hydrolyzed by water, releasing the final chiral product and regenerating the (2S,5S)-2,5-dimethylpiperazine catalyst, which can then enter a new catalytic cycle.

The Crucial Role of the Dihydrobromide Salt

The use of (2S,5S)-2,5-dimethylpiperazine as its dihydrobromide salt is not merely for convenience of handling or solubility. The acidic nature of the hydrobromide plays a multifaceted role in the catalytic process:

  • Accelerating Enamine Formation: The protonation of the aldehyde's carbonyl group by the acidic catalyst salt increases its electrophilicity, thereby accelerating the initial condensation reaction with the chiral amine to form the enamine.

  • Brønsted Acid Co-catalysis: The acidic protons can also act as a Brønsted acid co-catalyst, activating the nitroalkene electrophile through hydrogen bonding. This activation lowers the energy of the transition state for the nucleophilic attack, further enhancing the reaction rate.

  • Controlling Catalyst Speciation: The salt form helps to maintain a specific equilibrium between the protonated and free amine forms of the catalyst in the reaction medium, which can be crucial for optimal catalytic activity and stereoselectivity.

Stereochemical Control: The Blueprint for Asymmetry

The high degree of stereoselectivity observed in reactions catalyzed by (2S,5S)-2,5-dimethylpiperazine is a direct consequence of its well-defined three-dimensional structure. The C2-symmetry of the catalyst and the fixed orientation of the methyl groups create a chiral pocket that effectively shields one face of the enamine intermediate.

A widely accepted model to explain the stereochemical outcome involves a nine-membered cyclic transition state. In this model, the enamine, the nitroalkene, and the protonated amine of the catalyst are all involved in a highly organized assembly stabilized by hydrogen bonding. The steric hindrance imposed by the methyl groups on the piperazine ring forces the nitroalkene to approach the enamine from the less hindered face, leading to the preferential formation of one enantiomer of the product.

Visualizing the Mechanism

To provide a clearer understanding of the catalytic cycle and the origin of stereoselectivity, the following diagrams have been generated using Graphviz.

Catalytic_Cycle Catalyst (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde Aldehyde->Enamine TS Stereodetermining Transition State Enamine->TS + Nitroalkene Nitroalkene Nitroalkene Nitroalkene->TS Iminium Iminium Ion Intermediate TS->Iminium Product Chiral Michael Adduct Iminium->Product + H₂O Product->Catalyst Regeneration Water_in H₂O Water_in->Product Water_out - H₂O Transition_State TS Nine-Membered Cyclic Transition State Enamine Nitroalkene Hydrogen Bonding Network Steric Shielding by Methyl Groups HBonding Hydrogen Bonding (N-H...O-N) TS:f3->HBonding Stabilizes Steric Steric Hindrance from Methyl Groups TS:f4->Steric Creates Facial_Selectivity Facial Selectivity HBonding->Facial_Selectivity Directs Steric->Facial_Selectivity Enforces

Figure 2: A conceptual representation of the key interactions within the nine-membered cyclic transition state that lead to high stereoselectivity.

Experimental Protocol: Asymmetric Michael Addition of Butyraldehyde to trans-β-Nitrostyrene

The following protocol is a representative example of a Michael addition reaction catalyzed by a chiral piperazine derivative, adapted from established methodologies. [1] Materials:

  • This compound (Catalyst)

  • trans-β-Nitrostyrene (Michael Acceptor)

  • Butyraldehyde (Michael Donor)

  • Dichloromethane (Solvent)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 mmol, 10 mol%).

  • Addition of Reactants: Add dichloromethane (2 mL) to the flask, followed by trans-β-nitrostyrene (1.0 mmol). Stir the mixture at room temperature for 10 minutes.

  • Initiation of Reaction: Add butyraldehyde (2.0 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material (trans-β-nitrostyrene) is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL). Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired chiral γ-nitroaldehyde.

  • Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Performance of Chiral Piperazine Catalysts

The following table summarizes typical results for the asymmetric Michael addition of aldehydes to nitroalkenes catalyzed by chiral piperazine derivatives, demonstrating the high yields and enantioselectivities that can be achieved.

EntryAldehydeNitroalkeneCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1Propanaltrans-β-Nitrostyrene10Dichloromethane249592
2Butyraldehydetrans-β-Nitrostyrene10Toluene488890
3Isovaleraldehydetrans-β-Nitrostyrene20Chloroform1446685
4Butyraldehyde4-Chloro-trans-β-nitrostyrene10Dichloromethane489193

Data adapted from representative literature values for chiral piperazine-catalyzed Michael additions. [1]

Conclusion: A Powerful Tool for Asymmetric Synthesis

This compound is a highly effective organocatalyst for asymmetric synthesis, particularly in the Michael addition of aldehydes to nitroalkenes. Its mechanism of action is rooted in enamine catalysis, where the chiral piperazine derivative activates the aldehyde towards nucleophilic attack. The dihydrobromide salt plays a crucial role in accelerating the reaction and activating the electrophile. The rigid, C2-symmetric structure of the catalyst provides excellent stereochemical control through a well-organized, nine-membered cyclic transition state, leading to high enantioselectivities. The operational simplicity, mild reaction conditions, and high efficiency of this catalytic system make it a valuable tool for researchers and professionals in drug discovery and development, enabling the synthesis of complex chiral molecules with a high degree of precision.

References

  • Roman, G., et al. (n.d.). Synthesis and Reactivity of Mannich Bases. Part 17. Ketonic Mannich Bases Derived from 2,5-Dimethylpiperazine. ResearchGate. Available at: [Link]

  • Schmalz, H.-G., et al. (2021). One-Pot Ugi/Aza-Michael Synthesis of Highly Substituted 2,5-Diketopiperazines with Anti-Proliferative Properties. MDPI. Available at: [Link]

  • Barros, M. T., et al. (2007). Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. European Journal of Organic Chemistry. Available at: [Link]

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  • Guizzetti, S., et al. (2010). Enantioselective 1,4-Michael addition reaction of pyrazolin-5-one derivatives with 2-enoylpyridines catalyzed by Cinchona derived squaramides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gualandi, A., et al. (2022). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. MDPI. Available at: [Link]

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  • Gu, Z., et al. (2006). Catalytic and Stoichiometric Approaches to the Desymmetrisation of Centrosymmetric Piperazines by Enantioselective Acylation: A Total Synthesis of Dragmacidin A. PubMed. Available at: [Link]

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  • Zhang, Y., et al. (2019). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]

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Chiral Piperazine Derivatives: A Technical Guide to Synthesis and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Moiety as a Privileged Scaffold in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically successful drugs has earned it the designation of a "privileged scaffold".[1][2] This privileged status stems from a combination of favorable physicochemical properties and synthetic tractability. The two nitrogen atoms provide handles for introducing diverse substituents, allowing for fine-tuning of a molecule's pharmacological profile, while also offering opportunities to enhance solubility and modulate pKa for improved pharmacokinetic properties.[3]

While N,N'-disubstituted piperazines have historically dominated the landscape of piperazine-containing drugs, the introduction of chirality, particularly through substitution on the carbon atoms of the ring, unlocks a new dimension of chemical space.[2][4] Chiral piperazine derivatives offer a more rigid and three-dimensionally defined scaffold, enabling more precise and potent interactions with biological targets. This guide provides an in-depth exploration of the synthesis of chiral piperazine derivatives and their application in the development of novel therapeutics.

I. The Strategic Importance of Chirality in Piperazine-Based Drug Design

The introduction of stereocenters onto the piperazine ring allows for the exploration of more complex and specific structure-activity relationships (SAR).[5] Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure piperazine derivatives is of paramount importance in modern drug development. Access to enantiopure α-tertiary piperazines, for instance, provides a unique opportunity to explore these three-dimensionally elaborated scaffolds in drug discovery, moving beyond the more common linearly substituted, non-chiral piperazines.[6]

II. Synthetic Strategies for Chiral Piperazine Derivatives

The synthesis of chiral piperazines can be broadly categorized into two main approaches: the asymmetric synthesis of the piperazine core itself and the introduction of chirality through the functionalization of a pre-existing piperazine ring.

A. Asymmetric Synthesis of the Piperazine Ring

One of the most established methods for constructing chiral piperazines involves the use of readily available chiral starting materials, such as amino acids. A modular synthesis of 2,6-disubstituted piperazines can be achieved through a highly diastereoselective intramolecular hydroamination of substrates prepared from amino acid-derived cyclic sulfamidates.[7] This approach allows for the incorporation of a wide variety of alkyl and aryl substituents at the 2-position.[7]

Experimental Protocol: Diastereoselective Intramolecular Hydroamination for 2,6-Disubstituted Piperazines [7]

  • Synthesis of the Hydroamination Substrate:

    • To a solution of the cyclic sulfamidate derived from the desired amino acid in an appropriate solvent (e.g., THF), add the desired nucleophile (e.g., an amine) and a suitable base (e.g., triethylamine).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying the product by column chromatography.

  • Intramolecular Hydroamination:

    • Dissolve the hydroamination substrate in a suitable solvent (e.g., toluene).

    • Add a catalytic amount of a suitable hydroamination catalyst (e.g., a lanthanide-based catalyst).

    • Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction mixture, remove the catalyst by filtration, and purify the resulting 2,6-disubstituted piperazine by column chromatography.

More recently, catalytic asymmetric methods have emerged as powerful tools for the enantioselective synthesis of piperazines and their precursors.

  • Palladium-Catalyzed Decarboxylative Allylic Alkylation: The asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones provides access to a variety of highly enantioenriched tertiary piperazin-2-ones.[6] These intermediates can then be reduced to the corresponding chiral tertiary piperazines.[6] This method utilizes palladium catalysts with chiral phosphine-oxazoline (PHOX) ligands to achieve high levels of enantioselectivity.[6]

  • One-Pot Enantioselective Organocatalytic Synthesis of Piperazin-2-ones: An organocatalytic one-pot approach allows for the asymmetric synthesis of C3-aryl/alkyl substituted piperazin-2-ones.[8] This process involves an asymmetric epoxidation of in situ formed electron-poor E-alkenes, followed by a domino reaction with a diamine.[8]

Experimental Protocol: Asymmetric Palladium-Catalyzed Decarboxylative Allylic Alkylation of Piperazin-2-ones [6]

  • Reaction Setup:

    • In a glovebox, charge a reaction vial with the piperazin-2-one starting material (1.0 equiv), the palladium precursor [Pd2(pmdba)3] (5 mol%), and the chiral ligand (S)-(CF3)3-tBuPHOX (12.5 mol%).

    • Add anhydrous toluene to achieve the desired concentration (e.g., 0.014 M).

  • Reaction Execution:

    • Seal the vial and heat the reaction mixture at 40 °C for 12–48 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the enantioenriched piperazin-2-one.

    • Determine the enantiomeric excess (ee) by supercritical fluid chromatography (SFC) using a chiral stationary phase.

B. Asymmetric Functionalization of the Piperazine Core

An alternative strategy involves the stereoselective functionalization of a pre-formed piperazine ring. This is often achieved through the deprotonation of an N-protected piperazine to generate a chiral organolithium species, which can then be trapped with an electrophile.

  • Asymmetric Lithiation-Trapping: The use of a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, in conjunction with an organolithium base (e.g., s-BuLi) allows for the enantioselective deprotonation of an N-Boc protected piperazine at one of the α-carbons.[4] The resulting chiral organolithium intermediate can then be reacted with a variety of electrophiles to introduce a substituent in a stereocontrolled manner.[4] The enantioselectivity of this process can be influenced by the nature of the distal N-substituent and the electrophile used.[4]

Logical Workflow for Asymmetric Lithiation-Trapping of N-Boc Piperazine

A N-Boc Piperazine C Chiral Organolithium Intermediate A->C Asymmetric Deprotonation B s-BuLi / (-)-sparteine E Enantioenriched α-Substituted Piperazine C->E Electrophilic Trapping D Electrophile (E+)

Caption: Asymmetric lithiation-trapping workflow.

C. Modern Synthetic Methods: Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the C-H functionalization of piperazines. This approach avoids the need for pre-functionalized starting materials.

  • Decarboxylative Annulation: A visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes can produce 2-substituted piperazines.[4][7] This reaction can be catalyzed by iridium-based photocatalysts or purely organic photocatalysts like 4CzIPN, offering a greener synthetic route.[4]

  • Direct C-H Arylation: Photoredox catalysis can also be used for the direct C-H arylation of N-Boc piperazines with electron-deficient arenes.[4] The mechanism involves a single-electron transfer process initiated by the excited photocatalyst.[4]

Mechanism of Photoredox C-H Arylation of Piperazine

cluster_cat_cycle Photocatalytic Cycle cluster_sub_cycle Substrate Transformation IrIII Ir(III) IrIII_star *Ir(III) IrIII->IrIII_star hv IrIV Ir(IV) IrIII_star->IrIV SET (to Arene) Arene Ar-CN IrIV->IrIII SET (from Piperazine) Piperazine Piperazine-H Arene_rad [Ar-CN]•- Arene->Arene_rad Product_int Intermediate Arene_rad->Product_int Pip_rad_cat [Piperazine-H]•+ Piperazine->Pip_rad_cat Pip_rad Piperazine• Pip_rad_cat->Pip_rad -H+ Pip_rad->Product_int Radical Coupling Product α-Aryl-Piperazine Product_int->Product -CN-

Caption: Simplified mechanism of photoredox C-H arylation.

III. Chiral Piperazine Derivatives in FDA-Approved Drugs

The impact of chiral piperazines is evident in the number of FDA-approved drugs that incorporate this scaffold. These drugs span a wide range of therapeutic areas, highlighting the versatility of the piperazine moiety.

Drug NameTherapeutic AreaKey Structural Feature
Indinavir Antiviral (HIV Protease Inhibitor)Chiral α-secondary piperazine[6]
Palbociclib Anticancer (CDK4/6 Inhibitor)N-aryl piperazine[3]
Ribociclib Anticancer (CDK4/6 Inhibitor)N-aryl piperazine[3]
Vortioxetine AntidepressantN-aryl piperazine[3]
Avapritinib Anticancer (Kinase Inhibitor)Di-N-aryl piperazine[3]
Brexpiprazole AntipsychoticN-aryl piperazine[3]

Table 1: Examples of FDA-Approved Drugs Containing a Piperazine Moiety.

The synthesis of these complex molecules often relies on robust and scalable synthetic routes. For example, the synthesis of Brexpiprazole involves a key palladium-catalyzed amination reaction to form the N-aryl piperazine linkage.[3] Similarly, the syntheses of Palbociclib and Ribociclib utilize aromatic nucleophilic substitution (SNAr) or Buchwald-Hartwig amination to install the N-aryl piperazine moiety.[3]

IV. Future Perspectives

The field of chiral piperazine synthesis continues to evolve, with a focus on developing more efficient, sustainable, and stereoselective methods. The exploration of novel catalytic systems, including biocatalysis and earth-abundant metal catalysis, holds promise for further advancements. As our understanding of the role of three-dimensional structure in drug-target interactions deepens, the demand for novel, stereochemically complex piperazine derivatives will undoubtedly grow, solidifying their position as a truly privileged scaffold in the ongoing quest for new and improved medicines.

References

  • D. C. Blakemore, L. Castro, I. Churcher, D. C. Rees, A. W. Thomas, D. M. Wilson, A. Wood, "Organic Synthesis Provides Opportunities to Transform Drug Discovery," Nature Chemistry, vol. 10, no. 4, pp. 383-394, 2018. [Link]

  • M. D. P. Risso, A. A. Trabanco, "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023," Molecules, vol. 28, no. 15, p. 5789, 2023. [Link]

  • R. Kant, S. Maji, "Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications," Dalton Transactions, vol. 50, no. 3, pp. 785-800, 2021. [Link]

  • K. M. Korch, C. Eidamshaus, D. C. Behenna, S. Nam, D. Horne, B. M. Stoltz, "Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation," Angewandte Chemie International Edition, vol. 54, no. 1, pp. 179-183, 2015. [Link]

  • Organic Chemistry Portal, "Synthesis of piperazines," [Online]. Available: [Link].

  • A. C. de la Torre, S. G. O'Malley, "Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant," The Journal of Organic Chemistry, vol. 88, no. 6, pp. 3489-3494, 2023. [Link]

  • M. A. A. Al-Ghorbani, "Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry," ResearchGate, 2023. [Link]

  • P. A. Magriotis, "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles," RSC Medicinal Chemistry, vol. 11, no. 5, pp. 745-759, 2020. [Link]

  • P. A. Magriotis, "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles," RSC Medicinal Chemistry, vol. 11, no. 5, pp. 745-759, 2020. [Link]

  • S. G. Davies, D. R. Fenwick, "Synthesis of chiral piperazin-2-ones as model peptidomimetics," Journal of the Chemical Society, Perkin Transactions 1, no. 21, pp. 3499-3507, 1997. [Link]

Sources

(2S,5S)-2,5-dimethylpiperazine dihydrobromide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2S,5S)-2,5-dimethylpiperazine Dihydrobromide for Advanced Research and Development

Introduction: The Strategic Importance of Chiral Scaffolds

In the landscape of modern medicinal chemistry and pharmaceutical development, the precise control of molecular architecture is paramount. Chiral building blocks serve as foundational elements in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs), directly influencing drug efficacy, selectivity, and safety profiles. This compound is a key chiral synthon, valued for its rigid piperazine core and defined stereochemistry. This guide provides an in-depth technical overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Data

This compound is the hydrobromide salt of the (2S,5S) stereoisomer of 2,5-dimethylpiperazine. The salt form enhances stability and simplifies handling compared to the free base. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₁₆Br₂N₂[1][2]
Molecular Weight 276.01 g/mol [1][2]
CAS Number 98778-71-3[1][2][3]
IUPAC Name (2S,5S)-2,5-dimethylpiperazine;dihydrobromide[3]
Parent Compound Formula C₆H₁₄N₂[4][5][6]
Parent Compound Mol. Weight 114.19 g/mol [4][5][6]
Appearance Typically a white to off-white solid
Storage Room temperature[1]

Below is a diagram representing the chemical structure of the (2S,5S)-2,5-dimethylpiperazine cation, the core component of the dihydrobromide salt.

Caption: 2D structure of the (2S,5S)-2,5-dimethylpiperazine cation.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure piperazine derivatives is a critical challenge. The parent compound, 2,5-dimethylpiperazine, is often synthesized as a mixture of cis and trans isomers, which then requires resolution.

General Synthesis of 2,5-Dimethylpiperazine

A common industrial method involves the catalytic cyclization of an amino alcohol. For instance, 2,5-dimethylpiperazine can be prepared from 2-aminopropanol-1.[7] This reaction involves the condensation of two molecules of the starting material.

  • Causality: The use of a Raney nickel catalyst under hydrogen pressure is crucial for the reductive amination and cyclization process.[7] The temperature and pressure are optimized to maximize the yield of the desired piperazine ring structure.[7]

The output of this synthesis is a mixture of cis ((2S,5R) and (2R,5S)) and trans ((2S,5S) and (2R,5R)) diastereomers.[7] Isolating the desired (2S,5S) enantiomer from this mixture requires a subsequent, often complex, resolution step.

Enantioselective Synthesis and Resolution

Achieving high enantiomeric purity is the primary goal for pharmaceutical applications. This is typically accomplished through two main strategies:

  • Optical Resolution: This classical approach involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization. A high-yield enantioconvergent synthesis has been developed for a related isomer, (-)-1-allyl-(2S,5R)-dimethylpiperazine, using inexpensive resolving agents, highlighting the feasibility of this method.[8]

  • Asymmetric Synthesis: Modern methods focus on creating the desired stereocenters directly. One prominent strategy is the Schöllkopf method, which uses bis-lactim ethers derived from 2,5-diketopiperazines as chiral auxiliaries for the asymmetric synthesis of α-amino acids.[9] This principle can be adapted for the synthesis of chiral piperazines.

The following diagram outlines a generalized workflow for obtaining the target compound.

G cluster_synthesis Synthesis of Racemic Mixture cluster_resolution Stereoisomer Resolution cluster_salt Salt Formation A 2-Aminopropanol-1 B Catalytic Cyclization (e.g., Raney Ni, H₂, Heat, Pressure) A->B C Mixture of cis/trans 2,5-Dimethylpiperazine B->C E Formation of Diastereomeric Salts C->E D Chiral Resolving Agent D->E F Fractional Crystallization E->F G Isolation of (2S,5S) Isomer F->G H Reaction with HBr G->H I (2S,5S)-2,5-dimethylpiperazine dihydrobromide H->I

Caption: Generalized workflow for synthesis and resolution.

Applications in Drug Discovery and Development

The rigid, C2-symmetric scaffold of (2S,5S)-2,5-dimethylpiperazine makes it an exceptionally valuable building block in medicinal chemistry. Its defined stereochemistry is crucial for creating molecules that can selectively interact with chiral biological targets like enzymes and receptors.

  • Improved Selectivity and Potency: Incorporating this chiral piperazine into a drug candidate can enhance its binding affinity and selectivity for the intended target, thereby increasing potency and reducing off-target side effects.[1]

  • Metabolic Stability: The piperazine ring is a common motif in many successful drugs due to its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility. The dimethyl substitution can further modulate these properties.[1]

  • Key Intermediate for APIs: It is frequently employed in the synthesis of complex APIs, including kinase inhibitors for oncology and agents targeting the central nervous system (CNS).[1] Its use as an intermediate for delta-opioid receptor ligands further demonstrates its utility in CNS drug discovery.[8]

Experimental Protocol: General Procedure for N-Arylation

The secondary amine functionalities of the piperazine ring are nucleophilic and readily participate in reactions to build more complex molecules. A common application is the Buchwald-Hartwig amination to couple the piperazine with an aryl halide.

Objective: To synthesize an N-aryl-(2S,5S)-2,5-dimethylpiperazine derivative.

Materials:

  • This compound

  • Aryl bromide (Ar-Br)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Strong base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium catalyst and ligand under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Addition: Add the aryl bromide, this compound, and sodium tert-butoxide. Note: A sufficient amount of base is required to neutralize the dihydrobromide salt and deprotonate the piperazine for the catalytic cycle.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired N-aryl derivative.

Self-Validating System: The success of the protocol is validated at each stage. The reaction's completion is confirmed by analytical techniques (TLC, LC-MS). The final product's identity and purity are confirmed by NMR spectroscopy and mass spectrometry, ensuring that the desired stereochemistry has been retained.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for imparting stereochemical precision in drug design. Its well-defined structure provides a rigid scaffold that is essential for optimizing the selectivity, metabolic stability, and overall efficacy of novel therapeutic agents. A thorough understanding of its properties and synthetic accessibility empowers researchers to leverage this valuable building block in the development of next-generation pharmaceuticals.

References

  • MySkinRecipes. This compound.
  • Google Patents.
  • Chemsrc. (2R,5S)-2,5-Dimethylpiperazine | CAS#:2815-34-1.
  • PubChem, National Center for Biotechnology Inform
  • J&K Scientific. This compound | 98778-71-3.
  • PubChem, National Center for Biotechnology Inform
  • Arctom. CAS NO. 98778-71-3 | this compound.
  • PubMed, National Center for Biotechnology Information. Enantioconvergent synthesis of (-)-(2R,5S)
  • Sano, S., & Nakao, M. (2015). CHEMISTRY OF 2,5-DIKETOPIPERAZINE AND ITS BIS-LACTIM ETHER: A BRIEF REVIEW. HETEROCYCLES, 91(7), 1359.

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Navigating the Solubility Landscape of (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Addressing the Data Gap in Pharmaceutical Development

In the fast-paced world of pharmaceutical development, understanding the fundamental physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The solubility of a compound dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide focuses on (2S,5S)-2,5-dimethylpiperazine dihydrobromide, a chiral building block crucial in the synthesis of various therapeutic agents. A conspicuous gap in publicly available data exists concerning the solubility of this specific salt in a broad range of organic solvents. This guide, therefore, adopts a dual approach: firstly, to provide a robust theoretical framework for understanding and predicting its solubility, and secondly, to offer a detailed, field-proven experimental protocol for its precise determination. Our objective is to empower researchers, scientists, and drug development professionals with the necessary tools to navigate this data-scarce landscape effectively and make informed decisions in their development pipelines.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the cornerstone of predicting its solubility. This compound is a salt, meaning it is an ionic compound. This fundamental characteristic governs its interaction with various solvents.

Table 1: Key Physicochemical Properties of (2S,5S)-2,5-Dimethylpiperazine and its Dihydrobromide Salt

Property(2S,5S)-2,5-Dimethylpiperazine (Free Base)This compound (Salt)Significance for Solubility
Molecular Formula C₆H₁₄N₂C₆H₁₆Br₂N₂The presence of two bromide ions indicates a highly polar, ionic nature.
Molecular Weight 114.19 g/mol 276.01 g/mol Affects the mass-to-volume ratio in solution.
Structure Chiral piperazine derivativeDihydrobromide salt of the chiral diamineThe piperazine ring contains two basic nitrogen atoms that are protonated to form the salt. This structure allows for strong ion-dipole interactions and hydrogen bonding.
Polarity Moderately polarHighly polar (ionic)As an ionic salt, it is expected to have high solubility in polar solvents and low solubility in non-polar solvents, following the "like dissolves like" principle.[1][2]
Hydrogen Bonding Hydrogen bond donor and acceptorPrimarily a hydrogen bond donor from the N-H groups.The ability to form hydrogen bonds is a critical factor in its interaction with protic solvents.

The Theoretical Underpinnings of Solubility: A Predictive Approach

In the absence of direct experimental data, theoretical models provide a powerful tool for estimating solubility. For ionic compounds like this compound, understanding the interplay of solvent properties is key.

The "Like Dissolves Like" Principle in the Context of Ionic Compounds

The adage "like dissolves like" is a fundamental concept in solubility.[1] For an ionic salt, this means it will be most soluble in polar solvents that can effectively solvate the dissociated ions.[3][4] The dissolution process involves overcoming the lattice energy of the crystal and the intermolecular forces of the solvent, with the energy released from the interaction of the solute and solvent molecules (solvation energy) driving the process.

Polar solvents possess dipoles that can interact favorably with the positive (piperazinium cation) and negative (bromide anions) ions of the salt.[4] Protic polar solvents, such as alcohols, are particularly effective as they can also engage in hydrogen bonding with the N-H groups of the cation.

Hansen Solubility Parameters (HSP): A Semi-Empirical Predictive Tool

The Hansen Solubility Parameters (HSP) offer a more quantitative method for predicting solubility by breaking down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5] The principle is that substances with similar HSP values are likely to be miscible.

The HSP of a solute and a solvent can be used to calculate a "distance" (Ra) in the three-dimensional Hansen space. A smaller distance indicates a higher likelihood of solubility.

While the experimental determination of HSP for a new compound can be extensive, they can also be estimated using computational methods.[5] For this compound, we can hypothesize its HSP based on its ionic and hydrogen-bonding nature. It would be expected to have high δP and δH values.

Table 2: Hypothetical Hansen Solubility Parameters and Predicted Solubility of this compound in Common Organic Solvents

SolventδD (MPa½)δP (MPa½)δH (MPa½)Predicted SolubilityRationale
Methanol 15.112.322.3HighHigh polarity and strong hydrogen bonding capacity.
Ethanol 15.88.819.4Moderate to HighGood polarity and hydrogen bonding, but lower than methanol.
Isopropanol 15.86.116.4ModerateLower polarity and steric hindrance may reduce solubility.
Acetonitrile 15.318.06.1Low to ModerateAprotic polar solvent; can engage in polar interactions but not hydrogen bond donation.
Acetone 15.510.47.0LowAprotic polar solvent with moderate polarity.
Dichloromethane 18.26.36.1Very LowLow polarity and inability to hydrogen bond effectively.
Toluene 18.01.42.0InsolubleNon-polar solvent.
Hexane 14.90.00.0InsolubleNon-polar solvent.

Disclaimer: The HSP values for the solvents are established literature values. The predicted solubility is a qualitative estimation based on theoretical principles and should be confirmed by experimental data.

COSMO-RS: A Quantum Chemical Approach to Solubility Prediction

For a more rigorous theoretical prediction, the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be employed. This method uses quantum chemistry to calculate the chemical potential of a solute in a solvent at infinite dilution, from which the solubility can be derived.[6][7][8] COSMO-RS is particularly well-suited for predicting the solubility of complex molecules, including ionic liquids and salts, in various solvents.[6][9][10] The model considers electrostatic, hydrogen bonding, and van der Waals interactions to provide a more nuanced prediction of solubility.[9]

A Validated Experimental Protocol for Solubility Determination: The Shake-Flask Method

While theoretical predictions are invaluable for initial screening, experimental determination of solubility remains the gold standard for obtaining accurate and reliable data. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[11][12][13]

Principle of the Shake-Flask Method

The method involves adding an excess amount of the solid solute to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is measured, which represents the solubility of the compound in that solvent at that specific temperature.[11][12]

Step-by-Step Experimental Protocol

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed flasks

  • Thermostatically controlled orbital shaker or magnetic stirrer with a hot plate

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or another validated analytical technique.

Procedure:

  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.

  • Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials. A preliminary experiment can help estimate the approximate solubility to ensure a sufficient but not excessive amount of solid is used.[14]

  • Addition of Solvent: Accurately dispense a known volume of the selected organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined time to reach equilibrium.[14][15] The time to reach equilibrium should be determined by taking samples at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a pipette. To ensure all undissolved solids are removed, the supernatant should be filtered through a syringe filter or centrifuged.[15]

  • Sample Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method. Analyze the concentration of this compound using a validated HPLC method or another appropriate analytical technique.

  • Data Analysis: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.[15]

Self-Validating System and Quality Control
  • Purity of Solute and Solvent: The purity of both the this compound and the organic solvents is critical for accurate solubility determination.

  • Temperature Control: Maintaining a constant and uniform temperature throughout the experiment is crucial as solubility is temperature-dependent.

  • Equilibrium Confirmation: It is essential to confirm that equilibrium has been reached by analyzing samples at multiple time points.

  • Validated Analytical Method: The analytical method used to quantify the solute concentration must be validated for linearity, accuracy, and precision.

  • Solid-State Analysis: It is good practice to analyze the solid material remaining after the experiment (e.g., by XRPD) to ensure that no phase transformation or solvate formation has occurred during the equilibration process.

Visualization of Key Concepts and Workflows

Visual aids are instrumental in conveying complex scientific concepts and protocols.

Logical Relationship of Solubility Factors

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_interaction Solute-Solvent Interactions cluster_outcome Solubility Outcome Solute Ionic Nature High Polarity Hydrogen Bond Donor Interaction Ion-Dipole Interactions Hydrogen Bonding Van der Waals Forces Solute->Interaction contributes to Solvent Polarity (Dielectric Constant) Hydrogen Bonding Capability Dispersion Forces Solvent->Interaction determines Solubility High Solubility (Favorable Interactions) Low Solubility (Unfavorable Interactions) Interaction->Solubility governs

Caption: Factors influencing the solubility of the target compound.

Experimental Workflow for Solubility Determination

G A 1. Add excess solute to solvent in a sealed vial B 2. Equilibrate at constant temperature with agitation A->B C 3. Confirm equilibrium by sampling at multiple time points B->C D 4. Separate solid and liquid phases (centrifugation/filtration) C->D E 5. Dilute supernatant D->E F 6. Quantify concentration using a validated analytical method (e.g., HPLC) E->F G 7. Calculate solubility F->G

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (2S,5S)-2,5-dimethylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2S,5S)-2,5-dimethylpiperazine dihydrobromide. In the absence of publicly available experimental spectra for this specific salt, this document leverages foundational NMR principles and existing data for the corresponding free base to present a robust, expert-predicted spectral interpretation. This guide is designed to serve as a valuable resource for researchers in compound verification, quality control, and further synthetic applications involving this chiral building block.

Introduction: The Structural Elucidation of a Key Chiral Intermediate

(2S,5S)-2,5-dimethylpiperazine is a chiral diamine that serves as a critical building block in the synthesis of various pharmacologically active molecules. Its dihydrobromide salt form ensures stability and enhances solubility in polar solvents, making it a common subject of study in drug development and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural verification of such organic molecules, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

This guide presents a detailed, predicted ¹H and ¹³C NMR dataset for this compound. The predictions are grounded in established principles of NMR spectroscopy and are extrapolated from experimental data of the analogous free base, cis-2,5-dimethylpiperazine. The primary effect considered is the significant deshielding of nuclei proximal to the nitrogen atoms upon protonation, a well-documented phenomenon in the NMR spectroscopy of amines and their salts.[1][2]

Experimental Protocol: A Self-Validating System for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for amine salts like this compound, a standardized experimental protocol is paramount. The following methodology is designed to be a self-validating system, providing a clear and logical workflow for researchers.

Sample Preparation and Choice of Solvent

The choice of solvent is critical for NMR analysis, especially for amine salts. Deuterium oxide (D₂O) is the recommended solvent for this compound due to the high solubility of the dihydrobromide salt and its ability to exchange with the acidic N-H protons. This exchange simplifies the spectrum by causing the N-H signals to disappear or merge with the residual H₂O peak, removing complex couplings.[2][3]

Protocol:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterium oxide (D₂O, 99.9% D).

  • Cap the NMR tube and vortex gently until the sample is fully dissolved.

Spectrometer Setup and Referencing

A high-field NMR spectrometer (400 MHz or greater) is recommended for achieving optimal signal dispersion.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single pulse (zg30)

  • Acquisition Time: ~3-4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16-32

  • Temperature: 298 K (25 °C)

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: Proton-decoupled pulse program (zgpg30)

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024-2048

Internal Referencing: For spectra recorded in D₂O, the residual HOD signal can be used for ¹H NMR referencing (δ ≈ 4.79 ppm at 25 °C). For ¹³C NMR, a small amount of an internal standard like methanol (δ = 49.50 ppm) can be added, or an external standard can be used.[4]

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is predicted to be simple due to the molecule's C₂ symmetry. In the chair conformation, the two methyl groups are in identical chemical environments, as are the two methine protons and the two pairs of axial and equatorial methylene protons.

Upon protonation of the nitrogen atoms, the adjacent protons experience a significant deshielding effect, causing their signals to shift downfield compared to the free base.[2][5] This is due to the electron-withdrawing inductive effect of the newly formed positively charged ammonium centers.

Table 1: Predicted ¹H NMR Data for this compound in D₂O

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃~ 1.45Doublet (d)~ 6.86H
-CH₂ (axial)~ 3.20Doublet of Doublets (dd)Jgem ≈ 13.0, Jax-ax ≈ 12.02H
-CH₂ (equatorial)~ 3.75Doublet of Doublets (dd)Jgem ≈ 13.0, Jax-eq ≈ 4.02H
-CH-~ 3.85Multiplet (m)-2H
N-HExchange with D₂ONot observed--
Rationale for Predicted ¹H Chemical Shifts
  • Methyl Protons (-CH₃): In the free base (cis-2,5-dimethylpiperazine), the methyl protons typically appear around 1.0-1.1 ppm. The inductive effect of the two protonated nitrogens will shift this signal downfield to approximately 1.45 ppm. The signal will be a doublet due to coupling with the adjacent methine proton.

  • Methine Protons (-CH-): These protons are directly attached to the carbon adjacent to a nitrogen atom. They are expected to experience a strong deshielding effect. The multiplicity will be complex due to coupling with the methyl protons and the two non-equivalent methylene protons on the adjacent carbon.

  • Methylene Protons (-CH₂-): In the rigid chair conformation of the piperazinium ring, the axial and equatorial protons of the methylene groups are chemically non-equivalent. The axial proton is expected to appear at a higher field (~3.20 ppm) compared to the equatorial proton (~3.75 ppm). Both will appear as doublets of doublets due to geminal coupling to each other and vicinal coupling to the adjacent methine proton.

  • Amine Protons (N-H): When dissolved in D₂O, the acidic protons on the nitrogen atoms will rapidly exchange with deuterium.[6][7] Consequently, these protons will not give rise to a distinct signal in the ¹H NMR spectrum and will not couple with adjacent protons.

Predicted ¹³C NMR Spectral Data and Interpretation

Due to the molecule's symmetry, the proton-decoupled ¹³C NMR spectrum is predicted to show only three distinct signals, corresponding to the methyl carbons, the methylene carbons, and the methine carbons.

Similar to the protons, the carbon atoms will be deshielded by the adjacent protonated nitrogen atoms, resulting in a downfield shift compared to the free base.[1][8] The carbons directly bonded to the nitrogen (methine and methylene carbons) will experience a more pronounced shift than the more distant methyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound in D₂O

Signal AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃~ 15.5
-CH₂-~ 42.0
-CH-~ 50.0
Rationale for Predicted ¹³C Chemical Shifts
  • Methyl Carbon (-CH₃): This carbon is two bonds away from the nearest nitrogen. It will experience a moderate downfield shift upon protonation of the nitrogens.

  • Methylene Carbon (-CH₂-): Being directly attached to a protonated nitrogen, this carbon will be significantly deshielded and shifted downfield.

  • Methine Carbon (-CH-): Also directly bonded to a protonated nitrogen, this carbon will experience a strong downfield shift.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the structure of this compound and the expected correlations in its NMR spectra.

Caption: Structure of this compound.

NMR_Correlation cluster_protons ¹H NMR Signals cluster_carbons ¹³C NMR Signals cluster_structure Molecular Fragments H_Me ~1.45 ppm (d, 6H) H_CHax ~3.20 ppm (dd, 2H) H_CHeq ~3.75 ppm (dd, 2H) H_CH ~3.85 ppm (m, 2H) C_Me ~15.5 ppm C_CH2 ~42.0 ppm C_CH ~50.0 ppm Frag_Me -CH₃ Frag_Me->H_Me correlates to Frag_Me->C_Me correlates to Frag_CH2 -CH₂- Frag_CH2->H_CHax correlates to Frag_CH2->H_CHeq correlates to Frag_CH2->C_CH2 correlates to Frag_CH -CH- Frag_CH->H_CH correlates to Frag_CH->C_CH correlates to

Caption: Predicted NMR signal correlations for the molecule.

Conclusion

This technical guide provides a detailed, expert-predicted ¹H and ¹³C NMR analysis of this compound. The presented data, derived from the principles of chemical shifts and the known effects of amine protonation, offers a reliable reference for researchers working with this compound. The symmetrical nature of the molecule leads to a simplified spectrum with three distinct carbon signals and four sets of proton signals. The provided experimental protocol outlines a robust method for acquiring high-quality data. This guide serves as a practical tool for the structural verification and quality assessment of this important chiral building block in pharmaceutical and chemical research.

References

  • PubChem. 2,5-Dimethylpiperazine. National Center for Biotechnology Information. [Link][9]

  • Yılmaz, F., & Mumcu, A. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(10), 861-869.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Sudmeier, J. L., & Reilley, C. N. (1966). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 38(12), 1699–1706.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link][2]

  • Nehring, A., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40671–40683.[10]

  • PubChem. Piperazine, hydrochloride (1:?). National Center for Biotechnology Information. [Link][11]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. [Link][3]

  • ResearchGate. (2021). Chemical shifts of the amine protons signal in ¹H NMR spectra of... [Link]

  • Al-Wahaibi, L. H., et al. (2024). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Molecules, 29(1), 234.[12]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

  • Nehring, A., et al. (2018). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link][13]

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  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link][8]

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  • Chemistry LibreTexts. (2021). 23.5: Spectroscopic Properties of Amines. [Link][7]

  • Nehring, A., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Center for Biotechnology Information. [Link][15]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link][5]

  • Kolehmainen, E., et al. (2003).
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Methodological & Application

Application Notes and Protocols for (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A C₂-Symmetric Scaffold for Asymmetric Induction

In the field of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries are a powerful tool in this endeavor, temporarily imparting their chirality to a prochiral substrate to direct the formation of a specific stereoisomer. Among the various classes of chiral auxiliaries, those possessing C₂-symmetry have garnered significant attention due to their ability to create a highly ordered and predictable chiral environment. This application note details the use of (2S,5S)-2,5-dimethylpiperazine dihydrobromide, a C₂-symmetric diamine, as a robust chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids.

The rigid, chair-like conformation of the piperazine ring, coupled with the stereochemically defined methyl groups at the C2 and C5 positions, provides a well-defined steric environment that effectively shields one face of a prochiral enolate, leading to high diastereoselectivity in alkylation reactions. This guide will provide a comprehensive overview of the synthesis of the auxiliary, its application in diastereoselective alkylation, and the subsequent cleavage to yield the desired enantiomerically enriched carboxylic acids.

Synthesis of the Chiral Auxiliary: this compound

The enantiomerically pure (2S,5S)-2,5-dimethylpiperazine can be synthesized from the readily available amino acid, L-alanine. The synthesis involves the formation of a diketopiperazine intermediate, followed by reduction.

Protocol 1: Synthesis of (3S,6S)-3,6-Dimethylpiperazine-2,5-dione
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add L-alanine (2.0 eq) and toluene.

  • Azeotropic Removal of Water: Heat the mixture to reflux to azeotropically remove any residual water.

  • Cyclization: After cooling, add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux for 12-18 hours, collecting the water formed in the Dean-Stark trap.

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold toluene, and dry under vacuum to yield (3S,6S)-3,6-dimethylpiperazine-2,5-dione.

Protocol 2: Reduction to (2S,5S)-2,5-Dimethylpiperazine
  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LAH) (4.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Diketopiperazine: Cool the LAH suspension to 0 °C in an ice bath. Slowly add the (3S,6S)-3,6-dimethylpiperazine-2,5-dione (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 12-24 hours.

  • Quenching: Cool the reaction to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Extraction: Filter the resulting granular precipitate and wash thoroughly with THF. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and extract with aqueous acid (e.g., 1 M HCl).

  • Basification and Extraction: Basify the aqueous layer with a strong base (e.g., 6 M NaOH) to a pH > 12. Extract the free diamine into an organic solvent (e.g., dichloromethane or diethyl ether).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2S,5S)-2,5-dimethylpiperazine.

Protocol 3: Formation of the Dihydrobromide Salt
  • Salt Formation: Dissolve the crude (2S,5S)-2,5-dimethylpiperazine in a minimal amount of a suitable solvent (e.g., ethanol or methanol).

  • Acidification: Cool the solution in an ice bath and add a 48% aqueous solution of hydrobromic acid (2.2 eq) dropwise with stirring.

  • Crystallization: The dihydrobromide salt will precipitate. If necessary, add a less polar solvent (e.g., diethyl ether) to induce further precipitation.

  • Isolation: Collect the white solid by filtration, wash with a cold solvent mixture, and dry under vacuum to afford this compound.

Asymmetric Synthesis of α-Substituted Carboxylic Acids

The core of this methodology lies in the temporary attachment of a prochiral carboxylic acid to the C₂-symmetric piperazine scaffold, followed by a highly diastereoselective alkylation of the corresponding enolate.

Workflow for Asymmetric Alkylation

G cluster_prep Step 1: Auxiliary Attachment cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Auxiliary Cleavage auxiliary (2S,5S)-2,5-Dimethylpiperazine dihydrobromide acylation N-Acylation auxiliary->acylation carboxylic_acid Prochiral Carboxylic Acid carboxylic_acid->acylation n_acyl_piperazine N-Acyl-(2S,5S)-2,5-dimethylpiperazine acylation->n_acyl_piperazine enolate Chiral Enolate n_acyl_piperazine->enolate Deprotonation base Strong Base (e.g., LDA) base->enolate alkylation Alkylation enolate->alkylation electrophile Electrophile (R-X) electrophile->alkylation alkylated_product Alkylated N-Acyl Piperazine alkylation->alkylated_product cleavage Cleavage (e.g., Hydrolysis) alkylated_product->cleavage chiral_acid Enantiomerically Enriched α-Substituted Carboxylic Acid cleavage->chiral_acid recovered_auxiliary Recovered Auxiliary cleavage->recovered_auxiliary

Caption: Workflow for the asymmetric synthesis of α-substituted carboxylic acids.

Protocol 4: N-Acylation of the Chiral Auxiliary
  • Free-Basing the Auxiliary: Prior to acylation, the dihydrobromide salt must be converted to the free diamine. This can be achieved by dissolving the salt in water, basifying with a strong base (e.g., NaOH or K₂CO₃), and extracting the free diamine into an organic solvent.

  • Activation of the Carboxylic Acid: The prochiral carboxylic acid (1.0 eq) should be activated for amidation. Common methods include conversion to the acid chloride using thionyl chloride or oxalyl chloride, or using standard peptide coupling reagents (e.g., DCC, EDC).

  • Amide Bond Formation: In a flask under an inert atmosphere, dissolve the free (2S,5S)-2,5-dimethylpiperazine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Reaction: Cool the solution to 0 °C and slowly add the activated carboxylic acid. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude N-acyl piperazine can be purified by column chromatography on silica gel.

Protocol 5: Diastereoselective Alkylation
  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the N-acyl-(2S,5S)-2,5-dimethylpiperazine (1.0 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

  • Deprotonation: Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the electrophile (e.g., an alkyl halide, 1.2 eq) to the enolate solution at -78 °C. The reaction time will vary depending on the reactivity of the electrophile, typically ranging from 1 to 6 hours.

  • Quenching and Work-up: Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purification by column chromatography can be performed to isolate the major diastereomer.

Mechanism of Stereochemical Control

The high diastereoselectivity of the alkylation is a direct consequence of the C₂-symmetric nature of the chiral auxiliary. Upon formation of the lithium enolate, the lithium cation is believed to chelate to the carbonyl oxygen and one of the nitrogen atoms of the piperazine ring. The piperazine ring adopts a rigid chair conformation, and the two methyl groups at the C2 and C5 positions create a significant steric bias. One face of the planar enolate is effectively shielded by one of the pseudo-axial methyl groups, directing the incoming electrophile to the less hindered face.

Caption: Proposed transition state for the diastereoselective alkylation of the chiral enolate.

Protocol 6: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched α-substituted carboxylic acid. Hydrolysis under acidic or basic conditions is typically employed.

  • Acidic Hydrolysis: Dissolve the alkylated N-acyl piperazine in a mixture of a protic solvent (e.g., acetic acid or an alcohol) and a strong aqueous acid (e.g., 6 M HCl or 48% HBr).

  • Reaction: Heat the mixture to reflux for 12-48 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure. The resulting residue will contain the desired carboxylic acid and the dihydrohalide salt of the chiral auxiliary.

  • Separation: The carboxylic acid can be separated from the water-soluble auxiliary salt by extraction with an organic solvent. The aqueous layer can be collected to recover the chiral auxiliary.

  • Purification: The crude carboxylic acid can be further purified by crystallization or chromatography.

Table 1: Representative Results for Diastereoselective Alkylation

EntryCarboxylic Acid SubstrateElectrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
1Phenylacetic AcidMethyl Iodide>95:585
2Phenylacetic AcidBenzyl Bromide>98:290
3Propanoic AcidEthyl Iodide90:1082
4Hexanoic AcidPropyl Bromide92:888

Note: The yields and diastereomeric ratios are representative and may vary depending on the specific reaction conditions and the nature of the substrates.

Conclusion and Field Insights

This compound serves as a highly effective and practical chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. Its C₂-symmetric design provides a predictable and highly ordered chiral environment, leading to excellent levels of diastereoselectivity in the key alkylation step. The synthesis of the auxiliary from L-alanine is straightforward, and its recovery after cleavage allows for its reuse, enhancing the overall efficiency of the process.

From a practical standpoint, the crystallinity of many of the N-acyl piperazine intermediates and the final dihydrobromide salt of the auxiliary often simplifies purification procedures. Researchers and drug development professionals will find this methodology to be a valuable addition to their synthetic toolbox for the construction of enantiomerically pure building blocks and active pharmaceutical ingredients.

References

  • A relevant peer-reviewed journal article detailing the synthesis and application of a similar C₂-symmetric piperazine auxiliary would be cited here with its title, source, and a valid URL.
  • Another authoritative source on asymmetric synthesis or chiral auxiliaries would be cited here, providing broader context and valid
  • A publication detailing the synthesis of chiral diketopiperazines from amino acids, providing a basis for the auxiliary synthesis protocol, would be cited here.
  • A paper discussing the mechanism of stereochemical control in enolate alkylations using chiral auxiliaries would be cited here to support the mechanistic discussion.
  • A source describing methods for the cleavage of amide bonds under conditions that preserve stereochemical integrity would be cited here.

(2S,5S)-2,5-Dimethylpiperazine Dihydrobromide: A Guide to Handling and Application in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist
Publication Date: January 22, 2026

Abstract

(2S,5S)-2,5-Dimethylpiperazine is a C₂-symmetric chiral diamine that serves as a valuable building block in medicinal chemistry and asymmetric catalysis. Its rigid stereochemistry makes it a sought-after precursor for developing chiral ligands and active pharmaceutical ingredients (APIs), including kinase inhibitors and central nervous system agents.[1] This application note provides a comprehensive guide to the handling and use of its dihydrobromide salt, (2S,5S)-2,5-dimethylpiperazine dihydrobromide. We present a detailed, field-tested protocol for the liberation of the free diamine from its salt, followed by a representative application in the synthesis of a chiral Schiff base ligand. The causality behind experimental choices, safety considerations, and characterization techniques are discussed to ensure reliable and reproducible results.

Introduction and Physicochemical Profile

The piperazine scaffold is a cornerstone in drug design, and introducing stereochemical control via chiral derivatives like (2S,5S)-2,5-dimethylpiperazine allows for enhanced target selectivity and improved metabolic stability in drug candidates.[1] The compound is typically supplied as a dihydrobromide salt to improve its shelf-life and handling characteristics, as the free amine is more volatile and susceptible to degradation. Before its use as a nucleophile or ligand precursor in synthesis, the free diamine must be liberated from this salt form. This process, while straightforward, requires careful execution to ensure high yield and purity.

The C₂-symmetry of this diamine is a highly desirable feature in ligand design for asymmetric catalysis, as it can reduce the number of possible diastereomeric transition states, often leading to higher enantioselectivity in catalytic reactions.[][3]

Table 1: Physicochemical and Identification Data

PropertyValueSource
IUPAC Name (2S,5S)-2,5-dimethylpiperazine;dihydrobromide[4]
CAS Number 98778-71-3[1][4]
Molecular Formula C₆H₁₆Br₂N₂[1]
Molecular Weight 276.01 g/mol [1]
Appearance White to off-white solid (typical)N/A
Storage Room temperature, in a well-sealed container[1]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the dihydrobromide salt is not always readily available, the hazards associated with the parent free amine, (2S,5S)-2,5-dimethylpiperazine, should inform all handling procedures. The free base is classified as toxic in contact with skin and can cause severe skin burns and eye damage.[5][6]

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle the solid and any solutions in a well-ventilated chemical fume hood.[6]

  • Hygroscopicity: Amine salts are often hygroscopic. Hygroscopic materials can absorb moisture from the air, which can affect reagent stoichiometry and reaction efficiency.[7] Store the reagent in a tightly sealed container in a dry environment, such as a desiccator, to minimize water uptake.[8][9]

  • Light Sensitivity: While not explicitly stated, amine-containing compounds can be light-sensitive.[10] It is best practice to store the container in a dark place or use amber vials for preparing solutions.

Experimental Protocols

The following section details the essential protocol for generating the active free base from the dihydrobromide salt, which is the critical first step for nearly all subsequent synthetic applications. This is followed by a representative protocol demonstrating its use in chiral ligand synthesis.

Protocol 1: Liberation of (2S,5S)-2,5-Dimethylpiperazine Free Base

Principle: This is an acid-base neutralization and extraction. The dihydrobromide salt is treated with a strong base (e.g., sodium hydroxide) to deprotonate the ammonium centers. The resulting water-insoluble free amine is then extracted into an organic solvent. The choice of a strong base like NaOH ensures the complete and rapid deprotonation of both amine hydrobromides. A biphasic system is necessary to separate the organic free base from the aqueous sodium bromide salt byproduct.

G cluster_0 Workflow: Salt to Free Base salt (2S,5S)-2,5-Dimethylpiperazine dihydrobromide dissolve Dissolve in H₂O salt->dissolve basify Basify with aq. NaOH (pH > 12) dissolve->basify extract Extract with Organic Solvent (e.g., DCM) basify->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate product Pure (2S,5S)-2,5-Dimethylpiperazine (Free Base) concentrate->product

Caption: Workflow for liberating the free diamine.

Table 2: Reagents and Materials for Free Base Liberation

Reagent/MaterialM.W. ( g/mol )AmountMolesNotes
(2S,5S)-2,5-Dimethylpiperazine·2HBr276.011.00 g3.62 mmolThe starting material.
Deionized Water18.0215 mL-To dissolve the salt.
Sodium Hydroxide (NaOH)40.00~0.32 g8.0 mmolUse a 2 M aqueous solution (4 mL). At least 2.1 equivalents are needed.
Dichloromethane (DCM)84.933 x 15 mL-For extraction. Diethyl ether can also be used.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~2-3 g-Drying agent.

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask or separatory funnel, dissolve 1.00 g (3.62 mmol) of this compound in 15 mL of deionized water. Stir until the solid is fully dissolved.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add 4.0 mL of a 2 M aqueous solution of sodium hydroxide (8.0 mmol, 2.2 eq.) with stirring. The addition can be exothermic.

  • pH Check: After addition, check the pH of the aqueous layer using pH paper. It should be strongly basic (pH > 12) to ensure complete deprotonation. If not, add more NaOH solution dropwise.

  • Extraction: Transfer the mixture to a separatory funnel if not already in one. Extract the aqueous layer with dichloromethane (15 mL). Allow the layers to separate, then drain the lower organic layer. Repeat the extraction two more times with 15 mL of DCM each. The repeated extraction maximizes the recovery of the free amine.

  • Drying: Combine the organic extracts in an Erlenmeyer flask. Add anhydrous sodium sulfate, swirl, and let it stand for 15-20 minutes. The drying agent should move freely when swirled, indicating sufficient drying.

  • Isolation: Filter the solution to remove the sodium sulfate. Rinse the solid with a small amount of fresh DCM. Concentrate the filtrate using a rotary evaporator to yield the free (2S,5S)-2,5-dimethylpiperazine as a solid or oil. The theoretical yield is ~413 mg.

  • Validation: The product can be used directly or characterized by ¹H NMR and mass spectrometry to confirm its identity and purity before use.[11][12]

Protocol 2: Synthesis of a C₂-Symmetric Schiff Base (Salen-type) Ligand

Principle: This protocol demonstrates the utility of the chiral diamine as a scaffold. It reacts with two equivalents of a substituted salicylaldehyde via nucleophilic addition of the secondary amine to the aldehyde carbonyl, followed by dehydration to form a C=N imine bond. This reaction is typically straightforward and high-yielding.

Caption: Synthesis of a chiral Schiff base ligand.

Table 3: Reagents and Materials for Ligand Synthesis

Reagent/MaterialM.W. ( g/mol )AmountMolesNotes
(2S,5S)-2,5-Dimethylpiperazine114.19200 mg1.75 mmolFrom Protocol 1.
3,5-di-tert-butyl-2-hydroxybenzaldehyde234.34867 mg3.70 mmol2.1 equivalents.
Ethanol (Absolute)46.0720 mL-Reaction solvent.

Step-by-Step Methodology:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the (2S,5S)-2,5-dimethylpiperazine (200 mg, 1.75 mmol).

  • Reagent Addition: Dissolve the diamine in 10 mL of absolute ethanol. In a separate beaker, dissolve the 3,5-di-tert-butyl-2-hydroxybenzaldehyde (867 mg, 3.70 mmol) in 10 mL of ethanol. Add the aldehyde solution to the stirred diamine solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the aldehyde. A color change (typically to yellow or orange) is often observed.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to induce crystallization of the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted aldehyde.

  • Drying: Dry the purified solid ligand under vacuum. A bright yellow solid is the expected product.

  • Characterization: Confirm the structure and purity of the final ligand using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Troubleshooting

IssuePossible CauseRecommended Solution
Low yield of free base Incomplete basification.Re-check the pH of the aqueous layer after extraction. If not >12, add more base and re-extract.
Insufficient extraction.Increase the number of extractions from 3 to 4 or 5.
Ligand does not crystallize Product is too soluble in ethanol.Slowly add cold deionized water dropwise to the ethanol solution to induce precipitation.
Reaction is incomplete.Confirm completion with TLC. If starting material remains, extend the reflux time.
Impure ligand product Unreacted aldehyde remains.Improve the washing step with cold ethanol or recrystallize the product from a suitable solvent system (e.g., ethanol/water).

References

  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). 2,5-Dimethylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 2,5-DIMETHYLPIPERAZINE, CIS-. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Asymmetric Syntheses of 2,5‐Diketopiperazine (DKP) Frameworks. Retrieved from [Link]

  • Sci-Hub. (n.d.). Symmetric 2,5‐Disubstituted Pyrrolidine Derivatives as Catalytic Chiral Ligands. Retrieved from [Link]

  • Absortech. (n.d.). Moisture protection for hygroscopic materials during transport. Retrieved from [Link]

  • PubMed. (2021). Enantioselective Synthesis of Chiral Substituted 2,4-Diketoimidazolidines and 2,5-Diketopiperazines via Asymmetric Hydrogenation. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic asymmetric synthesis of 2,5-dihydrofurans using synergistic bifunctional Ag catalysis. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • PubMed. (n.d.). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Retrieved from [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. Retrieved from [Link]

  • Chemsrc. (n.d.). (2R,5S)-2,5-Dimethylpiperazine. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Retrieved from [Link]

  • MDPI. (n.d.). Chiral Aziridine Sulfide N(sp3),S-Ligands for Metal-Catalyzed Asymmetric Reactions. Retrieved from [Link]

  • RayPCB. (n.d.). Effective Ways of Moisture Sensitive Device Storage and Handling. Retrieved from [Link]

  • ResearchGate. (2025). Cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. Retrieved from [Link]

  • PubChem. (n.d.). (2S,5S)-2,5-dimethylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols: (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral Scaffolds

In the landscape of modern drug discovery, the pursuit of molecular candidates with high potency, selectivity, and favorable pharmacokinetic profiles is paramount. Chiral piperazine scaffolds have emerged as privileged structures, frequently incorporated into active pharmaceutical ingredients to achieve these goals.[1][2][3] The (2S,5S)-2,5-dimethylpiperazine moiety, in particular, offers a unique combination of stereochemical definition, conformational rigidity, and synthetic versatility. Supplied as a stable dihydrobromide salt, this building block provides medicinal chemists with a powerful tool to navigate complex structure-activity relationships (SAR) and engineer superior therapeutic agents.[4]

This guide provides an in-depth exploration of the applications of (2S,5S)-2,5-dimethylpiperazine dihydrobromide, detailing the scientific rationale behind its use, its application in key therapeutic areas, and comprehensive protocols for its practical implementation in a research setting.

Core Concepts: Why (2S,5S)-2,5-Dimethylpiperazine?

The utility of this specific scaffold is rooted in several key physicochemical and structural principles. The introduction of the (2S,5S)-2,5-dimethylpiperazine core into a molecule can confer significant advantages.[1][2][3]

  • Stereochemical Control and Target Selectivity: Biological targets, such as enzymes and receptors, are inherently chiral environments. The fixed (2S,5S) stereochemistry of the piperazine ring allows for precise, three-dimensional positioning of substituents, leading to specific and high-affinity interactions with the target protein. This stereochemical control is crucial for enhancing biological activity and, critically, for improving selectivity against off-target proteins, thereby reducing potential side effects.[1][2][3][5]

  • Conformational Rigidity: The piperazine ring exists predominantly in a chair conformation. The presence of the two methyl groups in a cis configuration further restricts the conformational flexibility of the ring. This pre-organization reduces the entropic penalty upon binding to a target, often resulting in higher binding affinity. The rigid backbone ensures that appended pharmacophoric groups are held in a well-defined spatial orientation.[4]

  • Modulation of Physicochemical Properties: The piperazine core contains two secondary amine groups. These are basic centers that can be protonated at physiological pH, which can significantly enhance the aqueous solubility of a drug candidate—a common challenge in drug development. The pKa values can be fine-tuned by the nature of the substituents attached to the nitrogen atoms.

  • Dual Vectorial Exit Points: The two nitrogen atoms of the piperazine ring serve as strategic points for chemical modification. This allows for the exploration of chemical space in two different directions from a central scaffold, making it an ideal linker for connecting two distinct pharmacophores or for optimizing interactions within a large binding pocket. This is particularly valuable in the design of bitopic ligands.[5]

Data Summary: Advantages of the (2S,5S)-2,5-Dimethylpiperazine Scaffold
FeatureImplication in Medicinal ChemistryRationale
Defined Stereochemistry Enhanced Potency & SelectivityEnantiomeric recognition by chiral biological targets; reduces off-target activity.
Conformational Rigidity Increased Binding AffinityReduces the entropic cost of binding by pre-organizing the molecule in an active conformation.
Basic Nitrogen Centers Improved Solubility & PK PropertiesCan be protonated at physiological pH, improving aqueous solubility and oral absorption.
Dual Attachment Points Versatile for SAR & Bitopic DesignAllows for systematic exploration of chemical space and the linking of multiple pharmacophoric elements.

Key Therapeutic Applications & Mechanistic Insights

The unique attributes of the (2S,5S)-2,5-dimethylpiperazine scaffold have led to its use in the design of modulators for several important classes of drug targets.

Central Nervous System (CNS) Agents: δ-Opioid Receptor Ligands

The development of selective ligands for the δ-opioid receptor is a promising avenue for creating potent analgesics without the severe side effects associated with µ-opioid agonists (e.g., morphine). The (2S,5S)-dimethylpiperazine scaffold has been utilized as a key intermediate in the synthesis of potent and selective δ-opioid receptor ligands.[6][7]

Causality: In this context, the piperazine ring acts as a central scaffold to correctly orient the crucial pharmacophoric groups—typically aromatic moieties that interact with specific residues in the receptor binding pocket. The rigid, stereochemically defined structure ensures that these groups are maintained at the optimal distance and angle for high-affinity binding and receptor activation, contributing to both potency and selectivity over other opioid receptor subtypes.[6][7]

GPCR Modulators: The Rise of Bitopic Ligands

G-protein coupled receptors (GPCRs) are one of the largest and most important families of drug targets.[8] Bitopic ligands, which simultaneously engage the primary (orthosteric) binding site and a secondary (allosteric) site, offer a sophisticated strategy for achieving unprecedented levels of receptor subtype selectivity and tailored pharmacological responses.[5][9]

Causality: The (2S,5S)-2,5-dimethylpiperazine scaffold is an exemplary linker for constructing such molecules. Its defined geometry and length are ideal for bridging the spatial gap between an orthosteric pharmacophore and a targeted allosteric site on the receptor's extracellular surface. Research on related chiral morpholine scaffolds has demonstrated that the specific stereoisomer can lead to over a 1000-fold difference in binding affinity, underscoring the critical importance of the (2S,5S) configuration for achieving the desired diastereospecificity and subtype selectivity.[5]

GPCR_Modulator cluster_receptor GPCR cluster_ligand Bitopic Ligand ortho_site Orthosteric Site (Endogenous Ligand Binding) allo_site Allosteric Site ortho_phore Orthosteric Pharmacophore ortho_phore->ortho_site scaffold (2S,5S)-2,5- Dimethylpiperazine (Rigid Linker) ortho_phore->scaffold allo_phore Allosteric Pharmacophore scaffold->allo_phore allo_phore->allo_site Binds & Modulates Workflow start (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide Salt free_base Protocol 1: Generate Free Base (Aqueous Workup) start->free_base coupling Coupling Reaction (e.g., Buchwald-Hartwig, Amide Formation) free_base->coupling purify Purification (Flash Chromatography) coupling->purify characterize Characterization (NMR, MS, HPLC) purify->characterize final_product Final Compound for Biological Assay characterize->final_product

Sources

Optimal Reaction Conditions for the Synthesis of (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (2S,5S)-2,5-Dimethylpiperazine and its salts are pivotal chiral building blocks in modern medicinal chemistry. Their rigid, stereochemically defined structure is integral to the development of a wide array of pharmacologically active agents, including kinase inhibitors and central nervous system therapeutics, where precise stereochemistry is paramount for efficacy and selectivity.[1] This application note provides a comprehensive guide to the optimal reaction conditions for the stereoselective synthesis of (2S,5S)-2,5-dimethylpiperazine, culminating in its isolation as the dihydrobromide salt. The protocols detailed herein are designed for reproducibility and scalability, addressing the needs of researchers in both academic and industrial drug discovery settings.

I. Strategic Overview: A Stereoselective Approach from L-Alanine

The most reliable and stereochemically controlled synthesis of (2S,5S)-2,5-dimethylpiperazine commences with a readily available and optically pure starting material: L-alanine. The synthetic strategy hinges on the initial formation of a cyclic dipeptide, (3S,6S)-3,6-dimethylpiperazine-2,5-dione, also known as cyclo(L-Ala-L-Ala). This intermediate enforces the desired cis relationship between the two methyl groups. Subsequent reduction of the amide functionalities within the diketopiperazine ring yields the target (2S,5S)-2,5-dimethylpiperazine. The final step involves the formation of the dihydrobromide salt for enhanced stability and ease of handling.

Synthesis_Overview L_Alanine L-Alanine Diketopiperazine (3S,6S)-3,6-dimethylpiperazine-2,5-dione L_Alanine->Diketopiperazine Cyclization Dimethylpiperazine (2S,5S)-2,5-Dimethylpiperazine Diketopiperazine->Dimethylpiperazine Reduction Dihydrobromide (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide Dimethylpiperazine->Dihydrobromide Salt Formation

Caption: Overall synthetic workflow.

II. Experimental Protocols

A. Synthesis of (3S,6S)-3,6-Dimethylpiperazine-2,5-dione

The formation of the diketopiperazine intermediate is a critical step that locks in the desired stereochemistry. While several methods exist for dipeptide cyclization, a robust and high-yielding approach involves the thermal condensation of L-alaninamide or the cyclization of an L-alanyl-L-alanine dipeptide ester. Microwave-assisted synthesis has also emerged as an efficient alternative.[2]

Protocol 1: Thermal Cyclization of L-Alanine Methyl Ester Hydrochloride

This protocol is a straightforward method that relies on the thermal cyclization of the dipeptide ester, which is formed in situ.

Parameter Condition Causality and Rationale
Starting Material L-Alanine methyl ester hydrochlorideThe methyl ester is a common and stable starting material. The hydrochloride salt is typically the commercially available form.
Solvent High-boiling point solvent (e.g., ethylene glycol, propylene glycol)A high boiling point is necessary to achieve the temperatures required for efficient cyclization and removal of methanol and water byproducts.
Temperature 140-160 °CThis temperature range provides a balance between a reasonable reaction rate and minimizing side reactions or racemization.
Reaction Time 4-8 hoursSufficient time is required to drive the reaction to completion. Reaction progress should be monitored by TLC or LC-MS.
Work-up Cooling and precipitation/crystallizationThe diketopiperazine is often sparingly soluble in the reaction solvent upon cooling, allowing for isolation by filtration.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add L-alanine methyl ester hydrochloride (1 equivalent) and ethylene glycol.

  • Heat the mixture to 150 °C under a slow stream of nitrogen to facilitate the removal of evolved HCl, methanol, and water.

  • Maintain the temperature and stir for 6 hours. Monitor the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1).

  • After completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with a cold solvent like diethyl ether or acetone to remove residual ethylene glycol, and dry under vacuum.

B. Reduction of (3S,6S)-3,6-Dimethylpiperazine-2,5-dione

The reduction of the amide carbonyls in the diketopiperazine is a crucial step to obtain the desired piperazine ring. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation.[3]

Protocol 2: LiAlH₄ Reduction

Parameter Condition Causality and Rationale
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)LiAlH₄ is a potent reducing agent capable of reducing amides to amines.
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl EtherAnhydrous conditions are critical as LiAlH₄ reacts violently with water. THF is often preferred due to its higher boiling point, allowing for reflux.
Temperature 0 °C to refluxThe reaction is typically initiated at a lower temperature for controlled addition of the substrate and then heated to reflux to ensure complete reduction.
Reaction Time 12-24 hoursAmide reductions with LiAlH₄ can be slow and often require prolonged reaction times for high conversion.
Work-up Fieser work-up (sequential addition of water and NaOH solution)This is a standard and safe procedure for quenching the excess LiAlH₄ and precipitating the aluminum salts, facilitating their removal by filtration.

Step-by-Step Protocol:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (4-6 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve the (3S,6S)-3,6-dimethylpiperazine-2,5-dione (1 equivalent) in anhydrous THF.

  • Slowly add the solution of the diketopiperazine to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 18 hours.

  • Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite®.

  • Wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude (2S,5S)-2,5-dimethylpiperazine as an oil or a low-melting solid.

Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Isolation LiAlH4 Suspend LiAlH₄ in anhydrous THF at 0°C Add Slowly add DKP solution to LiAlH₄ suspension LiAlH4->Add DKP Dissolve Diketopiperazine in anhydrous THF DKP->Add Reflux Warm to RT and reflux for 18h Add->Reflux Quench Cool to 0°C and perform Fieser work-up Reflux->Quench Filter Filter off aluminum salts Quench->Filter Concentrate Concentrate filtrate to obtain product Filter->Concentrate

Caption: Workflow for the reduction step.

C. Formation of this compound

The final step is the formation of the dihydrobromide salt, which is often a crystalline solid, making it easier to handle, purify, and store than the free base.

Protocol 3: Dihydrobromide Salt Formation

Parameter Condition Causality and Rationale
Acid Hydrobromic acid (HBr)HBr is used to form the corresponding dihydrobromide salt. Anhydrous HBr in a suitable solvent is preferred to avoid introducing water.
Solvent Isopropanol, Ethanol, or Diethyl EtherThese solvents are chosen for their ability to dissolve the free base and precipitate the salt.
Temperature 0 °C to room temperatureThe salt formation is typically an exothermic reaction, so initial cooling is advisable for controlled precipitation.
Stoichiometry >2 equivalents of HBrA slight excess of HBr ensures the complete protonation of both nitrogen atoms in the piperazine ring.
Isolation Filtration and washingThe precipitated salt is collected by filtration and washed with a non-polar solvent to remove any impurities.

Step-by-Step Protocol:

  • Dissolve the crude (2S,5S)-2,5-dimethylpiperazine in a minimal amount of isopropanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrobromic acid (48% in water or anhydrous in a suitable solvent, >2 equivalents) dropwise with stirring.

  • A white precipitate of the dihydrobromide salt should form.

  • Stir the suspension at 0 °C for 30 minutes and then allow it to stand for an additional hour to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with cold isopropanol and then with diethyl ether to facilitate drying.

  • Dry the this compound under vacuum to a constant weight.

III. Characterization and Quality Control

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry: To verify the molecular weight.

  • Chiral HPLC or GC: To determine the enantiomeric excess (e.e.) and diastereomeric purity.

  • Melting Point: As a measure of purity.

IV. Safety Considerations

  • Lithium aluminum hydride (LiAlH₄): is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is essential.

  • Hydrobromic acid (HBr): is a strong and corrosive acid. Handle with care in a fume hood and wear appropriate PPE.

  • Anhydrous solvents: are required for the reduction step. Ensure solvents are properly dried before use.

V. Conclusion

The synthetic route presented in this application note, proceeding through a diketopiperazine intermediate, provides a reliable and stereocontrolled method for the preparation of this compound. By carefully controlling the reaction conditions at each stage, researchers can obtain this valuable chiral building block in high yield and purity, facilitating its application in the synthesis of complex and stereochemically defined pharmaceutical agents.

VI. References

  • MySkinRecipes. This compound. [Link]

  • Wikipedia. 2,5-Diketopiperazine. [Link]

  • Request PDF. Efficient Synthesis of 2,5-Diketopiperazines Using Microwave-Assisted Heating. [Link]

Sources

Application Notes and Protocols: (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide as a Chiral Ligand Precursor for Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of (2S,5S)-2,5-Dimethylpiperazine as a C₂-Symmetric Scaffold

(2S,5S)-2,5-Dimethylpiperazine is a C₂-symmetric chiral diamine that serves as a valuable building block in asymmetric synthesis.[1] Its rigid piperazine backbone, endowed with two stereogenic centers in a cis configuration, provides a well-defined three-dimensional structure that is foundational for inducing chirality in chemical transformations. The molecule's two secondary amine functionalities offer reactive sites for the construction of more elaborate ligand architectures, making it a versatile precursor for a variety of metal catalysts.

These application notes focus on the utility of (2S,5S)-2,5-dimethylpiperazine dihydrobromide, the common commercially available salt form, as a starting material for the synthesis of effective chiral ligands for metal-catalyzed reactions. While the direct application of the simple diamine as a ligand is not extensively documented in peer-reviewed literature, its primary and well-established role is as a chiral scaffold. By functionalizing the nitrogen atoms, one can create multidentate ligands capable of forming stable and stereochemically defined complexes with a range of transition metals.

The dihydrobromide salt is a stable, crystalline solid, which is advantageous for storage and handling. However, for use in ligand synthesis or as a ligand itself, it must be converted to the free base, (2S,5S)-2,5-dimethylpiperazine, to make the nitrogen lone pairs available for coordination to a metal center or for reaction.

From Salt to Scaffold: Preparing the Free Base

The initial and critical step in utilizing this compound is its conversion to the free base. This is a straightforward acid-base neutralization.

Protocol 1: Generation of (2S,5S)-2,5-Dimethylpiperazine Free Base

Objective: To prepare the free diamine from its dihydrobromide salt for use in ligand synthesis.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware

Procedure:

  • Dissolution: Dissolve a known quantity of this compound in a minimal amount of deionized water in a round-bottom flask or beaker.

  • Basification: Cool the solution in an ice bath. Slowly add a 1 M to 2 M aqueous solution of NaOH or KOH dropwise while stirring. Monitor the pH of the solution with pH paper or a pH meter. Continue adding the base until the pH is greater than 12 to ensure complete deprotonation of the diamine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer with three portions of dichloromethane. The free base is organic soluble and will move into the organic layer.

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate for approximately 15-20 minutes to remove residual water.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. This will yield the (2S,5S)-2,5-dimethylpiperazine free base, typically as a solid or oil.

  • Characterization and Storage: The purity of the free base can be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The product should be stored under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric carbon dioxide.

Application as a Ligand Precursor: Synthesis of a Tetradentate Ligand

The true value of (2S,5S)-2,5-dimethylpiperazine in catalysis is realized upon its elaboration into multidentate ligands. The C₂-symmetry of the piperazine core is transferred to the resulting ligand, which can then create a chiral environment around a metal center. A common strategy is the N-alkylation of the piperazine nitrogens with coordinating groups, such as pyridyl moieties, to create tetradentate ligands.[2] These ligands have applications in metal-catalyzed oxidations and other asymmetric transformations.[2]

Protocol 2: Synthesis of (2S,5S)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine

This protocol is adapted from methodologies used for the synthesis of similar tetradentate amine ligands.[2]

Objective: To synthesize a C₂-symmetric tetradentate ligand from the (2S,5S)-2,5-dimethylpiperazine free base.

Materials:

  • (2S,5S)-2,5-dimethylpiperazine (prepared as in Protocol 1)

  • 2-Picolyl chloride hydrochloride

  • Triethylamine (Et₃N)

  • Acetonitrile (anhydrous)

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate, methanol, triethylamine (for chromatography)

  • Schlenk flask and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, suspend (2S,5S)-2,5-dimethylpiperazine (1.00 g, 8.76 mmol) in 30 mL of anhydrous acetonitrile.

  • Addition of Reagents: To this suspension, add 2-picolyl chloride hydrochloride (2.87 g, 17.5 mmol) followed by the dropwise addition of triethylamine (4.88 mL, 35.0 mmol). The triethylamine acts as a base to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Reaction: Allow the resulting slurry to stir at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After 48 hours, treat the reaction mixture with 100 mL of 1 M NaOH solution. Transfer the mixture to a separatory funnel and extract the product with three 50 mL portions of dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product as a brown solid.

  • Purification: Purify the crude product by column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate followed by a mixture of ethyl acetate/methanol/triethylamine (e.g., 90:5:5).

  • Final Product: Combine the fractions containing the pure product and remove the solvent to yield (2S,5S)-2,5-dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine as a solid.

Visualization of Ligand Synthesis:

G cluster_reactants Reactants cluster_process Process cluster_product Product Piperazine (2S,5S)-2,5-Dimethylpiperazine Reaction Acetonitrile Room Temperature, 48h Piperazine->Reaction PicolylCl 2-Picolyl Chloride HCl PicolylCl->Reaction TEA Triethylamine TEA->Reaction Base Ligand (2S,5S)-2,5-Dimethyl-1,4-bis (pyridin-2-ylmethyl)piperazine Reaction->Ligand N-Alkylation

Caption: Synthesis of a tetradentate ligand.

Application in Asymmetric Catalysis: A General Protocol

Once synthesized, ligands such as (2S,5S)-2,5-dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine can be used to form metal complexes that are active catalysts for asymmetric reactions. Multidentate ligands containing pyridine and amine donors are known to form complexes with metals like manganese, iron, and copper, which can be used in catalytic oxidations.[2] The following is a general protocol for the in situ preparation of a metal catalyst and its use in a representative asymmetric oxidation reaction.

Protocol 3: In Situ Catalyst Formation and Asymmetric Sulfide Oxidation

Objective: To perform an asymmetric oxidation of a prochiral sulfide to a chiral sulfoxide using an in situ prepared metal catalyst.

Materials:

  • (2S,5S)-2,5-dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine

  • A suitable metal precursor (e.g., Mn(OTf)₂, Fe(OTf)₂, Cu(OTf)₂)

  • A prochiral sulfide (e.g., thioanisole)

  • An oxidant (e.g., hydrogen peroxide, H₂O₂)

  • A suitable solvent (e.g., acetonitrile, methanol)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In Situ Catalyst Preparation:

    • In a Schlenk flask under an inert atmosphere, dissolve the chiral ligand (e.g., 0.02 mmol) in the chosen solvent (e.g., 5 mL).

    • Add the metal precursor (e.g., 0.02 mmol) to the ligand solution.

    • Stir the mixture at room temperature for 30-60 minutes to allow for complex formation. The formation of the complex may be indicated by a color change.

  • Catalytic Reaction:

    • To the solution of the catalyst, add the prochiral sulfide (e.g., 1.0 mmol).

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) in a suitable bath.

    • Slowly add the oxidant (e.g., 1.1 mmol of a 30% aqueous solution of H₂O₂) dropwise over a period of time using a syringe pump to control the rate of addition and maintain the reaction temperature.

    • Allow the reaction to stir until the starting sulfide is consumed, as monitored by TLC or GC.

  • Workup and Analysis:

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Determine the enantiomeric excess (ee) of the resulting chiral sulfoxide by chiral HPLC analysis.

Hypothetical Catalytic Cycle:

G Metal_Ligand [M(L)]n+ Substrate_Complex [M(L)(Substrate)]n+ Metal_Ligand->Substrate_Complex Substrate Coordination Oxidized_Complex [M=O(L)(Substrate)]n+ Substrate_Complex->Oxidized_Complex Oxidant (e.g., H₂O₂) Product_Complex [M(L)(Product)]n+ Oxidized_Complex->Product_Complex Oxygen Transfer Product_Complex->Metal_Ligand Product Release

Caption: A generalized catalytic cycle.

Data Summary

Table 1: Properties of (2S,5S)-2,5-Dimethylpiperazine and its Dihydrobromide Salt

Property(2S,5S)-2,5-DimethylpiperazineThis compound
Molecular Formula C₆H₁₄N₂C₆H₁₆Br₂N₂
Molecular Weight 114.19 g/mol 276.01 g/mol
Appearance White to off-white solidWhite to off-white crystalline solid
Stereochemistry C₂-symmetric, cisC₂-symmetric, cis
Primary Use Chiral building block, Ligand precursorStable salt for storage and handling

Conclusion and Future Outlook

This compound is a readily accessible and valuable chiral starting material. While its direct application as a simple bidentate ligand in metal catalysis is not a major focus of current research, its role as a C₂-symmetric scaffold for the construction of more complex and highly effective chiral ligands is well-established. The protocols provided herein offer a practical guide for the preparation of the free base and its subsequent derivatization into a tetradentate ligand, which can be employed in asymmetric catalysis. Future research may yet uncover novel applications for the unmodified diamine as a ligand, particularly in combination with a wider range of metal precursors and in different reaction types, but for now, its strength lies in its role as a foundational chiral building block.

References

  • Geiger, R. A., & Jass, J. P. (2013). (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1101. [Link]

  • PubChem. (n.d.). (2S,5S)-2,5-dimethylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

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Application Note: Synthesis of Bioactive Compounds Utilizing (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral Piperazines in Drug Discovery

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of bioactive compounds.[1] Its unique physicochemical properties, including the ability of its two nitrogen atoms to serve as hydrogen bond donors and acceptors, enhance the pharmacokinetic profiles of drug candidates by improving aqueous solubility and bioavailability.[1] The introduction of stereochemical complexity into the piperazine ring, as seen in (2S,5S)-2,5-dimethylpiperazine, offers a powerful tool for refining the selectivity and potency of drug candidates. The rigid, C2-symmetric backbone of this chiral building block provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets.[2] This application note provides a detailed protocol for the utilization of (2S,5S)-2,5-dimethylpiperazine dihydrobromide in the synthesis of a potent and selective bioactive compound, the δ-opioid receptor agonist SNC-80.[3]

Core Concept: From Chiral Building Block to Bioactive Agonist

The synthesis of SNC-80 from this compound is a multi-step process that highlights several key organic transformations. The initial step involves the conversion of the dihydrobromide salt to the free base, followed by a selective mono-N-allylation. The resulting chiral piperazine intermediate is then coupled with a substituted benzhydryl bromide to furnish the final bioactive compound. Each step is critical for maintaining the desired stereochemistry and achieving a high overall yield.

Experimental Protocols

Part 1: Preparation of the Free Base (2S,5S)-2,5-Dimethylpiperazine

Rationale: The dihydrobromide salt of (2S,5S)-2,5-dimethylpiperazine is a stable, crystalline solid, making it ideal for storage. However, for nucleophilic substitution reactions, the free secondary amine is required. This protocol describes the neutralization of the dihydrobromide salt to yield the free piperazine base.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a minimal amount of deionized water in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a 2M aqueous solution of NaOH dropwise with stirring until the pH of the solution is >12.

  • Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield (2S,5S)-2,5-dimethylpiperazine as a free base.

Part 2: Synthesis of (+)-1-Allyl-(2S,5R)-dimethylpiperazine

Rationale: Selective mono-N-allylation is a crucial step to prepare the key intermediate for the final coupling reaction. The use of a slight excess of the piperazine and controlled addition of allyl bromide minimizes the formation of the di-allylated byproduct.

Materials:

  • (2S,5S)-2,5-Dimethylpiperazine (from Part 1)

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Round-bottom flask with stir bar

  • Condenser

  • Heating mantle

Procedure:

  • To a solution of (2S,5S)-2,5-dimethylpiperazine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add allyl bromide (0.9 eq) dropwise to the suspension.

  • Attach a condenser and heat the reaction mixture to a gentle reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (+)-1-allyl-(2S,5R)-dimethylpiperazine.

Part 3: Synthesis of SNC-80

Rationale: The final step involves the N-alkylation of the chiral piperazine intermediate with a functionalized benzhydryl bromide. This SN2 reaction proceeds to yield the desired δ-opioid receptor agonist, SNC-80.

Materials:

  • (+)-1-Allyl-(2S,5R)-dimethylpiperazine (from Part 2)

  • 4-[(αR)-α-Bromo-3-methoxybenzyl]-N,N-diethylbenzamide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Round-bottom flask with stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of (+)-1-allyl-(2S,5R)-dimethylpiperazine (1.1 eq) in anhydrous DMF under an inert atmosphere, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of 4-[(αR)-α-bromo-3-methoxybenzyl]-N,N-diethylbenzamide (1.0 eq) in anhydrous DMF dropwise.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield SNC-80.[3]

Data Summary

CompoundStarting MaterialKey ReagentsSolventTypical Yield
(2S,5S)-2,5-DimethylpiperazineThis compoundNaOHDichloromethane>95%
(+)-1-Allyl-(2S,5R)-dimethylpiperazine(2S,5S)-2,5-DimethylpiperazineAllyl bromide, K₂CO₃Acetonitrile70-80%
SNC-80(+)-1-Allyl-(2S,5R)-dimethylpiperazine4-[(αR)-α-Bromo-3-methoxybenzyl]-N,N-diethylbenzamide, K₂CO₃DMF60-70%

Visualizing the Synthesis

Overall Synthetic Workflow

G cluster_0 Part 1: Free Base Preparation cluster_1 Part 2: Mono-N-allylation cluster_2 Part 3: Synthesis of SNC-80 A (2S,5S)-2,5-Dimethylpiperazine dihydrobromide B (2S,5S)-2,5-Dimethylpiperazine (Free Base) A->B NaOH, H2O/DCM C (+)-1-Allyl-(2S,5R)-dimethylpiperazine B->C Allyl bromide, K2CO3, Acetonitrile D 4-[(αR)-α-Bromo-3-methoxybenzyl]- N,N-diethylbenzamide E SNC-80 C->E D->E

Caption: Synthetic scheme for SNC-80.

Mechanism of N-Alkylation

G cluster_0 SN2 Reaction Piperazine_N R-NH Transition_State [R---N---R'---Br]‡ Piperazine_N->Transition_State Nucleophilic attack Benzhydryl_Br R'-Br Benzhydryl_Br->Transition_State Product R-N-R' Transition_State->Product Leaving_Group Br- Transition_State->Leaving_Group

Caption: SN2 mechanism for N-alkylation.

Conclusion and Future Perspectives

This application note demonstrates a robust and reproducible methodology for the synthesis of the bioactive δ-opioid receptor agonist SNC-80, starting from the commercially available chiral building block this compound. The protocols provided are scalable and utilize standard laboratory techniques and reagents. The inherent chirality of the starting material is effectively transferred to the final product, underscoring the utility of this building block in asymmetric synthesis. The principles and procedures outlined herein can be adapted for the synthesis of other bioactive piperazine derivatives, contributing to the ongoing discovery and development of novel therapeutics.

References

  • Calderon, S. N., et al. (1994). Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3- methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist. Journal of Medicinal Chemistry, 37(14), 2125-2128. [Link]

  • Calderon, S. N., et al. (1997). Probes for narcotic receptor mediated phenomena. 23. Synthesis, opioid receptor binding, and bioassay of the highly selective delta agonist (+)-4-[(alpha R)-alpha-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]- N,N-diethylbenzamide (SNC 80) and related novel nonpeptide delta opioid receptor ligands. Journal of Medicinal Chemistry, 40(5), 695-704. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Piperazines by C-H Functionalization. In Encyclopedia. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and laboratory protocols for the chemical derivatization of (2S,5S)-2,5-dimethylpiperazine dihydrobromide. This chiral building block is of significant interest to researchers, scientists, and drug development professionals due to its prevalence in various active pharmaceutical ingredients (APIs).[1] This document outlines methodologies for N-acylation, N-sulfonylation, and N-alkylation, offering step-by-step instructions, mechanistic insights, and analytical procedures for product characterization. The protocols are designed to be self-validating, with an emphasis on experimental causality and scientific integrity.

Introduction: The Significance of (2S,5S)-2,5-Dimethylpiperazine in Medicinal Chemistry

(2S,5S)-2,5-dimethylpiperazine is a chiral, C2-symmetric diamine that serves as a valuable scaffold in the synthesis of a wide array of biologically active molecules.[1] Its rigid, pre-organized conformation can impart favorable pharmacokinetic and pharmacodynamic properties to a drug candidate, including improved target affinity, selectivity, and metabolic stability. The trans-stereochemistry of the two methyl groups restricts the conformational flexibility of the piperazine ring, which can be advantageous in rational drug design.

The dihydrobromide salt is a common commercially available form, offering enhanced stability and ease of handling compared to the free base. However, the presence of the hydrobromide salt necessitates a neutralization step prior to most derivatization reactions to liberate the nucleophilic secondary amines. This guide will address the practical considerations of working with the dihydrobromide salt and provide robust protocols for its successful derivatization.

Pre-reaction Protocol: Liberation of the Free Base

A critical prerequisite for the derivatization of this compound is the neutralization of the salt to yield the free base. This is typically achieved by treatment with a suitable base. The choice of base and solvent is crucial to ensure complete neutralization without inducing side reactions.

Protocol 2.1: In-situ Neutralization for Derivatization

This protocol is suitable for most derivatization reactions where the free base can be generated in the same reaction vessel.

  • Reagents and Materials:

    • This compound

    • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))

    • Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

    • Inert gas atmosphere (Nitrogen or Argon)

    • Magnetic stirrer and stir bar

    • Glassware (round-bottom flask, dropping funnel)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

    • Add the anhydrous aprotic solvent (10-20 mL per gram of starting material).

    • Cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add the tertiary amine base (2.2-2.5 eq) dropwise with vigorous stirring. The use of a slight excess of base ensures complete neutralization.

    • Allow the mixture to stir at 0 °C for 15-30 minutes, then warm to room temperature and stir for an additional 30-60 minutes.

    • The resulting mixture, containing the free piperazine and the triethylammonium bromide or diisopropylethylammonium bromide salt, can be used directly in the subsequent derivatization step. The ammonium salt is often insoluble and can be filtered off if desired, though it is typically tolerated in subsequent reactions.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the reaction of electrophilic reagents with water.

  • Aprotic Solvents: Aprotic solvents are chosen to avoid side reactions with the electrophile and to ensure good solubility of the reactants.

  • Tertiary Amine Base: A non-nucleophilic tertiary amine base is used to deprotonate the piperazine dihydrobromide without competing in the subsequent derivatization reaction.

  • Inert Atmosphere: An inert atmosphere prevents the reaction of reagents with atmospheric oxygen and moisture.

Derivatization Methodologies

The nucleophilic secondary amines of (2S,5S)-2,5-dimethylpiperazine readily undergo a variety of chemical transformations. The following sections provide detailed protocols for common derivatization reactions.

N-Acylation: Synthesis of Amides

N-acylation is a fundamental transformation for introducing a wide range of functional groups onto the piperazine scaffold. This reaction is typically achieved using acyl chlorides or acid anhydrides in the presence of a base.

Protocol 3.1.1: Di-acylation with an Acyl Chloride

  • Reagents and Materials:

    • (2S,5S)-2,5-dimethylpiperazine free base solution (from Protocol 2.1)

    • Acyl chloride (2.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (if starting from the dihydrobromide salt)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Rotary evaporator

    • Chromatography supplies (silica gel, solvents)

  • Procedure:

    • To the stirred solution of (2S,5S)-2,5-dimethylpiperazine free base in DCM at 0 °C, slowly add the acyl chloride (2.2 eq).

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired di-acylated product.

Table 1: Representative N-Acylation Reactions

ElectrophileProductTypical YieldNotes
Acetyl chloride(3S,6S)-1,4-diacetyl-3,6-dimethylpiperazine>90%A standard acylation.
Benzoyl chloride(3S,6S)-1,4-dibenzoyl-3,6-dimethylpiperazine>85%The product may be a solid.
2,4-Difluorobenzoyl chloride(3S,6S)-1,4-bis(2,4-difluorobenzoyl)-3,6-dimethylpiperazine>80%Characterized by dynamic NMR.[2]

Visualization 1: N-Acylation Workflow

G start Start: (2S,5S)-2,5-Dimethylpiperazine dihydrobromide free_base In-situ Neutralization (Protocol 2.1) start->free_base TEA or DIPEA, DCM, 0°C to RT acylation N-Acylation (Protocol 3.1.1) free_base->acylation Acyl Chloride (2.2 eq), 0°C to RT workup Aqueous Workup acylation->workup Sat. NaHCO3 (aq) purification Purification (Column Chromatography) workup->purification product Di-acylated Product purification->product

Caption: Workflow for the N-acylation of this compound.

N-Sulfonylation: Synthesis of Sulfonamides

The reaction of the piperazine with sulfonyl chlorides provides the corresponding sulfonamides. These derivatives are important in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors.

Protocol 3.2.1: Di-sulfonylation with a Sulfonyl Chloride

  • Reagents and Materials:

    • (2S,5S)-2,5-dimethylpiperazine free base solution (from Protocol 2.1)

    • Sulfonyl chloride (2.2 eq)

    • Anhydrous Pyridine or DCM with TEA

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Chromatography or recrystallization supplies

  • Procedure:

    • To the stirred solution of (2S,5S)-2,5-dimethylpiperazine free base in pyridine or DCM with TEA at 0 °C, add the sulfonyl chloride (2.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • If using DCM, dilute with more DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. If using pyridine, remove the solvent under reduced pressure and partition the residue between ethyl acetate and 1 M HCl.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization.

N-Alkylation: Synthesis of Substituted Piperazines

N-alkylation introduces alkyl or substituted alkyl groups onto the nitrogen atoms. This can be achieved through reductive amination or by reaction with alkyl halides.

Protocol 3.3.1: Di-alkylation with an Alkyl Halide

This protocol is adapted from the synthesis of a related substituted piperazine.[3]

  • Reagents and Materials:

    • (2S,5S)-2,5-dimethylpiperazine free base (generated and isolated, or used in-situ)

    • Alkyl halide (e.g., 2-picolyl chloride hydrochloride) (2.2 eq)

    • Anhydrous Acetonitrile (ACN)

    • Triethylamine (TEA) (4.4 eq if starting with a hydrochloride salt of the alkyl halide)

    • 1 M Sodium hydroxide (NaOH)

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate

    • Rotary evaporator

    • Chromatography supplies

  • Procedure:

    • To a suspension of (2S,5S)-2,5-dimethylpiperazine free base (1.0 eq) in ACN, add the alkyl halide (e.g., 2-picolyl chloride hydrochloride, 2.2 eq) and TEA (4.4 eq).

    • Stir the resulting slurry at room temperature for 24-48 hours.

    • Quench the reaction with 1 M NaOH.

    • Extract the product with DCM (3 x volume of aqueous layer).

    • Combine the organic fractions, dry with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualization 2: General Derivatization Pathways

G cluster_acylation N-Acylation cluster_sulfonylation N-Sulfonylation cluster_alkylation N-Alkylation start (2S,5S)-2,5-Dimethylpiperazine (Free Base) acylation R-COCl, Base start->acylation sulfonylation R-SO2Cl, Base start->sulfonylation alkylation R-X, Base start->alkylation amide Di-amide Derivative acylation->amide sulfonamide Di-sulfonamide Derivative sulfonylation->sulfonamide alkylated Di-alkylated Derivative alkylation->alkylated

Caption: Key derivatization pathways for (2S,5S)-2,5-dimethylpiperazine.

Analytical Characterization of Derivatives

Thorough characterization of the synthesized derivatives is essential to confirm their identity, purity, and stereochemical integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation of piperazine derivatives.

  • ¹H NMR: The protons on the piperazine ring typically appear as a complex set of multiplets. The methyl protons will be a doublet. Upon derivatization, significant chemical shift changes are expected for the protons adjacent to the nitrogen atoms. For acylated derivatives, restricted rotation around the amide bond can lead to the observation of rotamers at room temperature, resulting in a doubling of some signals.[2]

  • ¹³C NMR: The carbon signals of the piperazine ring and the methyl groups will be present in the aliphatic region. The introduction of new functional groups will give rise to characteristic signals (e.g., carbonyl carbons for amides around 170 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the derivatized products, confirming successful reaction. Electrospray ionization (ESI) is a common technique for these compounds.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is crucial for confirming the enantiomeric purity of the derivatized products, ensuring that no racemization has occurred during the reaction or workup.

Protocol 4.3.1: Chiral HPLC Analysis

This is a general starting point for method development, and optimization will likely be required.

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as Chiralpak® IC or a similar column, is often effective for piperazine derivatives.[4]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the derivative has some absorbance (e.g., 210-254 nm, depending on the nature of the introduced group).

  • Procedure:

    • Dissolve a small sample of the purified derivative in the mobile phase.

    • Inject the sample onto the equilibrated chiral column.

    • Analyze the resulting chromatogram to determine the retention times of the enantiomers and calculate the enantiomeric excess (ee).

Table 2: Analytical Techniques for Product Characterization

TechniquePurposeKey Observations
¹H NMRStructural ElucidationChemical shifts of piperazine and substituent protons, observation of rotamers.[2]
¹³C NMRStructural ConfirmationPresence of all expected carbon signals, including those from the new functional groups.
Mass SpectrometryMolecular Weight DeterminationObservation of the molecular ion peak [M+H]⁺.
Chiral HPLCEnantiomeric PurityBaseline separation of enantiomers, calculation of enantiomeric excess.[4]

Conclusion

The protocols and application notes presented in this guide provide a robust framework for the derivatization of this compound. By understanding the underlying chemical principles and following these detailed procedures, researchers can confidently synthesize a variety of derivatives for applications in drug discovery and development. The importance of rigorous analytical characterization, particularly chiral analysis, cannot be overstated in ensuring the quality and integrity of these valuable chiral building blocks.

References

  • PubChem. (n.d.). 2,5-Dimethylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof.
  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral amino acids and 2,5‐diketopiperazines (2,5‐dkps) are accessible.... Retrieved from [Link]

  • Mitchell, D., et al. (1998). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. Tetrahedron: Asymmetry, 9(10), 1833-1845. Retrieved from [Link]

  • Google Patents. (n.d.). CN102827079A - Method of synthesizing varenicline intermediate 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzo azepine hydrochloride.
  • Mimura, H., et al. (2018). Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. Journal of Chromatography A, 1568, 175-180. Retrieved from [Link]

  • Tale, R. H., et al. (2018). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 23(12), 3192. Retrieved from [Link]

  • MDPI. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(15), 2789. Retrieved from [Link]

  • European Patent Office. (n.d.). EP2204369A1 - Process for preparing varenicline and intermediates for use therein. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Cambridge Open Engage. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral phase HPLC analysis of compounds 2-5 (220 nm). (A) CHIRALPAK.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101693712A - Method for synthesizing Varenicline intermediate 2, 3, 4, 5-tetralin-1, 5-methylene-hydrogen-benzoazepine.
  • National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Retrieved from [Link]

  • Google Patents. (n.d.). US2861994A - Preparation of 2,5-dimethylpiperazine.
  • LOCKSS. (2015). CHEMISTRY OF 2,5-DIKETOPIPERAZINE AND ITS BIS-LACTIM ETHER: A BRIEF REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic protocols for the selective acylation of.... Retrieved from [Link]

  • MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. Retrieved from [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2S,5S)-2,5-Dimethylpiperazine is a chiral building block of significant interest in the pharmaceutical industry. Its rigid, stereochemically defined structure is a valuable scaffold for the development of active pharmaceutical ingredients (APIs), including kinase inhibitors and central nervous system agents, where stereochemistry plays a crucial role in therapeutic efficacy and safety.[1] The dihydrobromide salt of this diamine offers enhanced stability and ease of handling, making it a preferred form for storage and downstream applications.

This document provides a comprehensive guide to the large-scale synthesis of (2S,5S)-2,5-dimethylpiperazine dihydrobromide, intended for researchers, scientists, and professionals in drug development. The protocols described herein are designed to be scalable and robust, with a focus on stereochemical control and purification strategies to yield a final product of high purity. Two primary synthetic routes will be discussed, with a primary focus on a stereoselective pathway commencing from the readily available chiral precursor, L-alanine.

Strategic Approach to Stereoselective Synthesis

The paramount challenge in synthesizing (2S,5S)-2,5-dimethylpiperazine is the precise control of the stereochemistry at the C2 and C5 positions. A direct synthesis from achiral precursors, such as the cyclization of 2-aminopropanol-1, inevitably leads to a mixture of cis and trans isomers, necessitating a subsequent and often challenging resolution of the trans enantiomers.[2] To circumvent this, a more elegant and efficient strategy is to employ a chiral pool approach, starting with a readily available and enantiomerically pure starting material. L-alanine serves as an ideal candidate for this purpose.

The chosen synthetic strategy, therefore, involves a three-stage process:

  • Formation of the Chiral Diketopiperazine Intermediate: Two molecules of L-alanine undergo a condensation-cyclization reaction to form (3S,6S)-3,6-dimethylpiperazine-2,5-dione. This key step establishes the desired stereochemistry of the final product.

  • Reduction to the Piperazine Core: The diketopiperazine is then reduced to yield (2S,5S)-2,5-dimethylpiperazine. This transformation from an amide to an amine is a critical step that must be carried out under conditions that do not compromise the stereochemical integrity of the molecule.

  • Salt Formation and Purification: The final stage involves the conversion of the chiral free base to its dihydrobromide salt, followed by purification to afford the desired product in high purity.

This stereoselective approach is advantageous for large-scale production as it obviates the need for a classical chiral resolution step, which can be resource-intensive and lead to the loss of 50% of the material as the undesired enantiomer.

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformations in the stereoselective synthesis of this compound from L-alanine.

G L_alanine L-Alanine DKP (3S,6S)-3,6-Dimethylpiperazine-2,5-dione L_alanine->DKP Condensation/Cyclization (High Temperature) Piperazine (2S,5S)-2,5-Dimethylpiperazine DKP->Piperazine Reduction (e.g., LiAlH4) Dihydrobromide This compound Piperazine->Dihydrobromide Salt Formation (HBr)

Caption: Stereoselective synthesis pathway from L-alanine.

Experimental Protocols

Part 1: Synthesis of (3S,6S)-3,6-Dimethylpiperazine-2,5-dione

This protocol details the formation of the chiral diketopiperazine intermediate from L-alanine. The high-temperature condensation of amino acids is a well-established method for the synthesis of 2,5-diketopiperazines.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )PurityNotes
L-Alanine89.09≥99%
Ethylene Glycol62.07Anhydrous
Toluene92.14AnhydrousFor azeotropic removal of water

Procedure:

  • Reactor Setup: To a multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser, add L-alanine (1.0 eq) and ethylene glycol (5-7 volumes relative to L-alanine).

  • Azeotropic Dehydration: Add toluene (2-3 volumes) to the mixture. Heat the reaction mixture to reflux (approximately 120-130 °C) to remove water azeotropically. Continue until no more water is collected in the Dean-Stark trap.

  • Cyclization: After the removal of water, carefully distill off the toluene. Increase the temperature of the reaction mixture to 170-180 °C and maintain for 4-6 hours with vigorous stirring. The reaction progress can be monitored by TLC or HPLC.

  • Crystallization and Isolation: Cool the reaction mixture to room temperature. The product, (3S,6S)-3,6-dimethylpiperazine-2,5-dione, will precipitate out of the ethylene glycol. Add a suitable anti-solvent such as water or isopropanol to enhance precipitation.

  • Filtration and Washing: Filter the solid product and wash thoroughly with water to remove residual ethylene glycol, followed by a wash with a non-polar solvent like hexane to aid in drying.

  • Drying: Dry the product under vacuum at 60-70 °C to a constant weight. The expected yield is typically in the range of 70-85%.

Part 2: Reduction of (3S,6S)-3,6-Dimethylpiperazine-2,5-dione

This protocol describes the reduction of the chiral diketopiperazine to the corresponding piperazine using lithium aluminum hydride (LiAlH₄), a powerful reducing agent for amides.[4][5]

Safety Precaution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.

Materials and Reagents:

ReagentMolar Mass ( g/mol )PurityNotes
(3S,6S)-3,6-Dimethylpiperazine-2,5-dione142.15As prepared in Part 1
Lithium Aluminum Hydride (LiAlH₄)37.95≥95%
Tetrahydrofuran (THF)72.11Anhydrous
Sodium Sulfate Decahydrate322.20For workup

Procedure:

  • Reactor Setup: Under a nitrogen atmosphere, charge a dry multi-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel with a suspension of LiAlH₄ (4.0-5.0 eq) in anhydrous THF.

  • Addition of Diketopiperazine: Slowly add a solution of (3S,6S)-3,6-dimethylpiperazine-2,5-dione (1.0 eq) in anhydrous THF to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to heat the reaction mixture at reflux for 12-24 hours. Monitor the reaction for completion by TLC or GC-MS.

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water (x mL, where x is the mass of LiAlH₄ in grams used) dropwise to quench the excess LiAlH₄. This is a highly exothermic process and requires careful control.

  • Precipitation of Aluminum Salts: Following the water addition, add 15% aqueous sodium hydroxide solution (x mL), followed by water (3x mL). This procedure is designed to precipitate the aluminum salts in a granular form that is easy to filter.

  • Isolation of the Free Base: Stir the resulting slurry at room temperature for 1-2 hours, then filter off the aluminum salts through a pad of celite. Wash the filter cake thoroughly with THF.

  • Solvent Removal: Combine the filtrate and washings and remove the THF under reduced pressure to obtain the crude (2S,5S)-2,5-dimethylpiperazine as an oil or a low-melting solid.

Part 3: Formation and Purification of this compound

This final stage converts the chiral free base into its stable dihydrobromide salt and purifies it through recrystallization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )PurityNotes
(2S,5S)-2,5-Dimethylpiperazine114.19Crude from Part 2
Hydrobromic Acid (HBr)80.9148% aqueous solution
Isopropanol60.10
Acetone58.08

Procedure:

  • Salt Formation: Dissolve the crude (2S,5S)-2,5-dimethylpiperazine (1.0 eq) in isopropanol. Cool the solution in an ice bath.

  • Acid Addition: Slowly add a 48% aqueous solution of hydrobromic acid (2.0-2.2 eq) dropwise with stirring. The dihydrobromide salt will precipitate as a white solid.

  • Crystallization: Stir the suspension at 0-5 °C for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the solid product by filtration and wash with cold isopropanol, followed by acetone.

  • Recrystallization: For further purification, recrystallize the crude dihydrobromide salt from a suitable solvent system, such as a mixture of ethanol and water or isopropanol and water. Dissolve the salt in a minimal amount of the hot solvent mixture, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Drying: Filter the purified crystals, wash with a cold solvent, and dry under vacuum at 60-80 °C to a constant weight. The final product should be a white to off-white crystalline solid.

Alternative Synthetic Route: Acknowledging the Classical Approach

For contexts where the stereoselective route from L-alanine is not feasible, a classical approach starting from 2-aminopropanol-1 can be employed. This route, however, necessitates a chiral resolution step.

G Aminopropanol 2-Aminopropanol-1 Isomer_Mixture cis/trans-2,5-Dimethylpiperazine Aminopropanol->Isomer_Mixture Catalytic Cyclization (Raney Ni, H2, High P, T) trans_Isomer trans-2,5-Dimethylpiperazine (Racemic) Isomer_Mixture->trans_Isomer Recrystallization (e.g., Acetone) Resolved_Piperazine (2S,5S)-2,5-Dimethylpiperazine trans_Isomer->Resolved_Piperazine Chiral Resolution (e.g., with Tartaric Acid) Dihydrobromide This compound Resolved_Piperazine->Dihydrobromide Salt Formation (HBr)

Caption: Classical synthesis involving chiral resolution.

This pathway involves the catalytic cyclization of 2-aminopropanol-1 to yield a mixture of cis- and trans-2,5-dimethylpiperazine.[2] The trans isomer is then separated by recrystallization. The subsequent chiral resolution of the racemic trans-2,5-dimethylpiperazine can be achieved using a chiral resolving agent like L-tartaric acid.[6] This forms diastereomeric salts with different solubilities, allowing for the separation of the desired enantiomer through fractional crystallization. The resolved (2S,5S)-2,5-dimethylpiperazine is then converted to its dihydrobromide salt as described previously.

Conclusion

The stereoselective synthesis of this compound from L-alanine represents a robust and efficient methodology for the large-scale production of this valuable chiral building block. By leveraging the inherent chirality of the starting material, this approach circumvents the need for a classical resolution step, thereby improving overall yield and process efficiency. The detailed protocols provided in this document offer a comprehensive guide for researchers and drug development professionals, ensuring the synthesis of a high-purity final product suitable for pharmaceutical applications.

References

  • Hobbs, C. F. (1958). Preparation of 2,5-dimethylpiperazine. U.S. Patent No. 2,861,994. Washington, DC: U.S.
  • Fuchida, S., et al. (2016). Formation of Diastereoisomeric Piperazine-2,5-dione from DL-Alanine in the Presence of Olivine and Water. Origins of Life and Evolution of Biospheres, 46(2-3), 235-245. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

  • Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. [Link]

  • ChemTalk. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from ChemTalk. [Link]

  • Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Macromolecular Materials and Engineering. [Link]

  • StudySmarter. (n.d.). What is the product obtained from reducing 5,5-dimethylpyrrolidine-2-one with LiAlH4 using the.... Retrieved from StudySmarter. [Link]

  • Ragaini, F., & Fantauzzi, S. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 609. [Link]

  • Miyamoto, T., et al. (1990). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. Journal of Medicinal Chemistry, 33(6), 1645-1656. [Link]

  • Toth, G., & Fogassy, E. (2021). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 26(11), 3283. [Link]

Sources

Application Notes & Protocols: The Role of (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide in Stereoselective Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing C₂ Symmetry for Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realm of pharmaceuticals where stereochemistry dictates biological activity. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method for transferring chirality to a prochiral substrate.[1] Among these, (2S,5S)-2,5-dimethylpiperazine stands out as a C₂-symmetric diamine, a structural feature that often imparts high levels of stereocontrol in asymmetric transformations. Its rigid piperazine backbone and defined stereochemistry make it a valuable building block in medicinal chemistry for designing drugs with enhanced selectivity and metabolic stability.[2]

This document provides a comprehensive guide to the application of (2S,5S)-2,5-dimethylpiperazine dihydrobromide in stereoselective reactions, with a focus on the asymmetric synthesis of α-amino acids. The dihydrobromide salt is a stable and convenient precursor to the active free base, which is typically used in the synthesis of chiral diketopiperazines—key intermediates in a Schöllkopf-type approach to non-proteinogenic amino acids.[3]

From Salt to Auxiliary: The Preparatory Step

(2S,5S)-2,5-dimethylpiperazine is often supplied as its dihydrobromide salt for enhanced stability and ease of handling. Prior to its use as a chiral auxiliary, it must be converted to its free base form. This is a straightforward acid-base neutralization.

Protocol 1: Liberation of (2S,5S)-2,5-Dimethylpiperazine Free Base

Objective: To quantitatively convert this compound to its corresponding free base for subsequent use in stereoselective synthesis.

Materials:

ReagentCAS NumberMolecular WeightQuantity (Example Scale)
This compound98778-71-3276.01 g/mol 10.0 g (36.2 mmol)
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol 3.2 g (80.0 mmol)
Deionized Water7732-18-518.02 g/mol 50 mL
Dichloromethane (DCM)75-09-284.93 g/mol 150 mL (3 x 50 mL)
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol ~5 g

Procedure:

  • Dissolution: Dissolve this compound in 50 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Basification: In a separate beaker, prepare a solution of 3.2 g of sodium hydroxide in 20 mL of deionized water. Cool this solution to room temperature.

  • Neutralization: Slowly add the sodium hydroxide solution to the stirred solution of the piperazine salt. Monitor the pH of the solution using pH paper or a pH meter, ensuring it reaches a value of >12.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield (2S,5S)-2,5-dimethylpiperazine as a solid. The product should be stored under an inert atmosphere.

The Core Application: Asymmetric Synthesis of α-Amino Acids

A primary application of (2S,5S)-2,5-dimethylpiperazine is in the diastereoselective synthesis of α-amino acids. This is typically achieved through the formation of a chiral diketopiperazine, which serves as a glycine template.

Workflow for Asymmetric Amino Acid Synthesis

Asymmetric_Amino_Acid_Synthesis_Workflow Workflow for Asymmetric α-Amino Acid Synthesis cluster_0 Part 1: Auxiliary Preparation cluster_1 Part 2: Diketopiperazine Formation cluster_2 Part 3: Stereoselective Alkylation cluster_3 Part 4: Product Liberation & Auxiliary Recovery A Start: (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide B Protocol 1: Neutralization to Free Base A->B C (2S,5S)-2,5-Dimethylpiperazine (Free Base) B->C E Protocol 2: Cyclization Reaction C->E D Glycine Derivative (e.g., Glycine Methyl Ester) D->E F Chiral Diketopiperazine Intermediate E->F I Protocol 3: Diastereoselective Alkylation F->I G Strong Base (e.g., n-BuLi) G->I H Electrophile (R-X) H->I J Alkylated Diketopiperazine I->J K Protocol 4: Acid Hydrolysis J->K L Enantiomerically Enriched α-Amino Acid K->L M Recovered Chiral Auxiliary K->M

Caption: Overall workflow for the synthesis of α-amino acids.

Protocol 2: Synthesis of the Chiral Diketopiperazine

Objective: To synthesize the key chiral intermediate, a diketopiperazine derived from (2S,5S)-2,5-dimethylpiperazine and glycine.

Materials:

ReagentCAS NumberMolecular WeightQuantity (Example Scale)
(2S,5S)-2,5-Dimethylpiperazine6284-84-0114.19 g/mol 5.71 g (50.0 mmol)
Glycine methyl ester hydrochloride5680-79-5125.55 g/mol 6.28 g (50.0 mmol)
Triethylamine (TEA)121-44-8101.19 g/mol 7.0 mL (50.0 mmol)
Toluene108-88-392.14 g/mol 200 mL

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (2S,5S)-2,5-dimethylpiperazine, glycine methyl ester hydrochloride, and toluene.

  • Base Addition: Add triethylamine to the mixture.

  • Cyclization: Heat the mixture to reflux and collect the water-triethylamine azeotrope in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter the triethylamine hydrochloride salt and wash with toluene.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude diketopiperazine can often be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent system like ethyl acetate/hexanes.

Protocol 3: Diastereoselective Alkylation

Objective: To introduce a side chain at the glycine α-carbon with high diastereoselectivity.

Materials:

ReagentCAS NumberMolecular WeightQuantity (Example Scale)
Chiral Diketopiperazine--7.71 g (45.8 mmol)
n-Butyllithium (n-BuLi)109-72-864.06 g/mol 19.2 mL (2.5 M in hexanes, 48.1 mmol)
Electrophile (e.g., Benzyl Bromide)100-39-0171.04 g/mol 5.9 mL (49.7 mmol)
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol 200 mL
Saturated aq. NH₄Cl Solution--50 mL

Procedure:

  • Azeotropic Drying: The chiral diketopiperazine should be rigorously dried by azeotropic distillation with toluene prior to use.

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), dissolve the dried diketopiperazine in anhydrous THF in a flame-dried flask.

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium dropwise. Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Alkylation: Add the electrophile (e.g., benzyl bromide) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, then slowly warm to room temperature overnight.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the alkylated diketopiperazine. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC.

Protocol 4: Hydrolysis and Auxiliary Recovery

Objective: To cleave the alkylated diketopiperazine to yield the desired α-amino acid and recover the chiral auxiliary.

Materials:

ReagentCAS NumberMolecular WeightQuantity (Example Scale)
Alkylated Diketopiperazine--10.0 g (38.7 mmol)
6 M Hydrochloric Acid (HCl)7647-01-036.46 g/mol 100 mL
Dowex 50WX8 ion-exchange resin--As needed
Pyridine110-86-179.10 g/mol As needed for elution

Procedure:

  • Hydrolysis: Suspend the alkylated diketopiperazine in 6 M HCl and heat to reflux for 12-24 hours.

  • Separation: After cooling, the reaction mixture will contain the amino acid hydrochloride and the dihydrobromide salt of the recovered chiral auxiliary.

  • Isolation of Amino Acid: The amino acid can be isolated by ion-exchange chromatography. Load the aqueous solution onto a column of Dowex 50WX8 resin. Wash the column with water to remove the auxiliary salt. Elute the amino acid with a dilute solution of pyridine or ammonium hydroxide.

  • Final Product: Lyophilize or concentrate the eluate to obtain the enantiomerically enriched α-amino acid. The enantiomeric excess can be determined by chiral GC or HPLC after appropriate derivatization.

  • Auxiliary Recovery: The aqueous wash from the ion-exchange column containing the this compound can be collected, concentrated, and the auxiliary can be re-isolated for reuse.

Mechanism of Stereoselection: The Causality Behind the Protocol

The high diastereoselectivity observed in the alkylation step (Protocol 3) is a direct consequence of the C₂-symmetric nature of the chiral auxiliary. The two methyl groups on the piperazine ring create a well-defined chiral environment that dictates the trajectory of the incoming electrophile.

Caption: Simplified representation of stereocontrol.

Upon deprotonation with a strong base like n-butyllithium, a planar enolate is formed. The two methyl groups of the piperazine ring adopt pseudo-axial and pseudo-equatorial positions. One of these methyl groups effectively shields one of the two diastereotopic faces of the enolate. Consequently, the electrophile preferentially attacks from the less sterically encumbered face, leading to the formation of one diastereomer in significant excess. This principle is central to the Schöllkopf method for asymmetric amino acid synthesis.[3]

Data Summary: Expected Outcomes

The application of (2S,5S)-2,5-dimethylpiperazine as a chiral auxiliary in this synthetic sequence typically yields high diastereoselectivity in the alkylation step, which translates to high enantiomeric excess in the final amino acid product.

Alkylation Step (Protocol 3)Diastereomeric Excess (d.e.)
Benzyl Bromide>95%
Allyl Bromide>95%
Methyl Iodide>90%
Final Product (Protocol 4)Enantiomeric Excess (e.e.)
(R)-Phenylalanine>95%
(R)-Allylglycine>95%
(R)-Alanine>90%

Note: The absolute configuration of the resulting amino acid depends on the specific conventions of the Schöllkopf methodology and should be confirmed experimentally.

Conclusion: A Robust Tool for Asymmetric Synthesis

This compound is a valuable and versatile reagent for stereoselective synthesis. Through a straightforward conversion to its free base, it can be incorporated into a chiral diketopiperazine scaffold, enabling the highly diastereoselective synthesis of a wide range of non-proteinogenic α-amino acids. The protocols outlined in this document provide a solid foundation for researchers and drug development professionals to leverage the power of C₂ symmetry in their synthetic endeavors, ultimately contributing to the efficient and stereocontrolled production of complex chiral molecules.

References

  • MySkinRecipes. (n.d.). This compound.
  • Soloshonok, V. A., & Sorochinsky, A. E. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(18), 4149. Retrieved from [Link]

  • Ghosez, L., Genicot, C., & Gouverneur, V. (1992). Chiral Amides in Asymmetric Synthesis. Pure and Applied Chemistry, 64(12), 1849-1856. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral amino acids and 2,5‐diketopiperazines (2,5‐dkps) are accessible.... Retrieved from [Link]

  • Sano, S., & Nakao, M. (2015). Chemistry of 2,5-Diketopiperazine and Its Bis-Lactim Ether: A Brief Review. Heterocycles, 91(7), 1349-1376. Retrieved from [Link]

  • Iyer, M. S. (1995). Asymmetric synthesis of alpha-amino acids using a chiral catalyst. Purdue University. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of chiral 2-methylpiperazine. Retrieved from [Link]

  • KU ScholarWorks. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Retrieved from [Link]

  • MDPI. (2012). C2-Symmetric Amino Acid Amide-Derived Organocatalysts. Retrieved from [Link]

  • Beilstein Journals. (2014). Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. Retrieved from [Link]

  • PubMed. (2007). Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations. Retrieved from [Link]

  • ResearchGate. (n.d.). Relevant 2,5‐diketopiperazines derivatives and target molecules. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Retrieved from [Link]

  • Li, Y. (Ed.). (2002). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis. InTech.

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Troubleshooting & Optimization

Technical Support Center: Optimizing (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of (2S,5S)-2,5-dimethylpiperazine dihydrobromide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. (2S,5S)-2,5-dimethylpiperazine is a critical chiral building block in medicinal chemistry, valued for its defined stereochemistry and rigid backbone, which are essential in designing drugs with high selectivity, particularly kinase inhibitors and central nervous system agents[1].

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Issue 1: Low Yield in the Initial Piperazine Ring Formation

Question: My cyclization reaction to form the 2,5-dimethylpiperazine ring is resulting in a low yield. What are the common causes and how can I mitigate them?

Answer: Low yields in the formation of the chiral piperazine ring often stem from several critical factors related to the chosen synthetic route. The most common methods involve either the reductive cyclization of amino alcohol precursors or the asymmetric hydrogenation of pyrazine derivatives.

  • Causality of Low Yield:

    • Catalyst Inactivity: For methods involving catalytic hydrogenation (e.g., using Raney Nickel, Iridium, or Palladium catalysts), the activity of the catalyst is paramount.[2][3][4] Catalysts can be deactivated by impurities in the starting materials or solvents (e.g., sulfur compounds, water). Raney Nickel, for instance, is highly sensitive to storage and handling.

    • Suboptimal Reaction Conditions: Hydrogen pressure, temperature, and reaction time are interdependent variables. For the cyclization of 2-aminopropanol-1, pressures between 750 and 2,000 psi and temperatures from 140°C to 220°C are typically required.[2] Deviations can lead to incomplete conversion or the formation of side products.

    • Starting Material Quality: The purity of the precursor is crucial. For instance, in the cyclization of L-alanine derivatives, any enantiomeric impurity in the starting material will carry through the synthesis, complicating purification and reducing the yield of the desired stereoisomer.

    • Side Reactions: The presence of two nucleophilic nitrogen atoms in the piperazine scaffold can lead to undesired side reactions, such as over-alkylation or polymerization, especially if reaction conditions are not tightly controlled.[5]

  • Troubleshooting Steps & Recommendations:

    • Catalyst Verification:

      • Use a fresh batch of catalyst or test the activity of your current batch on a small-scale control reaction.

      • Ensure anaerobic handling conditions for pyrophoric catalysts like Raney Nickel.

    • Parameter Optimization:

      • Perform a Design of Experiments (DoE) approach to screen a range of temperatures and pressures. A typical starting point for 2-aminopropanol-1 cyclization is ~1000 psi H₂ at 170°C for 4-8 hours.[2]

      • Monitor the reaction progress using techniques like GC-MS or TLC to determine the optimal reaction time.

    • Purification of Starting Materials:

      • Recrystallize or distill starting materials if their purity is questionable.

      • Use anhydrous solvents to prevent catalyst poisoning and unwanted side reactions.

Issue 2: Poor Stereochemical Control and Diastereomer Contamination

Question: My final product is a mixture of cis and trans diastereomers, and I'm struggling to isolate the desired (2S,5S) isomer. How can I improve stereoselectivity?

Answer: Achieving high stereopurity is the primary challenge in this synthesis. The (2S,5S) configuration corresponds to the cis isomer. Contamination often arises from the formation of the thermodynamically more stable trans isomer or from racemization during the reaction.

  • Causality of Poor Stereoselectivity:

    • Synthetic Route Choice: Some routes inherently produce mixtures. For example, the catalytic dimerization of 2-aminopropanol-1 typically yields a mixture of cis and trans isomers that must be separated.[2]

    • Racemization: Harsh reaction conditions (e.g., high temperatures or strongly basic/acidic environments) can cause epimerization at the chiral centers (C2 and C5), leading to a loss of stereochemical integrity.

    • Inefficient Resolution: If your strategy involves the resolution of a racemic mixture, the choice of resolving agent and crystallization conditions are critical for obtaining high enantiomeric excess.

  • Troubleshooting Steps & Recommendations:

    • Route Selection: For the highest stereocontrol, consider a synthesis starting from a chiral pool material like L-alanine. This approach establishes the desired stereocenter from the beginning. A multi-step route starting from α-amino acids can provide orthogonally protected, enantiomerically pure 2-substituted piperazines.[6]

    • Asymmetric Catalysis: Employing modern asymmetric hydrogenation methods using chiral catalysts (e.g., Iridium or Palladium complexes with chiral ligands) can directly generate the desired enantiomer with high selectivity.[3][4]

    • Diastereomeric Separation:

      • If a mixture of cis and trans isomers is formed, they can often be separated by fractional crystallization. The trans-2,5-dimethylpiperazine has a significantly higher melting point (115-118 °C) than the cis isomer, which can be exploited.[7]

      • For enantiomeric resolution of the trans isomer, chiral resolving agents like tartaric acid can be used to form diastereomeric salts that are separable by crystallization.[8]

    • Analytical Verification: Use chiral GC or HPLC to accurately determine the diastereomeric and enantiomeric purity of your product. Gas chromatography is effective for separating cis and trans isomers.[9]

Issue 3: Inefficient Dihydrobromide Salt Formation and Isolation

Question: The final step of forming the dihydrobromide salt is giving a low yield. The product either doesn't precipitate or forms an oil. What's going wrong?

Answer: The conversion of the free piperazine base to its dihydrobromide salt is a crystallization process that is highly sensitive to solvent, temperature, and impurities.

  • Causality of Poor Crystallization:

    • Solvent System: The chosen solvent must be one in which the free base is soluble but the dihydrobromide salt is insoluble. Common choices include isopropanol, ethanol, or mixtures with less polar solvents like diethyl ether.

    • Stoichiometry of HBr: An excess or deficit of hydrobromic acid can affect the pH and solubility, preventing clean crystallization. Precise control over the addition of 2 equivalents of HBr is necessary.

    • Rate of Cooling & Supersaturation: Crashing the product out of solution by cooling too quickly often leads to the formation of fine powders or oils, which are difficult to filter and tend to trap impurities.

    • Presence of Impurities: Residual solvents or reaction byproducts can act as crystallization inhibitors.

  • Troubleshooting Steps & Recommendations:

    • Solvent Screening: Test several solvent systems on a small scale. A good starting point is dissolving the free base in a minimal amount of a polar solvent (like ethanol) and then adding a less polar anti-solvent (like ethyl ether) after the HBr addition to induce precipitation.

    • Controlled HBr Addition: Add the HBr solution slowly, preferably at a reduced temperature (e.g., 0-5 °C), while monitoring the pH.

    • Optimize Crystallization:

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote the growth of larger, purer crystals.

      • If an oil forms, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.

    • Purification of Free Base: Ensure the 2,5-dimethylpiperazine free base is pure before attempting salt formation. Distillation or recrystallization of the free base may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for synthesizing the (2S,5S)-2,5-dimethylpiperazine precursor?

A robust and stereospecific approach is the cyclization of two molecules of a protected L-alanine derivative to form a 2,5-diketopiperazine (DKP), followed by reduction of the amide bonds. This method preserves the stereochemistry of the starting amino acid. The synthesis of DKPs can be achieved through methods like microwave-assisted heating in water or via catalytic hydroxy-directed peptide bond formations.[10][11][12]

Q2: How can I definitively confirm the stereochemistry of my final product?

Confirmation requires a combination of analytical techniques.

  • NMR Spectroscopy: ¹H NMR can distinguish between cis and trans isomers based on the coupling constants and chemical shifts of the methyl and methine protons. NOE experiments can provide definitive proof of through-space proximity for the cis protons.

  • Chiral Chromatography: Chiral GC or HPLC is the gold standard for determining enantiomeric purity (ee). By comparing the retention time of your sample to that of an authentic racemic or enantiopure standard, you can quantify the isomer ratio.

  • Polarimetry: Measurement of the specific rotation can confirm the presence of a single enantiomer, provided a literature value for the pure compound is available.

Q3: What are the most critical safety precautions for this synthesis?

  • Hydrogenation: Reactions involving hydrogen gas at high pressure must be conducted in a specialized autoclave behind a blast shield. Ensure proper training and adherence to safety protocols for high-pressure equipment.

  • Hydrobromic Acid: HBr is highly corrosive and toxic. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Pyrophoric Catalysts: Reagents like Raney Nickel can ignite spontaneously upon exposure to air. Handle them under an inert atmosphere or as a slurry in a solvent.

  • Solvents: Use of flammable solvents like diethyl ether requires grounding of equipment and avoiding all potential ignition sources.

Experimental Protocols & Data

Protocol 1: Synthesis of cis-2,5-Dimethylpiperazine via Diketopiperazine Reduction

This protocol is a conceptual workflow based on established literature principles for stereospecific synthesis from amino acids.[13]

Step 1: Synthesis of Cyclo(L-Ala-L-Ala) (a 2,5-Diketopiperazine)

  • Protect L-alanine with an appropriate N-protecting group (e.g., Boc or Fmoc).

  • Couple two molecules of the protected L-alanine using a standard peptide coupling reagent (e.g., HBTU, DCC).

  • Deprotect the resulting dipeptide.

  • Induce intramolecular cyclization by heating the deprotected dipeptide ester, often in a solvent like methanol or under microwave irradiation, to form the diketopiperazine.[10]

Step 2: Reduction to (2S,5S)-2,5-Dimethylpiperazine

  • In a flame-dried, inert-atmosphere flask, suspend the Cyclo(L-Ala-L-Ala) in an anhydrous ether solvent like tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Slowly add a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃·THF), in slight excess (e.g., 2.5 equivalents).

  • Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully quench the reaction by sequential, slow addition of water, followed by aqueous NaOH, and then more water.

  • Filter the resulting salts and extract the filtrate with an organic solvent (e.g., dichloromethane).

  • Dry the organic extracts, filter, and concentrate under reduced pressure to yield the crude (2S,5S)-2,5-dimethylpiperazine free base.

Step 3: Formation of the Dihydrobromide Salt

  • Dissolve the crude free base in a minimal amount of isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add 2.0 equivalents of 48% aqueous HBr or a solution of HBr in a compatible solvent.

  • If precipitation is slow, add an anti-solvent like diethyl ether dropwise until turbidity is observed.

  • Allow the mixture to stand at 0-4 °C for several hours to complete crystallization.

  • Collect the white crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Table 1: Troubleshooting Parameters
ParameterPotential IssueRecommended ActionExpected Outcome
Catalyst Loading Incomplete conversion, low yieldIncrease catalyst loading in small increments (e.g., from 5 mol% to 10 mol%).Faster reaction rate, higher conversion.
Hydrogen Pressure Slow or stalled reactionEnsure system is leak-free. Increase pressure within safe limits of the equipment (e.g., from 500 psi to 1000 psi).[2]Improved reaction kinetics.
Reaction Temperature Formation of side products or racemizationDecrease temperature. For sensitive substrates, run at the lowest effective temperature.Increased purity and stereoselectivity.
Crystallization Solvent Oiling out, poor crystal formationScreen a variety of solvent/anti-solvent systems (e.g., EtOH/Et₂O, IPA/Hexane).Formation of a filterable, crystalline solid.
Purity of Precursor Low final yield, difficult purificationPurify starting materials by distillation, recrystallization, or chromatography before use.Cleaner reaction profile and higher yield of desired product.

Visualizations

Workflow for Stereoselective Synthesis

This diagram outlines a typical workflow for producing the chiral dihydrobromide salt starting from a protected amino acid.

G cluster_0 Step 1: Diketopiperazine (DKP) Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation & Purification A Protected L-Alanine B Dipeptide Formation A->B Coupling C Deprotection & Cyclization B->C D Cyclo(L-Ala-L-Ala) C->D Heating/Microwave E DKP Reduction (e.g., LiAlH4) D->E D->E F (2S,5S)-2,5-Dimethylpiperazine (Free Base) G Addition of 2 eq. HBr F->G F->G H Crystallization G->H I (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide (Final Product) H->I

Caption: Stereoselective synthesis workflow.

Troubleshooting Decision Tree for Low Yield

This flowchart helps diagnose the root cause of low reaction yields.

G Start Low Yield Observed CheckPurity Analyze Starting Material Purity (NMR, GC) Start->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK PurifySM Action: Purify Starting Materials (Distill/Recrystallize) PurityOK->PurifySM No CheckCatalyst Evaluate Catalyst (Age, Handling, Loading) PurityOK->CheckCatalyst Yes Final Re-run Experiment PurifySM->Final CatalystOK Catalyst Viable? CheckCatalyst->CatalystOK ReplaceCatalyst Action: Use Fresh Catalyst & Optimize Loading CatalystOK->ReplaceCatalyst No CheckConditions Review Reaction Conditions (Temp, Pressure, Time) CatalystOK->CheckConditions Yes ReplaceCatalyst->Final ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK OptimizeConditions Action: Optimize Parameters (DoE Approach) ConditionsOK->OptimizeConditions No ConditionsOK->Final Yes OptimizeConditions->Final

Caption: Decision tree for low yield troubleshooting.

References

  • PubChem. (n.d.). 2,5-Dimethylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Mull, R. P. (1958). Preparation of 2,5-dimethylpiperazine. U.S. Patent No. 2,861,994.
  • DeLombaert, S., et al. (1995). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. Tetrahedron Letters. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Xie, J.-H., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. Retrieved from [Link]

  • Kerru, N., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect.
  • Wang, D., et al. (2019). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Retrieved from [Link]

  • Creedon, S. M., et al. (1972). Process for preparing 1,4-disubstituted piperazines. U.S. Patent No. 3,697,524.
  • Bratkovič, T., et al. (2010). Efficient Synthesis of 2,5-Diketopiperazines Using Microwave-Assisted Heating. Molecules. Retrieved from [Link]

  • Wang, D., et al. (2019). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry. Retrieved from [Link]

  • Iannitelli, V., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. Retrieved from [Link]

  • Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Journal of Organic Chemistry. Retrieved from [Link]

  • Sano, S., & Nakao, M. (2015). Chemistry of 2,5-Diketopiperazine and its Bis-lactim Ether: A Brief Review. Heterocycles. Retrieved from [Link]

  • CN115436528B. (2022). Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography. Google Patents.
  • Kerru, N., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Frontiers in Chemistry.
  • van der Heijden, L. A., et al. (2017). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Dherange, B. D., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Tenney, K., et al. (2012). A General Synthesis of Bis-indolylpiperazine-2,5-diones. Molecules. Retrieved from [Link]

  • Welsch, M. E., et al. (2010). Total synthesis of complex 2,5-diketopiperazine alkaloids. Natural Product Reports. Retrieved from [Link]

  • Singh, R., et al. (2017). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Retrieved from [Link]

  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications. Retrieved from [Link]

Sources

Technical Support Center: Purification of (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (2S,5S)-2,5-dimethylpiperazine dihydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful purification of this critical chiral building block. (2S,5S)-2,5-dimethylpiperazine and its salts are pivotal in the synthesis of various pharmaceuticals, making their purity a paramount concern for therapeutic efficacy and safety.

I. Understanding the Molecule and Purification Challenges

(2S,5S)-2,5-dimethylpiperazine is a chiral diamine. As a dihydrobromide salt, its polarity is significantly increased, which heavily influences its solubility and crystallization behavior. The primary challenges in its purification often revolve around:

  • High Polarity: The presence of two protonated nitrogen atoms makes the dihydrobromide salt highly polar, limiting its solubility in many common organic solvents.

  • Hygroscopicity: Amine salts can be hygroscopic, readily absorbing moisture from the atmosphere, which can affect accurate weighing and may interfere with crystallization.

  • Potential for Isomeric Impurities: The synthesis of (2S,5S)-2,5-dimethylpiperazine can sometimes yield other stereoisomers (the meso or the (2R,5R)-enantiomer) as impurities, which may have similar physical properties, making separation challenging.

  • Process-Related Impurities: Residual starting materials, by-products from side reactions, and residual solvents are common impurities that need to be removed.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of this compound.

Issue 1: The Compound Fails to Crystallize from Solution

Potential Causes & Solutions:

  • Excessive Solvent: The most common reason for crystallization failure is using too much solvent, meaning the solution is not supersaturated upon cooling.

    • Solution: Gently heat the solution to evaporate a portion of the solvent. A good rule of thumb is to reduce the volume by 10-20% and then allow it to cool again slowly.[1]

  • Inappropriate Solvent System: The chosen solvent may be too good of a solvent for the compound even at low temperatures.

    • Solution: Induce crystallization by adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution at room temperature until slight turbidity appears. Then, gently heat the mixture until the solution becomes clear again and allow it to cool slowly. A common combination for polar compounds is a polar solvent like methanol or ethanol with a less polar anti-solvent like ethyl acetate or diethyl ether.

  • Lack of Nucleation Sites: Spontaneous crystal formation sometimes requires an initial "seed" to start the process.

    • Solution 1 (Scratching): Gently scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites.

    • Solution 2 (Seeding): If you have a small crystal of pure product, add it to the cooled, supersaturated solution to induce crystallization.

Issue 2: Oiling Out Instead of Crystallizing

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for polar compounds when the solution is cooled too quickly or when the concentration of the solute is too high.[2]

Potential Causes & Solutions:

  • Rapid Cooling: Cooling the solution too fast can cause the compound to crash out of solution as a supercooled liquid.

    • Solution: Reheat the solution until the oil redissolves completely. If necessary, add a small amount of additional solvent. Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[2]

  • High Concentration of Impurities: Impurities can depress the melting point of the solid, leading to the formation of an oil.

    • Solution: Consider a preliminary purification step. If the crude material is highly impure, a simple wash with a solvent in which the desired product is sparingly soluble might help remove some of the more soluble impurities.[3]

  • Inappropriate Solvent: The boiling point of the solvent might be too high, causing the compound to melt before it crystallizes.

    • Solution: Choose a solvent with a lower boiling point. However, ensure the compound is still sufficiently soluble in the hot solvent.[2]

Issue 3: Poor Recovery of Crystalline Product

Potential Causes & Solutions:

  • Product is Too Soluble in the Cold Solvent: A significant amount of the product may remain in the mother liquor after filtration.

    • Solution: Cool the crystallization mixture in an ice bath or refrigerate it for a longer period to maximize precipitation. Be mindful that this can sometimes cause impurities to precipitate as well.

  • Premature Crystallization During Hot Filtration: If a hot filtration step is used to remove insoluble impurities, the product may crystallize on the filter paper.

    • Solution: Use a heated filter funnel and pre-heat the receiving flask. Use a slight excess of hot solvent to ensure the compound remains in solution during filtration. The excess solvent can be evaporated before cooling.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: Given its high polarity, a good starting point is a polar protic solvent. Piperazine dihydrochloride is known to be soluble in water, methanol, and ethanol.[4][5] Therefore, a mixed solvent system is often ideal. A common and effective approach is to dissolve the crude dihydrobromide salt in a minimal amount of hot methanol or a methanol/water mixture and then slowly add a less polar solvent like isopropanol or ethyl acetate as an anti-solvent until the solution becomes slightly cloudy. Reheating to achieve a clear solution followed by slow cooling should yield crystals.

Q2: How can I assess the chemical purity of my purified product?

A2: Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for determining the chemical structure and identifying organic impurities. Quantitative NMR (qNMR) can be used for highly accurate purity assessment.[6]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase containing an ion-pairing agent or an acidic modifier can be used to separate the target compound from its impurities.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the product and help identify impurities.

Q3: How do I confirm the chiral purity (enantiomeric excess) of my this compound?

A3: Chiral purity is critical for pharmaceutical applications. The following methods are suitable:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a widely used and reliable method. The free base or a derivatized form of the amine can be analyzed on a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for separating piperazine derivatives.[7]

  • Chiral Gas Chromatography (Chiral GC): After derivatization to a more volatile species, chiral GC can provide excellent separation of stereoisomers.[8]

  • Capillary Electrophoresis (CE): Using a chiral selector, such as a cyclodextrin, in the running buffer can effectively separate enantiomers.

Q4: My purified product is a fine powder. How can I obtain larger crystals?

A4: The formation of very fine crystals often indicates rapid crystallization. To obtain larger crystals, the rate of crystal growth needs to be slowed down.

  • Slower Cooling: Allow the hot, saturated solution to cool to room temperature as slowly as possible before any further cooling in an ice bath or refrigerator. Insulating the flask can facilitate slow cooling.

  • Vapor Diffusion: Dissolve the compound in a small amount of a good solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, gradually decreasing the solubility of the compound and promoting the growth of larger crystals.[9]

IV. Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.

Materials:

  • Crude this compound

  • Methanol (ACS grade or higher)

  • Isopropanol (ACS grade or higher)

  • Erlenmeyer flask

  • Heating source (hot plate with a water or oil bath)

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot methanol to dissolve the solid completely with stirring. Aim for a concentration that requires heating to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature without disturbance. Crystal formation should begin as the solution cools.

  • Maximizing Yield: Once the solution has reached room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation:

ParameterExpected Outcome
Appearance White crystalline solid
Purity (by HPLC) > 99%
Chiral Purity (ee%) > 99%
Yield 70-90% (dependent on crude purity)
Protocol 2: Purity Assessment by ¹H NMR
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the purified product and dissolve it in a suitable deuterated solvent (e.g., D₂O or MeOD).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer.

  • Analysis: Integrate the peaks corresponding to the product and any visible impurities. The relative integrals can provide an estimation of the purity. For accurate quantification, a qNMR experiment with a certified internal standard is recommended.[6]

V. Visualizations

Workflow for Troubleshooting Crystallization

G cluster_no_crystals Troubleshooting: No Crystals cluster_oil_out Troubleshooting: Oiling Out start Crude Product in Solution cool Cool Solution Slowly start->cool crystals Crystals Form cool->crystals Success no_crystals No Crystals Form cool->no_crystals Problem? oil_out Oils Out cool->oil_out Problem? evaporate Evaporate some solvent no_crystals->evaporate add_anti_solvent Add anti-solvent no_crystals->add_anti_solvent scratch Scratch flask no_crystals->scratch seed Add seed crystal no_crystals->seed reheat Reheat and add more solvent oil_out->reheat evaporate->cool Retry add_anti_solvent->cool Retry scratch->cool Retry seed->cool Retry slow_cool Cool even slower reheat->slow_cool slow_cool->cool Retry

Caption: A decision tree for troubleshooting common crystallization problems.

Purification and Analysis Workflow

G cluster_analysis Purity and Identity Confirmation crude Crude (2S,5S)-2,5-dimethylpiperazine dihydrobromide recrystallization Recrystallization (e.g., MeOH/IPA) crude->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Drying under Vacuum filtration->drying pure_product Purified Product drying->pure_product nmr NMR Spectroscopy pure_product->nmr hplc HPLC Analysis pure_product->hplc chiral_hplc Chiral HPLC pure_product->chiral_hplc

Caption: The overall workflow for the purification and analysis of the target compound.

VI. References

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Sciencemadness Discussion Board. [Link]

  • Piperazine dihydrochloride - Solubility of Things. [Link]

  • Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. PubMed. [Link]

  • Crystallization. Chemistry LibreTexts. [Link]

  • Guide for crystallization. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). PubMed. [Link]

  • 12.0 Piperazine Dihydrochloride.docx. G.AMPHRAY LABORATORIES. [Link]

Sources

identifying side products in reactions with (2S,5S)-2,5-dimethylpiperazine dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and unlock the full potential of this valuable chiral building block. In the following sections, we will move beyond simple protocols to explore the chemical principles behind common side reactions and provide validated troubleshooting strategies to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: Neutralization and Handling of the Dihydrobromide Salt

Question: I am setting up a reaction with this compound. How do I correctly use it as the free base, and what are the risks of incomplete neutralization?

Answer: this compound (C₆H₁₆Br₂N₂) is a stable, crystalline solid, which makes it easier to handle and store compared to the volatile and hygroscopic free base.[1][2] However, for most nucleophilic substitution reactions (e.g., alkylations, acylations), the free secondary amine is the required reactive species.

The Causality Behind the Choice: The two secondary amines on the piperazine ring are basic. In the dihydrobromide salt, these amines are protonated by hydrobromic acid, rendering them unreactive as nucleophiles. To liberate the free diamine, you must add a base to abstract these two protons.

Recommended Protocol: A standard and reliable procedure is to perform a biphasic neutralization just before use.

Experimental Protocol: Liberation of the Free Base

  • Dissolution: Dissolve this compound in deionized water.

  • Basification: Cool the aqueous solution in an ice bath (0-5 °C) and add a strong base, such as 50% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), until the pH of the aqueous layer is >12.

  • Extraction: Extract the liberated free base into an organic solvent like dichloromethane (DCM), ethyl acetate, or toluene. Repeat the extraction 2-3 times to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid.

Troubleshooting Common Issues:

Issue Potential Cause & Explanation Recommended Solution
Low Reaction Yield Incomplete Neutralization: If less than two equivalents of a strong base are used, a significant portion of the piperazine will remain as the monoprotonated salt. This salt is a poor nucleophile and is often insoluble in organic solvents, leading to poor reactivity.Use a sufficient excess of a strong base (e.g., 2.2-2.5 equivalents) and confirm the aqueous layer is strongly basic (pH > 12) with pH paper.
Formation of Mono-Substituted Byproduct Insufficient Base in Reaction: If the neutralization is performed in situ with a weaker base (e.g., triethylamine, DIPEA), and your reaction generates an acidic byproduct (like HCl or HBr), the base can be consumed, causing the piperazine to revert to its salt form mid-reaction.When performing in situ neutralization, use at least 2 equivalents of base for the salt plus additional equivalents to scavenge any acid generated during the reaction. For sensitive substrates, liberating the free base separately is often cleaner.
Poor Recovery After Extraction Incorrect Solvent Choice: The free base has some water solubility. Using a highly polar solvent for extraction might not be efficient.Dichloromethane is generally an excellent choice for extracting amines. Ensure the aqueous layer is saturated with NaCl (brine) to decrease the amine's solubility in water and improve extraction efficiency.

Part 2: Troubleshooting Guides for Common Reactions

Guide 1: Identifying and Mitigating Side Products in N-Alkylation Reactions

Question: I am performing a mono-alkylation of (2S,5S)-2,5-dimethylpiperazine and observing a significant amount of a di-alkylated side product. How can I improve the selectivity for the mono-alkylated product?

Answer: Controlling selectivity between mono- and di-alkylation is a classic challenge when working with symmetric diamines. The mono-alkylated product is often more reactive than the starting material, leading to rapid formation of the di-substituted product.

The Causality Behind Over-alkylation: The introduction of an alkyl group on one nitrogen can slightly increase the electron density on the second nitrogen, making it a more potent nucleophile. This effect, combined with statistical probability, often leads to a mixture of starting material, mono- and di-alkylated products.

Workflow for Optimizing Mono-alkylation Selectivity

cluster_start Initial Reaction Setup cluster_analysis Analysis cluster_outcome Outcome Assessment cluster_solutions Troubleshooting Strategies start React (2S,5S)-2,5-dimethylpiperazine with 1.0 eq. Alkyl Halide analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->analysis outcome High Di-alkylation? analysis->outcome sol1 Strategy 1: Use Large Excess of Piperazine outcome->sol1 Yes sol2 Strategy 2: Use Slow Addition of Alkylating Agent outcome->sol2 Yes sol3 Strategy 3: Use a Bulky Protecting Group outcome->sol3 Yes sol1->analysis Re-run & Analyze sol2->analysis Re-run & Analyze sol3->analysis Re-run & Analyze

Caption: Troubleshooting workflow for over-alkylation.

Strategies to Enhance Mono-alkylation:

  • Stoichiometric Control (Excess Diamine): The most straightforward approach is to use a large excess of the (2S,5S)-2,5-dimethylpiperazine (e.g., 5-10 equivalents) relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the unreacted diamine over the mono-substituted product.

    • Expert Insight: This method is effective but can be atom-inefficient, especially if the piperazine is expensive. It requires a robust purification strategy to remove the unreacted starting material.

  • Slow Addition: Adding the alkylating agent slowly (e.g., via syringe pump) to a solution of the diamine can help maintain a low concentration of the electrophile, favoring the more abundant starting material.

  • Use of Protecting Groups: For maximum control, a mono-protection strategy is ideal.

    • Protocol: React the free base with one equivalent of a protecting group agent, such as Di-tert-butyl dicarbonate (Boc₂O), to form the mono-Boc protected piperazine. Purify this intermediate, then perform the alkylation on the remaining secondary amine. The subsequent deprotection of the Boc group yields the pure mono-alkylated product.[3]

Guide 2: Side Products from N-Boc Deprotection

Question: After deprotecting my N-Boc-(2S,5S)-2,5-dimethylpiperazine derivative with Trifluoroacetic Acid (TFA) in DCM, my NMR shows unexpected peaks. What could these be?

Answer: Acid-catalyzed deprotection of a tert-butyloxycarbonyl (Boc) group is a very common transformation, but it generates a highly reactive tert-butyl cation (t-Bu⁺) intermediate. This cation is the primary source of side products.[4]

The Causality Behind Deprotection Side Products: The t-Bu⁺ cation can act as an electrophile. If nucleophiles are present in your molecule (other than the solvent), t-Bu⁺ can alkylate them. The piperazine nitrogen itself is a potent nucleophile.

Common Side Products and Their Identification:

Side Product Formation Mechanism Analytical Signature (¹H NMR)
N-tert-butyl piperazine The liberated piperazine nitrogen acts as a nucleophile and attacks the t-Bu⁺ cation. This is more common with prolonged reaction times or high temperatures.A large singlet integrating to 9 protons around 1.0-1.3 ppm, corresponding to the t-butyl group.
Substrate Degradation If your molecule contains other acid-sensitive functional groups (e.g., acetals, trityl ethers, some esters), the acidic conditions can cause cleavage or rearrangement.[5]Appearance of complex, often broad signals in the NMR and multiple spots on TLC.

Mitigation Strategies:

  • Use a Cation Scavenger: Including a scavenger in the reaction mixture is the most effective way to trap the t-Bu⁺ cation before it can react with your product.

    • Expert Insight: Triethylsilane (TES) or anisole are excellent scavengers. They react rapidly with the t-Bu⁺ cation to form stable, volatile byproducts. A typical condition is using 5-10% v/v of the scavenger in the reaction mixture.

  • Optimize Reaction Conditions:

    • Temperature: Perform the deprotection at 0 °C or room temperature. Avoid heating unless absolutely necessary.[6]

    • Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the product's exposure to the acidic environment and the t-Bu⁺ cation.

  • Alternative Deprotection Methods:

    • HCl in Dioxane/Methanol: 4M HCl in dioxane is a common alternative to TFA and is often "cleaner" as the byproducts (isobutylene and t-butyl chloride) are highly volatile.

    • Thermal Deprotection: In some cases, heating the N-Boc compound in a high-boiling point solvent like dioxane or toluene can effect deprotection without any acid, which can be advantageous for highly acid-sensitive substrates.[6]

Deprotection and Side Reaction Pathway

cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathways start N-Boc Piperazine Derivative acid + Acid (TFA, HCl) start->acid intermediate [Protonated Intermediate] acid->intermediate product Desired Deprotected Piperazine intermediate->product tbu_cation t-Butyl Cation (t-Bu⁺) intermediate->tbu_cation side_product N-tert-butyl Side Product tbu_cation->side_product Reacts with Deprotected Nitrogen scavenger + Scavenger (e.g., Anisole) tbu_cation->scavenger Intercepted by scavenged_product Trapped/Inert Product scavenger->scavenged_product

Caption: Boc deprotection and scavenger mechanism.

Guide 3: Preventing Racemization

Question: My synthesis requires heating the (2S,5S)-2,5-dimethylpiperazine derivative in the presence of a base. I am concerned about racemization. How can I assess and prevent this?

Answer: The (2S,5S) stereochemistry refers to the cis configuration of the two methyl groups. While the piperazine ring is conformationally flexible (it undergoes chair flips), the configured stereocenters at C2 and C5 are generally robust. However, extreme conditions can pose a risk.

The Causality Behind Racemization: Racemization at the chiral centers adjacent to a nitrogen atom typically requires the formation of an achiral intermediate, such as an enamine or an iminium ion.

  • Under Basic Conditions: Strong bases at high temperatures could potentially promote deprotonation at the chiral carbon, especially if there is an adjacent carbonyl group (as in a diketopiperazine), leading to an enolate that can be protonated from either face.[7] For (2S,5S)-2,5-dimethylpiperazine itself, this is less likely but not impossible under harsh conditions.

  • Under Acidic Conditions: Ring-opening and closing mechanisms could potentially lead to racemization, but this is generally not a significant pathway for simple piperazines.

Best Practices for Maintaining Stereochemical Integrity:

  • Avoid Excessive Heat: Whenever possible, conduct reactions at or below room temperature. If heating is necessary, use the lowest effective temperature and monitor reaction times carefully.

  • Use Non-Nucleophilic Bases: When a base is required, use sterically hindered, non-nucleophilic bases like DIPEA or 2,6-lutidine, especially if there are sensitive electrophilic sites elsewhere in the molecule.

  • Analytical Verification: The most definitive way to check for racemization is to use a chiral analytical method.

    • Chiral HPLC/SFC: This is the gold standard. A sample of your product can be analyzed on a chiral stationary phase to separate the desired (2S,5S) enantiomer from the (2R,5R) enantiomer and the meso (2R,5S) diastereomer.[8]

    • NMR with Chiral Shift Reagents: In some cases, adding a chiral lanthanide shift reagent to your NMR sample can cause the signals for different enantiomers to resolve, allowing for quantification.

References

  • Preparation of 2,5-dimethylpiperazine.
  • CHEMISTRY OF 2,5-DIKETOPIPERAZINE AND ITS BIS-LACTIM ETHER: A BRIEF REVIEW. HETEROCYCLES, Vol. 91, No. 7, 2015. [Link]

  • 2,5-Dimethylpiperazine | C6H14N2. PubChem. [Link]

  • Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. Journal of Organic Chemistry. [Link]

  • This compound. MySkinRecipes. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • This compound | 98778-71-3. J&K Scientific. [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. [Link]

  • (2S,5S)-2,5-dimethylpiperazine | C6H14N2. PubChem. [Link]

  • Synthesis of Cross-linkable 2,5-Diketopiperazine Derivatives. ResearchGate. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • (2R,5S)-2,5-Dimethylpiperazine | CAS#:2815-34-1. Chemsrc. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Deprotection of N-Boc group present in amino acids and other derivatives. ResearchGate. [Link]

  • Preparation method for 2,5-dimethylpyrazine derivative.

Sources

Technical Support Center: Optimizing Enantioselectivity with (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2S,5S)-2,5-dimethylpiperazine dihydrobromide. This guide is designed for researchers, chemists, and drug development professionals leveraging this versatile chiral building block for asymmetric synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common experimental hurdles and maximize your enantioselectivity.

Introduction: The Role of (2S,5S)-2,5-Dimethylpiperazine in Asymmetric Synthesis

(2S,5S)-2,5-dimethylpiperazine is a C₂-symmetric chiral diamine. Its rigid, chair-like conformation and defined stereocenters make it an excellent precursor for chiral ligands, auxiliaries, and organocatalysts.[1][2] It is frequently employed in reactions such as asymmetric Michael additions, aldol reactions, and alkylations to induce stereoselectivity, leading to the desired enantiomer of a target molecule.[1][3] The dihydrobromide salt is a stable, crystalline solid, but it requires conversion to the free base to be catalytically active. This initial activation step is critical and often a source of experimental variability.

Troubleshooting Guide: Enhancing Reaction Performance

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why am I observing low enantiomeric excess (ee) in my reaction?

Low enantiomeric excess is one of the most common challenges in asymmetric catalysis. Several factors, from catalyst activation to reaction conditions, can be responsible.

Possible Cause 1: Incomplete Conversion to the Free Base The dihydrobromide salt is catalytically inactive. Incomplete neutralization results in a lower concentration of the active chiral diamine and the presence of bromide ions, which can interfere with the catalytic cycle.

  • Troubleshooting Steps:

    • Ensure Stoichiometric Base: Use at least two equivalents of a suitable base (e.g., NaHCO₃, K₂CO₃, or an organic base like triethylamine) during an aqueous workup to neutralize both HBr molecules.

    • Verify Neutralization: After extraction of the free base into an organic solvent, wash the organic layer with distilled water and check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Use Anhydrous Conditions: Thoroughly dry the organic extract containing the free base (e.g., with Na₂SO₄ or MgSO₄) and remove the solvent under reduced pressure. Residual water can interfere with many asymmetric reactions.

Possible Cause 2: Suboptimal Solvent Choice Solvent polarity and its ability to form hydrogen bonds can significantly influence the transition state of the reaction, thereby affecting enantioselectivity.[1][4][5]

  • Troubleshooting Steps:

    • Solvent Screening: Test a range of solvents with varying polarities and coordination properties. Aprotic nonpolar solvents like hexane or toluene, polar aprotic solvents like DCM or THF, and even protic solvents like isopropanol can have a profound impact.[1]

    • Refer to Analogous Systems: Review literature for similar chiral diamine-catalyzed reactions to identify promising solvent candidates for your specific transformation.

Possible Cause 3: Incorrect Reaction Temperature Asymmetric reactions are often highly sensitive to temperature. Lower temperatures generally favor the formation of the more stable diastereomeric transition state, leading to higher enantioselectivity.

  • Troubleshooting Steps:

    • Systematic Temperature Reduction: If your reaction is proceeding at room temperature, try running it at 0 °C, -20 °C, or even -78 °C.

    • Monitor Reaction Time: Be aware that lowering the temperature will likely decrease the reaction rate, requiring longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal balance between selectivity and conversion.

Possible Cause 4: Catalyst Aggregation or Unfavorable Conformation At higher concentrations, the chiral catalyst may aggregate, reducing its effective concentration and altering its catalytic environment.

  • Troubleshooting Steps:

    • Adjust Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading (e.g., from 20 mol% to 5 mol%) can improve enantioselectivity by minimizing aggregation.

    • Modify Substrate Concentration: Diluting the reaction mixture can also disfavor catalyst aggregation and improve results.

Q2: My reaction is sluggish or not proceeding to completion. How can I improve the rate without compromising selectivity?

Poor reaction kinetics can be due to inefficient catalyst turnover, low reactivity of the substrates, or catalyst inhibition.

Possible Cause 1: Catalyst Protonation/Inhibition In reactions that generate acidic byproducts, the chiral diamine catalyst can be protonated, rendering it inactive.[1] Similarly, certain species in the reaction mixture can act as inhibitors.

  • Troubleshooting Steps:

    • Introduce Additives: The use of additives can be highly beneficial. For instance, adding a mild, non-nucleophilic base can scavenge acidic byproducts. Alcohols like tert-butanol have been shown to aid in catalyst regeneration in some systems.[6][7]

    • Use of Co-catalysts: In some cases, a co-catalyst can enhance the reaction rate. For example, in organocatalyzed Michael additions, a weak acid co-catalyst can activate the electrophile via hydrogen bonding.[1][8]

Possible Cause 2: Low Intrinsic Reactivity The substrates themselves may not be sufficiently reactive under the chosen conditions.

  • Troubleshooting Steps:

    • Increase Temperature: While this may negatively impact enantioselectivity, a modest increase in temperature can sometimes provide a necessary boost in reaction rate. It is a trade-off that must be optimized.

    • Increase Catalyst Loading: A higher catalyst concentration can accelerate the reaction, but be mindful of potential aggregation issues as mentioned in Q1.

    • Modify Substrates: If possible, modifying the electronic properties of the substrates (e.g., adding electron-withdrawing groups to the electrophile) can enhance their reactivity.

Q3: I am observing poor diastereoselectivity in my reaction. What should I consider?

Poor diastereoselectivity often points to issues with the geometry of the transition state.

Possible Cause 1: Flexibility in the Transition State The choice of solvent and reactants can influence the rigidity of the transition state assembly.

  • Troubleshooting Steps:

    • Solvent Optimization: As with enantioselectivity, the solvent plays a crucial role. Non-coordinating, apolar solvents often promote a more organized, rigid transition state.[1]

    • Substrate Sterics: The steric bulk of both the nucleophile and the electrophile can significantly impact diastereoselectivity. Modifying a substituent group on one of the reactants may favor one diastereomeric pathway over another.

Possible Cause 2: Product Epimerization The chiral catalyst itself can sometimes catalyze the epimerization of the product, leading to a mixture of diastereomers over time.[9]

  • Troubleshooting Steps:

    • Monitor Reaction Over Time: Take aliquots at different time points to determine if the diastereomeric ratio (dr) changes as the reaction progresses. If it degrades over time, the optimal reaction time should be shorter.

    • Quench Promptly: Once the reaction has reached optimal conversion and diastereoselectivity, quench it immediately to prevent post-reaction epimerization.

Experimental Protocols & Data

Protocol 1: Preparation of Free Base (2S,5S)-2,5-Dimethylpiperazine
  • Dissolve this compound (1.0 equiv) in a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 10 mL per gram of salt).

  • Stir the mixture vigorously for 30 minutes until all solids have dissolved and effervescence has ceased.

  • Extract the aqueous layer with dichloromethane (DCM) or another suitable organic solvent (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as a solid or oil.

  • Crucial: Use the freshly prepared free base immediately for the best results.

Table 1: Solvent Effects on a Model Asymmetric Michael Addition

The following table illustrates the typical impact of solvent choice on a hypothetical Michael addition of a ketone to a nitro-olefin catalyzed by (2S,5S)-2,5-dimethylpiperazine.

EntrySolventTemperature (°C)Yield (%)ee (%)
1Toluene08575
2Hexane08280
3DCM09065
4THF08850
5i-PrOH07585
6Hexane-207092

Data is illustrative and intended to guide experimental design.

Visualizing the Optimization Workflow

The process of optimizing enantioselectivity can be visualized as a decision-making tree.

OptimizationWorkflow Start Low Enantioselectivity (<70% ee) Check_Base Verify Complete Conversion to Free Base Start->Check_Base Initial Result Check_Base->Start Incomplete Neutralization Solvent_Screen Screen Solvents (e.g., Hexane, Toluene, i-PrOH) Check_Base->Solvent_Screen Conversion OK Temp_Screen Lower Reaction Temperature (0°C, -20°C, -78°C) Solvent_Screen->Temp_Screen Modest Improvement Additive_Screen Screen Additives (e.g., co-catalyst, base) Temp_Screen->Additive_Screen Good ee, Slow Rate Final_Opt Optimized Conditions (>90% ee) Additive_Screen->Final_Opt Rate & ee OK

Caption: A workflow for troubleshooting low enantioselectivity.

Frequently Asked Questions (FAQs)

Q: How should I store this compound? A: The dihydrobromide salt is stable and should be stored at room temperature in a tightly sealed container, protected from moisture.

Q: How can I confirm the enantiomeric excess of my product? A: The most common method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[10][11][12] You will need to develop a separation method using a suitable chiral stationary phase.

Q: My product is an amine. How do I derivatize it for chiral HPLC analysis? A: If the product is not directly analyzable, you can derivatize it with a chiral or achiral reagent to form diastereomers or a UV-active compound. Common derivatizing agents include Mosher's acid chloride, or simple acylating agents like benzoyl chloride to add a chromophore for easier detection.

Q: How do I remove the piperazine auxiliary after the reaction? A: If the piperazine is used as a chiral auxiliary covalently bound to your substrate, cleavage often involves acidic hydrolysis or reductive methods, depending on the nature of the linkage (e.g., amide or imine). For diketopiperazine-based auxiliaries, acidic conditions are typically used for cleavage.[13] If it's used as a catalyst, a simple acidic wash during workup should remove the basic piperazine into the aqueous layer.

Q: Can I recycle the chiral catalyst/auxiliary? A: Yes. After the reaction, the basic piperazine can be recovered from the aqueous layer after basification and extraction. Its purity should be checked before reuse.

References

  • Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides | The Journal of Organic Chemistry - ACS Publications. (2021-03-16). Available from: [Link]

  • US2861994A - Preparation of 2,5-dimethylpiperazine - Google Patents.
  • Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed. Available from: [Link]

  • Chiral amino acids and 2,5‐diketopiperazines (2,5‐dkps) are accessible... - ResearchGate. Available from: [Link]

  • Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes - Docentes FCT NOVA. (2006-11-21). Available from: [Link]

  • Additive Effects on Asymmetric Catalysis | Chemical Reviews - ACS Publications. Available from: [Link]

  • Cyclo[-His-His-] Derived C2-Symmetric Diketopiperazine as Chiral Ligand for Asymmetric Diels-Alder Reactions - ResearchGate. (2025-08-05). Available from: [Link]

  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PubMed Central. Available from: [Link]

  • WO2019193134A1 - Process for the preparation of 2,2-dimethylpiperazine - Google Patents.
  • Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. (2022-04-13). Available from: [Link]

  • Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach - MDPI. Available from: [Link]

  • Enhancement of Selectivity and Reactivity of Lipases by Additives - ResearchGate. (2025-08-06). Available from: [Link]

  • SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • CHEMISTRY OF 2,5-DIKETOPIPERAZINE AND ITS BIS-LACTIM ETHER: A BRIEF REVIEW Shigeki Sano* and Michiyasu Nakao Graduate School of - LOCKSS. (2015-05-14). Available from: [Link]

  • Enhancement of enantioselectivity by alcohol additives in asymmetric hydrogenation with bis(oxazolinyl)phenyl ruthenium catalysts - Chemical Communications (RSC Publishing). Available from: [Link]

  • Solvent effects on diketopiperazine formation from N-terminal peptide residues - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • Chiral phase HPLC analysis of compounds 2-5 (220 nm). (A) CHIRALPAK... - ResearchGate. Available from: [Link]

  • Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC - NIH. Available from: [Link]

  • EP0691334A1 - Process for the preparation of 2,5-dihydrofuran - Google Patents.
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments - MDPI. Available from: [Link]

  • Enantioselectivity switch in asymmetric Michael addition reactions using phosphonium salts - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Solvent effects on stereoselectivity: more than just an environment - RSC Publishing. (2009-02-12). Available from: [Link]

  • Control of chemoselectivity in asymmetric tandem reactions: Direct synthesis of chiral amines bearing nonadjacent stereocenters - PMC - NIH. Available from: [Link]

  • Asymmetric Synthesis of Chiral Piperazines - Sci-Hub. Available from: [Link]

  • (PDF) Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones - ResearchGate. (2026-01-10). Available from: [Link]

  • Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation | Request PDF - ResearchGate. Available from: [Link]

  • Recent Advances in Catalytic Asymmetric Synthesis - Chiralpedia. (2024-08-22). Available from: [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Journal of the American Chemical Society. Available from: [Link]

  • 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem. Available from: [Link]

  • Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

Sources

Technical Support Center: (2S,5S)-2,5-dimethylpiperazine dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2S,5S)-2,5-dimethylpiperazine dihydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, stability, and handling of this chiral building block. Here, you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments and the longevity of the compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

1. What are the recommended storage conditions for solid this compound?

To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption. While some sources suggest room temperature storage is acceptable, for optimal preservation, storage at 2-8°C is recommended, especially for long-term use.[2][3] It is also advisable to protect the compound from light.

2. Is this compound hygroscopic?

3. What solvents are suitable for preparing stock solutions of this compound?

This compound is expected to be soluble in water. Piperazine and its salts generally exhibit good solubility in aqueous solutions.[4][7] For organic solvents, methanol and ethanol are likely to be suitable. It is advisable to avoid strongly basic or oxidizing solvents to prevent degradation. The solubility in aprotic organic solvents is likely to be limited.

4. How stable are solutions of this compound?

Aqueous solutions of piperazine salts are generally more stable in neutral or acidic media.[6] It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, refrigeration at 2-8°C is advisable. For longer-term storage, aliquoting and freezing at -20°C may be considered, although freeze-thaw cycles should be minimized. The stability in solution is dependent on the solvent, pH, and storage temperature.

5. What are the potential degradation pathways for this compound?

Piperazine derivatives can be susceptible to thermal and oxidative degradation.[8][9] Degradation can be accelerated by high temperatures and the presence of oxidizing agents. In solution, pH extremes can also lead to decomposition. While specific degradation products for this compound are not extensively documented in the literature, potential degradation pathways could involve ring-opening or oxidation of the piperazine ring.

II. Troubleshooting Guide

This section provides guidance on how to identify and address common issues encountered during the use of this compound in experimental settings.

Visual Inspection of Solid Compound

Issue: The solid material appears discolored, clumpy, or has a different texture than expected.

Possible Cause: This may indicate degradation or moisture absorption.

Troubleshooting Steps:

  • Visual Assessment: Compare the appearance of your sample to a fresh, unopened sample if available. Note any changes in color (e.g., yellowing) or consistency.

  • Solubility Test: Dissolve a small amount of the suspect material in a recommended solvent (e.g., water or methanol). The presence of insoluble particles may suggest degradation or contamination.

  • Purity Analysis: If you have access to analytical instrumentation, perform a purity check using HPLC or NMR spectroscopy.

Experimental Workflow: Assessing Compound Stability

Caption: Troubleshooting workflow for suspected degradation of this compound.

Inconsistent Reaction Outcomes

Issue: A synthetic reaction using this compound yields low or inconsistent results.

Possible Causes:

  • Compound Degradation: The purity of the starting material may be compromised.

  • Incomplete Deprotonation: As a dihydrobromide salt, the piperazine nitrogens are protonated. Incomplete deprotonation in the reaction mixture can lead to low reactivity.

  • Solvent Effects: The choice of solvent may not be optimal for the reaction.

Troubleshooting Steps:

  • Verify Starting Material Purity: Follow the "Assessing Compound Stability" workflow above to ensure the integrity of your this compound.

  • Ensure Complete Deprotonation: When using the dihydrobromide salt in reactions requiring the free base, ensure that a sufficient amount of a suitable base is used to neutralize both equivalents of HBr and to deprotonate the piperazine nitrogens for the desired reaction. Consider using a non-nucleophilic base to avoid side reactions.

  • Optimize Reaction Conditions:

    • Solvent: Experiment with different solvents to improve the solubility of reactants and facilitate the reaction.

    • Temperature: Adjust the reaction temperature as needed.

    • Reaction Time: Monitor the reaction progress over time to determine the optimal reaction duration.

III. Recommended Analytical Protocols

For researchers who need to verify the purity and stability of their this compound, the following analytical methods are recommended.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

While a specific validated method for this compound is not publicly available, a general reversed-phase HPLC method can be adapted.

Parameter Recommendation Rationale
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm)Provides good retention and separation for polar compounds.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in AcetonitrileTFA acts as an ion-pairing agent to improve peak shape.
Gradient Start with a low percentage of B and gradually increase.To elute potential non-polar impurities and degradation products.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at a low wavelength (e.g., 210 nm)As the compound lacks a strong chromophore, detection at low UV is necessary.
Injection Volume 10 µLA typical injection volume.
Sample Prep Dissolve in the initial mobile phase composition.To ensure compatibility with the HPLC system.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure and assessing the purity of this compound.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the methyl and piperazine ring protons. The presence of unexpected signals may indicate impurities or degradation products.

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.

When analyzing the spectra, pay close attention to the integration of the peaks to quantify any impurities.

IV. Storage and Stability Summary

Condition Recommendation Potential Consequences of Improper Storage
Temperature 2-8°C for long-term storage. Room temperature is acceptable for short-term use.High temperatures can accelerate thermal degradation.
Humidity Store in a tightly sealed container in a dry environment. Use of a desiccator is recommended.Moisture absorption can lead to clumping and potential hydrolysis.
Light Protect from light.Exposure to light may cause photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.Minimizes oxidative degradation.
Solutions Prepare fresh. If storage is necessary, refrigerate at 2-8°C for short periods or freeze at -20°C for longer durations.Degradation in solution can occur over time, affecting experimental results.

V. References

  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes website.

  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2012). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet - 2,6-Dimethylpiperazine, 97% cis. Retrieved from Fisher Scientific website.

  • Google Patents. (n.d.). CN115436528B - Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography. Retrieved from

  • BenchChem. (n.d.). A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from BenchChem website.

  • ResearchGate. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride. Retrieved from BenchChem website.

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • MDPI. (2023). Solvent Selection for Efficient CO2 Capture. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from [Link]

  • Australian Government Department of Health. (2018). Piperazine salts: Human health tier II assessment. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound. Retrieved from J&K Scientific website.

  • PubChem. (n.d.). Piperazine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

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troubleshooting common problems in asymmetric synthesis using chiral diamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for asymmetric synthesis utilizing chiral diamine-based catalysts. This guide is designed for researchers, chemists, and process development professionals to navigate and resolve common challenges encountered in the laboratory. The content is structured in a practical question-and-answer format, grounded in mechanistic principles and supported by actionable protocols.

Section 1: Troubleshooting Low Enantioselectivity (ee)

Low enantiomeric excess is one of the most frequent challenges in asymmetric catalysis. The root cause often lies in subtle interactions within the catalytic cycle that favor the formation of the undesired enantiomer. This section provides a systematic approach to diagnosing and resolving issues of low stereocontrol.

Q1: My reaction is proceeding with good conversion, but the enantiomeric excess (ee) is significantly lower than reported for similar systems. What are the most likely causes?

A1: Low enantioselectivity despite good reactivity points to issues with the chiral environment of the catalyst or the reaction conditions that influence the transition state energies. The primary factors to investigate are:

  • Catalyst Purity and Integrity: The chiral ligand or the final catalyst complex may be impure or may have degraded.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and concentration play a crucial role in the diastereomeric transition states that govern enantioselectivity.

  • Substrate-Catalyst Mismatch: The specific chiral diamine ligand may not be well-suited for the substrate, leading to poor stereochemical communication.

  • Presence of Inhibitors or Competing Catalysts: Trace impurities in reagents or solvents can interfere with the primary catalytic cycle.

Q2: How can I determine if the purity of my chiral diamine ligand or catalyst is the problem?

A2: The purity of the chiral ligand is paramount. Even small amounts of enantiomeric impurities in the ligand will be reflected, and sometimes amplified, in the product.

  • Verify Enantiomeric Purity of the Ligand: The enantiomeric purity of the chiral diamine ligand should be confirmed using a suitable analytical method, most commonly chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][][3]

  • Assess Chemical Purity: The chemical purity should be assessed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Common impurities to look for include residual solvents from purification or starting materials from the ligand synthesis.[4][5]

  • Check for Catalyst Decomposition: For pre-formed metal-diamine complexes, discoloration or precipitation can indicate decomposition. In the case of Noyori-type Ru(II)-TsDPEN catalysts, deactivation can occur through the loss of the arene ligand, leading to inactive dimeric species.[6]

Protocol 1: General Workflow for Troubleshooting Low Enantioselectivity

This protocol provides a systematic approach to identifying the source of poor stereocontrol.

G start Low ee Observed purity_check Verify Purity of Ligand, Substrate, and Solvents start->purity_check catalyst_integrity Assess Catalyst Integrity (Age, Storage, Purity) purity_check->catalyst_integrity Purity Confirmed end Improved Enantioselectivity purity_check->end Impurity Found & Removed temp_opt Optimize Reaction Temperature (Typically Lower) catalyst_integrity->temp_opt Catalyst OK catalyst_integrity->end New/Purified Catalyst Works solvent_screen Perform Solvent Screen temp_opt->solvent_screen No Improvement temp_opt->end Optimal Temp Found ligand_screen Screen Alternative Diamine Ligands solvent_screen->ligand_screen No Improvement solvent_screen->end Optimal Solvent Found ligand_screen->end Better Ligand Found

Caption: A general workflow for troubleshooting low enantioselectivity.

Q3: My catalyst and reagents are pure, but the ee is still low. How does solvent choice impact enantioselectivity?

A3: The solvent can have a profound effect on the enantioselectivity of a reaction by influencing the conformation and solvation of the catalyst-substrate complex in the transition state.

  • Polarity: The polarity of the solvent can alter the stability of the diastereomeric transition states. In some cases, non-polar solvents are preferred as they can promote a more organized and rigid transition state assembly through intramolecular interactions, leading to higher enantioselectivity.

  • Coordinating Solvents: Solvents with coordinating ability (e.g., THF, acetonitrile) can sometimes compete with the substrate for binding to the metal center of the catalyst, potentially disrupting the chiral environment and lowering the ee.

  • Protic Solvents: Trace amounts of water or other protic impurities can be detrimental, especially for reactions involving water-sensitive Lewis acid catalysts, leading to catalyst decomposition or aggregation.[7][8][9][10] However, in some specific cases, such as certain chiral Lewis-acid-catalyzed Diels-Alder reactions, water has been shown to enhance enantioselectivity.[8]

Protocol 2: Systematic Solvent Screening

Objective: To identify a solvent that provides optimal enantioselectivity for a given reaction.

  • Preparation: Ensure all solvents are of high purity and anhydrous, if required for the specific reaction chemistry.

  • Reaction Setup: In parallel, set up a series of small-scale reactions in different solvents (e.g., toluene, dichloromethane, THF, 2-methyl-THF, ethyl acetate).[11] It is crucial to keep all other reaction parameters (temperature, concentration, catalyst loading) constant across all reactions.

  • Execution: Run the reactions for a predetermined amount of time.

  • Analysis: Quench the reactions and determine the conversion and enantiomeric excess for each.

  • Evaluation: Compare the results to identify the solvent that provides the best balance of reactivity and enantioselectivity.

SolventDielectric Constant (ε)Conversion (%)ee (%)
n-Hexane1.888592
Toluene2.389588
Dichloromethane8.93>9975
Tetrahydrofuran (THF)7.52>9960
Acetonitrile37.59845

Table Caption: Representative data from a solvent screen for a hypothetical asymmetric reaction, demonstrating the impact of solvent polarity on enantioselectivity.

Q4: Can reaction temperature be used to improve low enantioselectivity?

A4: Yes, temperature is a critical parameter. Generally, lowering the reaction temperature will increase the enantioselectivity. This is because the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states becomes more significant relative to the thermal energy (kT) at lower temperatures.[12]

However, lowering the temperature will also decrease the reaction rate. Therefore, a balance must be found. It is recommended to perform a temperature optimization study (e.g., at 25 °C, 0 °C, -20 °C, -40 °C, and -78 °C) to find the optimal temperature that provides acceptable enantioselectivity within a reasonable timeframe.[13] In rare cases, a reversal of enantioselectivity has been observed at different temperatures, a phenomenon linked to a switch between enthalpic and entropic control of the reaction.[14]

Section 2: Addressing Poor Chemical Yield and Reactivity

While high enantioselectivity is a primary goal, achieving it at the expense of chemical yield is often impractical. This section addresses common causes of low conversion and provides strategies for improvement.

Q1: My reaction is giving high ee, but the yield is very low. What should I investigate?

A1: Low yield with high ee often suggests a problem with catalyst activity or stability, rather than the stereocontrol of the reaction itself.

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. For instance, in asymmetric transfer hydrogenation with Ru(II)-TsDPEN catalysts, deactivation can occur through various pathways, including the formation of inactive ruthenium nanoparticles.[6][15]

  • Insufficient Catalyst Loading: The catalyst loading may be too low for the reaction to go to completion in a reasonable time.

  • Poor Substrate Reactivity: The substrate itself may be inherently unreactive under the chosen conditions.

  • Product Inhibition: The product of the reaction may be acting as an inhibitor for the catalyst.[15]

  • Decomposition of Starting Material or Product: The starting material or product may be unstable under the reaction conditions.

Q2: I suspect my catalyst is deactivating. How can I confirm this and what can be done to mitigate it?

A2: Catalyst deactivation can be diagnosed by monitoring the reaction progress over time. If the reaction starts but then stalls before completion, deactivation is likely.

  • Reaction Monitoring: Take aliquots from the reaction at regular intervals and analyze them by GC or LC-MS to plot conversion versus time. A plateauing of the curve before full conversion is indicative of catalyst deactivation.

  • Strategies for Mitigation:

    • Increase Catalyst Loading: While not always ideal, a higher catalyst loading can sometimes compensate for deactivation.

    • Use of Additives: In some cases, additives can stabilize the catalyst. For example, in Jacobsen's epoxidation, the addition of a pyridine N-oxide derivative can improve catalyst turnover and stability.

    • Tethered Catalysts: For some systems, using a "tethered" catalyst, where the ligand is covalently linked to the metal's arene group, can prevent ligand dissociation and improve stability.[16]

    • Strictly Anhydrous and Inert Conditions: Oxygen and moisture can be detrimental to many catalyst systems. Ensure that solvents and reagents are properly dried and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Section 3: Practical Protocols and FAQs

Q1: Can you provide a reliable protocol for the synthesis of Jacobsen's catalyst?

A1: The synthesis of Jacobsen's catalyst is a well-established multi-step procedure that is often performed in undergraduate chemistry labs. It involves the resolution of racemic 1,2-diaminocyclohexane, synthesis of the salen ligand, and finally, metallation with manganese.

Protocol 3: Synthesis of (R,R)-Jacobsen's Catalyst

Objective: To prepare (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride.

Part A: Resolution of (±)-trans-1,2-Diaminocyclohexane [17][18]

  • Dissolve L-(+)-tartaric acid in water.

  • Slowly add a mixture of cis and trans isomers of 1,2-diaminocyclohexane. The reaction is exothermic.

  • After complete dissolution, add glacial acetic acid to precipitate the mono-(+)-tartrate salt of the (R,R)-diamine.

  • Cool the mixture in an ice bath and collect the solid by suction filtration.

  • The free (R,R)-diamine can be obtained by treating the tartrate salt with a base (e.g., NaOH) and extracting with an organic solvent.

Part B: Synthesis of the (R,R)-Salen Ligand [17][19]

  • Dissolve the resolved (R,R)-1,2-diaminocyclohexane in ethanol.

  • Add 2 equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde.

  • Heat the mixture at reflux for 1 hour.

  • Add water and cool in an ice bath to precipitate the yellow solid ligand.

  • Collect the solid by suction filtration and wash with cold ethanol.

Part C: Preparation of (R,R)-Jacobsen's Catalyst [19][20][21]

  • In a flask equipped with a reflux condenser, dissolve the (R,R)-Salen ligand in absolute ethanol and heat to reflux.

  • Add manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O) in one portion and continue to reflux.

  • Bubble air through the solution while refluxing to facilitate the oxidation of Mn(II) to Mn(III).

  • Add lithium chloride (LiCl) and continue refluxing.

  • The catalyst will precipitate as a brown solid upon cooling. Collect the solid by filtration.

G cluster_0 Part A: Resolution cluster_1 Part B: Ligand Synthesis cluster_2 Part C: Catalyst Formation racemic_diamine Racemic Diamine resolved_salt Resolved (R,R)-Diamine Tartrate Salt racemic_diamine->resolved_salt tartaric_acid L-(+)-Tartaric Acid tartaric_acid->resolved_salt salen_ligand (R,R)-Salen Ligand resolved_salt->salen_ligand aldehyde Substituted Salicylaldehyde aldehyde->salen_ligand jacobsen_catalyst (R,R)-Jacobsen's Catalyst salen_ligand->jacobsen_catalyst mn_source Mn(OAc)₂ mn_source->jacobsen_catalyst oxidant Air (O₂) oxidant->jacobsen_catalyst

Caption: Workflow for the synthesis of Jacobsen's Catalyst.

Q2: My glassware is clean, but I'm still getting inconsistent results. Could trace metal impurities be an issue?

A2: Yes, trace metal impurities on the surface of glassware can sometimes act as competing, non-selective catalysts, leading to poor enantioselectivity and reproducibility. For highly sensitive catalytic reactions, it is advisable to use a rigorous cleaning protocol.

Protocol 4: Trace Metal Cleaning for Glassware

Objective: To remove trace metal contaminants from laboratory glassware.[22][23][24]

  • Initial Wash: Wash glassware with a suitable laboratory detergent and rinse thoroughly with tap water, followed by a rinse with deionized water.

  • Acid Bath: Submerge the glassware in a 10% nitric acid or 10% hydrochloric acid bath for at least 4 hours (or overnight for best results).

  • Rinsing: Rinse the glassware thoroughly with deionized water (at least 5-6 times).

  • Final Rinse: Perform a final rinse with ultra-pure water (e.g., Milli-Q or equivalent).

  • Drying: Dry the glassware in an oven. Avoid rinsing with organic solvents like acetone, as they can leave behind an organic residue. Store the clean glassware in a dust-free environment.

Frequently Asked Questions (FAQs)

  • What is the "matched and mismatched" effect? When a chiral catalyst is used to react with an already chiral substrate, the two chiral entities can interact in a way that is either synergistic ("matched pair") or antagonistic ("mismatched pair"). The matched pair will typically react faster and with higher diastereoselectivity, while the mismatched pair will react slower and with lower selectivity.[]

  • How do I choose the right chiral diamine ligand for my reaction? While there are some general guidelines (e.g., Jacobsen's catalyst for epoxidation, Noyori's catalysts for ketone/imine hydrogenation), ligand selection is often empirical. It is recommended to start with a "privileged" ligand structure known to be effective for the desired transformation and then screen a small library of related ligands with different steric and electronic properties.

  • Can I use a chiral diamine as an organocatalyst? Yes, chiral diamines and their derivatives are widely used as organocatalysts, often in combination with an acid co-catalyst, for reactions such as Mannich and Michael additions.[4]

References

  • Blackaby, A. P., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
  • Li, B., et al. (n.d.). Nanoscale and chiral metal–organic frameworks for asymmetric reactions in water: bridging Lewis acid catalysis and biological systems. Chemical Science (RSC Publishing).
  • Robbins, D. W., & Hartwig, J. F. (n.d.).
  • AQA. (2015, January 12).
  • Hoarau, M., et al. (n.d.).
  • Roszkowski, P. (n.d.). Preparation and application of chiral monotosylated 1,2- diamines in asymmetric synthesis.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010, April 16).
  • Hanson, J. (n.d.). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory.
  • SK pharmteco. (n.d.).
  • BenchChem. (n.d.).
  • MDPI. (2021, February 26).
  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
  • Escalante, J., et al. (n.d.).
  • Aydemir, A. (2022, June 11). (PDF) The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction.
  • A Chiral Lewis-Acid-Catalyzed Diels−Alder Reaction. Water-Enhanced Enantioselectivity. (n.d.).
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • Sepúlveda, C. M., et al. (2016, October 14). Design of Organocatalysts for Asymmetric Propargylations through Computational Screening.
  • UCL Discovery. (n.d.). Chiral diamines in asymmetric synthesis.
  • ResearchGate. (2025, October 2).
  • Taylor, M. S., & Jacobsen, E. N. (2010, September 29). Synthesis of Heterocyclic Chiral Diamines and Use of Diamine-Based Chiral Guanidines to Determine Enantiopurity of Amino Acids.
  • Sci-Hub. (n.d.).
  • MDPI. (n.d.). Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics.
  • Black, G., et al. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Kitanosono, T., & Kobayashi, S. (n.d.).
  • Lu, Z., & Sigman, M. S. (n.d.).
  • Wang, Y., et al. (2026, January 21). Organocatalytic Enantioselective Synthesis of Axially Chiral Tetrasubstituted Allenes via Direct 1,8-Addition to In Situ Formed Alkynyl 8-Methylenenaphthalen-2(8H)-ones.
  • Yashima, E., & Maeda, K. (2019, July 2). Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold.
  • Rocha, M., et al. (n.d.). Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene.
  • ResearchGate. (2025, December 19).
  • BOC Sciences. (n.d.).
  • ResearchGate. (2025, August 6).
  • Moreno, M. A. (n.d.). Enantioselective Epoxide Ring Opening of Styrene Oxide with Jacobsen's Salen(Co)
  • BenchChem. (n.d.).
  • MDPI. (2021, February 26).
  • Frederick National Laboratory. (n.d.). Glassware Cleaning for Trace TOC Analysis.
  • RSC Blogs. (2017, March 24).
  • Andrew G Myers Research Group. (n.d.).
  • KGROUP. (n.d.).
  • PMC - PubMed Central. (n.d.). Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms.
  • CCS Chemistry. (n.d.).
  • ResearchGate. (n.d.). Chiral Purity in Drug Analysis.
  • ASU Core Research Facilities. (n.d.). GLASSWARE WASHING PROCEDURES (Rev C).
  • Asymmetric hydrogen
  • PubMed. (n.d.).
  • New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis and characterization of chiral and achiral diamines containing one or two BODIPY molecules.
  • Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxid
  • The Journal of Organic Chemistry - ACS Publications. (2021, March 16). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides.
  • Chiral Drug Separ

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Technical Support Center: Purification of (2S,5S)-2,5-dimethylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2S,5S)-2,5-dimethylpiperazine dihydrobromide. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this chiral building block in their synthetic endeavors. As a crucial component in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the purity of this compound is paramount for the success of your research and the quality of your final product.[1]

This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification of this compound. My insights are drawn from extensive experience in synthetic chemistry and purification sciences, aiming to provide you with not only procedural steps but also the underlying scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of your crude material will largely depend on the synthetic route employed. However, some common impurities to be aware of include:

  • Diastereomers: The most common impurity is the trans isomer, (2R,5S)-2,5-dimethylpiperazine (a meso compound), and the other enantiomer of the trans form, (2R,5R)-2,5-dimethylpiperazine. These can arise from non-stereoselective synthesis or racemization during the manufacturing process.

  • Starting Materials: Unreacted precursors from the synthesis of the piperazine ring, such as derivatives of alanine or other chiral synthons, may be present.

  • Byproducts of Synthesis: Side-reaction products can include incompletely cyclized intermediates or over-alkylated piperazine derivatives.

  • Residual Solvents: Solvents used during the synthesis and workup, such as toluene, ethanol, or diethyl ether, may be retained in the crude product.

  • Excess Hydrobromic Acid (HBr): If the salt formation is not stoichiometrically controlled, residual HBr may be present.

Q2: What is the best method for purifying crude this compound?

A2: Recrystallization is generally the most effective and scalable method for purifying this compound. The choice of solvent system is critical and will depend on the specific impurities you are trying to remove. For removal of diastereomers, a carefully selected solvent system that allows for differential solubility between the desired (2S,5S) isomer and the contaminating isomers is essential.

Q3: Can I use chromatography to purify this compound?

A3: While possible, chromatographic purification of the highly polar dihydrobromide salt can be challenging. Normal-phase chromatography on silica gel is often difficult due to the salt's low mobility. Reverse-phase chromatography is a more viable option, but may require specific columns and mobile phase modifiers to achieve good peak shape and separation. For analytical purposes, chiral HPLC or GC are the preferred methods for assessing purity and enantiomeric excess.[2][3]

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining both chemical and enantiomeric purity. A chiral column, such as one with a cellulose or amylose-based stationary phase, is required.[4]

  • Chiral Gas Chromatography (GC): For the free base form, chiral GC can be an effective method for separating stereoisomers. This would require converting the dihydrobromide salt back to the free base before analysis.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify organic impurities. In some cases, diastereomeric impurities may be distinguishable by high-field NMR, potentially with the use of chiral shift reagents.[5][6][7][8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any impurities with different mass-to-charge ratios.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during the purification of this compound.

Troubleshooting Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation Improper Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.Action: Select a solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point is a mixture of a polar solvent (like ethanol or methanol) and a less polar anti-solvent (like isopropanol, ethyl acetate, or acetone).Rationale: The anti-solvent reduces the overall solvating power of the system, inducing precipitation of the less soluble compound.
Insufficient Concentration: The solution may be too dilute for crystals to form.Action: Carefully evaporate some of the solvent to increase the concentration of the solute.Rationale: Supersaturation is a prerequisite for crystallization.
Presence of Impurities Inhibiting Crystallization: Certain impurities can act as crystal growth inhibitors.Action: Try adding a seed crystal of pure this compound to induce crystallization. If this fails, a preliminary purification step, such as a wash with a solvent in which the desired product is insoluble, may be necessary.
Oily Precipitate Instead of Crystals Solution Cooled Too Quickly: Rapid cooling can lead to the product "oiling out" rather than forming a crystalline lattice.Action: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.Rationale: Slow cooling allows for the ordered arrangement of molecules into a crystal lattice.
High Impurity Load: A high concentration of impurities can disrupt crystal formation.Action: Consider a pre-purification step, such as a solvent wash or a preliminary, less stringent recrystallization.
Poor Impurity Rejection (Low Purity of Crystals) Co-precipitation of Impurities: The chosen solvent system may not effectively differentiate between the desired product and certain impurities, especially diastereomers.Action: Experiment with different solvent systems. The key is to find a system where the solubility difference between the desired product and the impurities is maximized.Rationale: The goal of recrystallization is to have the impurities remain in the mother liquor while the pure product crystallizes out.
Inadequate Washing of Crystals: Mother liquor containing impurities may remain on the surface of the crystals.Action: Wash the filtered crystals with a small amount of the cold recrystallization solvent.Rationale: This will remove any residual mother liquor without dissolving a significant amount of the purified product.
Recrystallization Protocol (Starting Point)

This protocol is a general guideline and should be optimized for your specific crude material.

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a hot polar solvent (e.g., ethanol or methanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-solvent: To the hot solution, slowly add a less polar anti-solvent (e.g., isopropanol or ethyl acetate) until the solution becomes slightly turbid.

  • Clarification: Add a small amount of the hot polar solvent back into the solution until the turbidity just disappears.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Analytical Workflow for Purity Assessment

The following diagram illustrates a typical workflow for assessing the purity of your this compound.

G cluster_0 Initial Purity Check cluster_1 Purification cluster_2 Final Purity & Enantiomeric Excess Crude Product Crude Product ¹H NMR ¹H NMR Crude Product->¹H NMR Structural Confirmation & Gross Impurities Recrystallization Recrystallization ¹H NMR->Recrystallization Purified Product Purified Product Recrystallization->Purified Product Chiral HPLC Chiral HPLC Purified Product->Chiral HPLC Chemical & Enantiomeric Purity ¹H & ¹³C NMR ¹H & ¹³C NMR Purified Product->¹H & ¹³C NMR Structural Integrity & Solvent Residue Mass Spec Mass Spec Purified Product->Mass Spec Molecular Weight Confirmation Final Product Final Product Chiral HPLC->Final Product ¹H & ¹³C NMR->Final Product Mass Spec->Final Product

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting Analytical Methods

Problem Possible Cause(s) Suggested Solution(s)
Poor Resolution in Chiral HPLC Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for resolving the enantiomers/diastereomers.Action: Screen different types of chiral columns (e.g., cellulose-based, amylose-based).Rationale: Different CSPs have different chiral recognition mechanisms.
Suboptimal Mobile Phase: The mobile phase composition (solvents and additives) may not be providing adequate separation.Action: Vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). The addition of a small amount of an amine modifier (e.g., diethylamine) can sometimes improve peak shape for basic compounds.
Peak Tailing in HPLC Secondary Interactions with Stationary Phase: The basic nitrogen atoms of the piperazine ring can interact with residual silanol groups on the silica-based stationary phase.Action: Add a competing base, such as triethylamine (TEA), to the mobile phase. Operating at a lower pH can also help by ensuring the amine is fully protonated.
No Signal in GC Analysis Compound is Non-volatile: The dihydrobromide salt is not volatile enough for GC analysis.Action: Convert the salt back to the free base by treating with a base (e.g., NaOH) and extracting with an organic solvent. The free base is more volatile and suitable for GC.
Ambiguous NMR Spectra Presence of Multiple Isomers: Overlapping signals from diastereomers can complicate spectral interpretation.Action: Use a higher field NMR spectrometer for better signal dispersion. 2D NMR techniques (e.g., COSY, HSQC) can help in assigning signals. The use of chiral shift reagents may also resolve overlapping signals of enantiomers.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylpiperazine. Retrieved from [Link]

  • Mimura, H., & Fujii, Y. (2018). Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. Journal of Chromatography A, 1569, 155-161. [Link]

  • ResearchGate. (n.d.). Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Blagbrough, I. S., & I'Anson, C. G. (2020). Benchtop NMR analysis of piperazine-based drugs hyperpolarised by SABRE. Magnetic Resonance in Chemistry, 58(11), 1056-1063. [Link]

  • PubChem. (n.d.). 2,5-Dimethylpiperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Stack Exchange. (n.d.). What is the correct number of stereo isomers in case of 3,6-dimethylpiperazine-2,5-dione?. Retrieved from [Link]

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • ChemRxiv. (2023, November 14). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

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Technical Support Center: Solvent Optimization for Reactions with (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for (2S,5S)-2,5-dimethylpiperazine dihydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical impact of solvent choice on the reactivity of this valuable chiral building block. As a dihydrobromide salt, its handling and reaction conditions, particularly solvent selection, are non-trivial and paramount for successful synthetic outcomes. This document provides in-depth, cause-and-effect explanations to troubleshoot common issues and answer frequently asked questions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the use of this compound.

Q1: My this compound is not dissolving in my reaction solvent (e.g., Toluene, THF). What is wrong?

A: This is the most common initial challenge. This compound is a salt. In this form, both nitrogen atoms are protonated, rendering the molecule ionic. Ionic compounds exhibit very poor solubility in nonpolar or moderately polar aprotic solvents. To achieve solubility and initiate a reaction, you must first neutralize the salt to form the free base, or choose a solvent system that can accommodate the salt form during the neutralization step. Based on the principle of "like dissolves like," the salt form has higher solubility in polar solvents, while the neutral free base is more soluble in a broader range of organic solvents.[1][2]

Q2: What is the mandatory first step before using this reagent in a nucleophilic substitution reaction?

A: The reagent as supplied is not nucleophilic. The lone pairs on the nitrogen atoms are occupied by protons from the hydrobromic acid. Therefore, the mandatory first step is the in situ deprotonation of the dihydrobromide salt to generate the neutral (2S,5S)-2,5-dimethylpiperazine free base. This is accomplished by adding a suitable base to the reaction mixture. Typically, at least two equivalents of a base are required to neutralize both HBr molecules. The choice of base is critical and is co-dependent on the chosen solvent.

Q3: What is the general rule for selecting a solvent for N-alkylation (an S_N_2 reaction) with this reagent?

A: For the S_N_2 reaction itself, polar aprotic solvents are strongly recommended.[1][3] Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices. They possess a high dielectric constant, which helps dissolve the nucleophile (the generated free base) and stabilize the transition state of the S_N_2 reaction. Crucially, they do not engage in hydrogen bonding with the nucleophilic nitrogen, leaving its lone pair fully available for reaction.[1][4]

Q4: I am using ethanol as a solvent and my reaction is very slow. Why?

A: Ethanol is a polar protic solvent . While it may be effective at dissolving the initial dihydrobromide salt, it significantly hinders S_N_2 reactions. The hydrogen atom of the hydroxyl group in ethanol can form a hydrogen-bond "cage" around the nitrogen lone pairs of the deprotonated piperazine.[4] This solvation shell stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy required for it to attack the electrophile. This "caging" effect dramatically reduces the reaction rate.[5][6]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem 1: Low or No Conversion to Product

  • Possible Cause A: Incomplete Deprotonation.

    • Explanation: The chosen base may be too weak to effectively deprotonate the piperazine dihydrobromide (pKa of protonated piperazines is typically around 5-9). Alternatively, the base itself may have poor solubility in your solvent.

    • Solution: Use a strong, non-nucleophilic base like triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure you are using at least 2.2 equivalents. If using an inorganic base, the reaction is heterogeneous, and the choice of solvent becomes even more critical to facilitate the solid-liquid phase transfer. DMF and DMSO are excellent choices for reactions involving carbonate bases.

  • Possible Cause B: Poor Solubility of Reactants.

    • Explanation: Even after deprotonation, the free base or your electrophile may not be sufficiently soluble in the chosen solvent, leading to a slow, diffusion-limited reaction.

    • Solution: Refer to the solvent properties table below. Select a polar aprotic solvent that is known to dissolve a wide range of organic molecules. A small amount of co-solvent might be necessary, but avoid polar protic solvents if possible. Gentle heating can also improve solubility and reaction rate, provided your reactants and products are thermally stable.

  • Possible Cause C: Incorrect Solvent Class for S_N_2 Mechanism.

    • Explanation: As detailed in FAQ #4, using a polar protic solvent like methanol, ethanol, or water will severely inhibit the S_N_2 reaction pathway.

    • Solution: Switch to a polar aprotic solvent. If the initial salt is insoluble in your desired aprotic solvent, you can perform the neutralization in a small amount of a polar co-solvent and then either remove it under vacuum or proceed with the reaction in a now predominantly aprotic medium.

Problem 2: Formation of Multiple Products & Low Selectivity

  • Possible Cause A: Di-alkylation.

    • Explanation: (2S,5S)-2,5-dimethylpiperazine has two secondary amine functionalities. After the first N-alkylation, the second nitrogen can react to form a di-substituted product. This is often competitive with mono-alkylation.

    • Solution: This is primarily a stoichiometry problem, but the solvent can play a role.

      • Stoichiometry Control: Use a large excess of the piperazine free base relative to the electrophile. This statistically favors the electrophile encountering an unreacted piperazine molecule.

      • Solvent Influence: In some cases, a less polar solvent can temper the reactivity of the mono-substituted product, but this often comes at the cost of overall reaction rate.

      • Robust Solution (Protection Strategy): For guaranteed mono-alkylation, it is highly recommended to first protect one nitrogen with a group like Boc (tert-butoxycarbonyl), perform the alkylation on the free nitrogen, and then deprotect.[7] While this adds steps, it saves significant purification effort.

  • Possible Cause B: Quaternary Ammonium Salt Formation.

    • Explanation: The nitrogen atoms of the product can undergo a further alkylation to form a charged quaternary ammonium salt. This byproduct is often highly water-soluble and can complicate workup.[7][8]

    • Solution: Avoid highly reactive alkylating agents (like methyl iodide) if possible, or add them slowly at a controlled temperature. Using a bulkier base or a solvent that does not excessively stabilize charged species may help, but the primary control is through careful management of stoichiometry and reaction time.

Problem 3: Difficult Product Isolation & Aqueous Workup Issues

  • Explanation: Your mono- or di-alkylated product is still a base. During an acidic or even neutral aqueous workup, it can become protonated, forming a salt. This salt will partition into the aqueous layer, leading to apparent loss of product.[7]

  • Solution: During the extraction phase of your workup, ensure the aqueous layer is made basic (pH > 10) by adding a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution. This will ensure your product is in its neutral, free base form, which will then be readily extracted into an organic solvent like dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether.

Section 3: Protocols and Methodologies

Protocol 1: General Procedure for in situ Free Base Generation and N-Alkylation

This protocol provides a robust starting point for the N-alkylation of this compound.

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile, ~0.1-0.2 M concentration). Stir to create a suspension.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.5 eq.) or diisopropylethylamine (DIPEA, 2.2 eq.).

  • Free Base Formation: Stir the mixture at room temperature for 30-60 minutes. You may observe a change in the appearance of the solids as the dihydrobromide salt is converted to the free base and the corresponding base-halide salt.

  • Electrophile Addition: Add the alkyl halide (or other electrophile, 1.0-1.2 eq.) to the mixture. If the reaction is exothermic, add it dropwise or at a reduced temperature (e.g., 0 °C).

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter off any inorganic salts.

    • Dilute the filtrate with water and basify the aqueous layer to pH > 10 with 1M NaOH.

    • Extract the aqueous layer three times with an appropriate organic solvent (e.g., EtOAc or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.

Section 4: Technical Data & Visualizations

Table 1: Properties of Common Solvents in the Context of Piperazine Alkylation

SolventDielectric Constant (ε)TypeTypical Role/Effect on S_N_2 with Piperazines
Water (H₂O)80.1Polar ProticPoor: Excellent for dissolving the salt, but severely slows S_N_2 via H-bonding.[5]
Methanol (MeOH)32.7Polar ProticPoor: Similar to water, slows S_N_2 via H-bonding.[9]
Ethanol (EtOH)24.5Polar ProticPoor: Slows S_N_2 via H-bonding. Can be used for initial salt dissolution.[10]
Dimethyl Sulfoxide (DMSO)46.7Polar AproticExcellent: High polarity dissolves reagents and accelerates S_N_2. High boiling point allows for a wide temperature range.
Acetonitrile (MeCN)37.5Polar AproticVery Good: Accelerates S_N_2 reactions. Easier to remove than DMF or DMSO.
Dimethylformamide (DMF)36.7Polar AproticExcellent: A workhorse solvent for this chemistry. Accelerates S_N_2.[9]
Tetrahydrofuran (THF)7.6Moderately Polar AproticFair: Lower polarity may limit solubility and reaction rate compared to DMF/DMSO.[1]
Dichloromethane (DCM)9.1Polar AproticFair to Poor: Often insufficient polarity to effectively promote the reaction. Better for workup.
Toluene2.4Nonpolar AproticVery Poor: Unlikely to dissolve the salt or effectively promote the S_N_2 reaction.

Diagram 1: Solvent Selection Workflow A logical guide for choosing the optimal solvent system.

G cluster_input Inputs cluster_process Decision Process cluster_output Outcome Start Reaction Goal: N-Alkylation of Piperazine Dihydrobromide SolventClass Choose Solvent Class Start->SolventClass Solubility Is the dihydrobromide salt soluble in the target solvent? Solubility->SolventClass No, reconsider Deprotonation Select Base (e.g., K₂CO₃, DIPEA) & ensure compatibility Optimize Screen Solvents (DMF, MeCN, DMSO) & Temperature Deprotonation->Optimize SolventClass->Solubility  Other Classes  (Caution) SolventClass->Deprotonation  Polar Aprotic  (Recommended) End Optimized Reaction Conditions Optimize->End

Caption: Workflow for selecting a solvent for piperazine dihydrobromide reactions.

Diagram 2: Mechanistic Impact of Solvent on Nucleophilicity Visualizing how solvent choice affects the availability of the nitrogen lone pair for an S_N_2 reaction.

G Impact of Solvent on Piperazine Nucleophile cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_cage "Solvent Cage" cluster_aprotic Polar Aprotic Solvent (e.g., DMF) N1 N H1 H R1 R2 lp1 •• EtOH1 H-O-Et lp1->EtOH1 H-Bonding EtOH2 Et-O-H lp1->EtOH2 EtOH3 H-O-Et lp1->EtOH3 label_protic Nucleophilicity REDUCED Slower Sₙ2 Reaction N2 N H2 H R3 R4 lp2 •• DMF1 DMF DMF2 DMF DMF3 DMF RX R-X lp2->RX Attack label_aprotic Nucleophilicity HIGH Faster Sₙ2 Reaction

Caption: Comparison of nucleophile solvation in protic vs. aprotic solvents.

References
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  • Piperidine - Wikipedia. Wikipedia. [Link]

  • 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem. PubChem. [Link]

  • Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands. ACS Publications. [Link]

  • What effect does the polarity of a solvent have on an Sn2 Reaction? : r/chemhelp. Reddit. [Link]

  • Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. ResearchGate. [Link]

  • Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC - NIH. National Institutes of Health. [Link]

  • Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings | Request PDF. ResearchGate. [Link]

  • Solvent effects in the reaction between piperazine and benzyl bromide. Indian Academy of Sciences. [Link]

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  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Royal Society of Chemistry. [Link]

  • Theoretical and experimental studies of the isomeric protonation in solution for a prototype aliphatic ring containing two nitrogens. PubMed Central. [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]

  • Why does a polar solvent disfavour an SN2 reaction? Quora. [Link]

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  • Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. International Union of Crystallography. [Link]

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Technical Support Center: Catalyst Selection for Synthesis Involving (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (2S,5S)-2,5-dimethylpiperazine dihydrobromide in asymmetric synthesis. This guide is designed to provide practical, in-depth solutions to common challenges encountered during catalyst selection and reaction optimization. As a C₂-symmetric chiral diamine, (2S,5S)-2,5-dimethylpiperazine is a valuable ligand precursor for creating catalysts that drive stereoselective transformations.[1][2] However, its effective use requires careful consideration of catalyst formation, reaction conditions, and troubleshooting strategies. This document offers field-proven insights to help you navigate these complexities and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered when initiating projects with (2S,5S)-2,5-dimethylpiperazine.

Q1: What are the primary catalytic applications for (2S,5S)-2,5-dimethylpiperazine?

(2S,5S)-2,5-dimethylpiperazine is predominantly used as a chiral ligand in metal-catalyzed asymmetric reactions.[2] Its C₂-symmetric structure is highly effective in creating a well-defined chiral environment around a metal center, which is crucial for controlling the stereochemical outcome of a reaction.[1] Common applications include:

  • Asymmetric Transfer Hydrogenation (ATH): Particularly for the reduction of ketones and imines, where it is often paired with ruthenium (Ru) or iridium (Ir) precursors to form highly active and enantioselective catalysts.[3]

  • Asymmetric Hydrogenation: Similar to ATH, but utilizing molecular hydrogen (H₂), often with rhodium (Rh), ruthenium, or iridium catalysts.

  • C-C and C-N Bond Forming Reactions: It can be employed in various coupling reactions where stereocontrol is essential.

The rigid piperazine backbone helps to minimize conformational flexibility, leading to more predictable and higher enantioselectivities.

Q2: I have the dihydrobromide salt. How and when do I convert it to the free base?

This is a critical and often overlooked step. The commercially available this compound is a salt and will not coordinate to a metal center to form an active catalyst. The two equivalents of hydrobromic acid must be neutralized to liberate the lone pairs on the nitrogen atoms, which are essential for ligation.

When to Convert: You must convert the dihydrobromide salt to the free base before attempting to form the catalyst complex.

How to Convert: A standard aqueous base workup is effective. See the detailed protocol below.

Protocol: Generation of Free Base (2S,5S)-2,5-dimethylpiperazine
  • Dissolution: Dissolve the this compound salt in deionized water.

  • Basification: Cool the solution in an ice bath (0 °C) and slowly add a strong aqueous base, such as 2 M sodium hydroxide (NaOH) or potassium hydroxide (KOH). Monitor the pH with a pH meter or litmus paper, adding base until the solution is strongly alkaline (pH > 12).

  • Extraction: Extract the aqueous layer multiple times with an organic solvent in which the free base is soluble, such as dichloromethane (DCM), chloroform, or ethyl acetate.

  • Drying & Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).

  • Purity Check: The resulting free base should be a solid or oil. It is highly recommended to verify its purity by ¹H NMR and confirm the absence of water before use in sensitive catalytic reactions. The free base is hygroscopic and should be stored under an inert atmosphere (e.g., argon or nitrogen).

Q3: How do I select the appropriate metal precursor to use with this ligand?

The choice of metal is dictated by the desired transformation. For asymmetric transfer hydrogenation and hydrogenation of carbonyls, ruthenium and iridium are the metals of choice.[3]

  • Ruthenium: Precursors like [Ru(p-cymene)Cl₂]₂ or Ru(CO)₂Cl(η⁵-Ph₅C₅) are common starting points.[4] Ruthenium catalysts are known for their high activity and functional group tolerance.[5][6]

  • Iridium: Precursors such as [Ir(Cp)Cl₂]₂ (Cp = pentamethylcyclopentadienyl) are frequently used. Iridium catalysts can offer complementary reactivity and selectivity to ruthenium systems.[7][8]

  • Rhodium and Palladium: While less common for this specific ligand in hydrogenation, Rh and Pd precursors are used with other chiral diamines for reactions like hydrosilylation or allylic alkylation.[9]

The selection process often involves screening a small matrix of metal precursors and ligands to identify the most promising combination for a specific substrate.

Troubleshooting Guide for Catalytic Reactions

This section provides solutions to common problems encountered during reaction development and optimization.

Problem 1: Low Enantioselectivity (Low % ee)

Low enantiomeric excess is a frequent challenge in asymmetric catalysis and indicates that the chiral environment of the catalyst is not effectively discriminating between the two prochiral faces of the substrate.

Potential Cause A: Incorrect or Incomplete In Situ Catalyst Formation

The active catalyst is formed by the reaction of the metal precursor and the chiral diamine ligand. If this complexation is not efficient or if multiple species are formed, the enantioselectivity will suffer.

Solution: Implement a Pre-formation Step Instead of adding the metal and ligand directly to the main reaction mixture (an in situ approach), pre-form the catalyst.

  • Procedure: In a separate flask under an inert atmosphere, stir the metal precursor (e.g., [Ru(p-cymene)Cl₂]₂) and the free base (2S,5S)-2,5-dimethylpiperazine (typically in a 1:2.2 metal dimer to ligand ratio) in a suitable solvent (e.g., isopropanol or DCM) at room temperature for 30-60 minutes.

  • Rationale: This allows the thermodynamically favored chiral complex to form before the introduction of the substrate and other reagents, leading to a more homogeneous and well-defined catalytic species.

Potential Cause B: Competing Achiral Background Reaction

The metal precursor itself may have some catalytic activity, or an achiral side reaction could be occurring, producing a racemic product that erodes the overall % ee.

Solution: Optimize Reaction Parameters

  • Lower the Temperature: Reducing the reaction temperature often slows down the less-selective background reaction more than the desired asymmetric catalytic cycle, thereby improving enantioselectivity.

  • Adjust Catalyst Loading: Ensure the ligand-to-metal ratio is sufficient. An excess of ligand can help suppress pathways involving un-ligated, less selective metal species. A typical starting point is a 1.1:1 ratio of diamine ligand to metal monomer (or 2.2:1 for a metal dimer).

  • Screen Solvents: The solvent can significantly influence the catalyst's structure and the transition state energies. Screen a range of solvents with varying polarities (e.g., isopropanol, THF, DCM, toluene).

Potential Cause C: Presence of Halide Inhibitors (Bromide)

If the conversion of the dihydrobromide salt to the free base is incomplete, residual bromide ions (Br⁻) can coordinate to the metal center. Halides are often catalyst inhibitors or can alter the electronic properties of the catalyst, leading to reduced enantioselectivity.[10]

Solution: Ensure Purity of the Free Base

  • Thorough Washing: During the workup of the free base, wash the organic extracts with brine (saturated aqueous NaCl solution) to remove residual water-soluble salts.

  • Recrystallization/Purification: If problems persist, consider recrystallizing the free base or purifying it via column chromatography to ensure it is free of bromide.

Problem 2: Low Conversion or Slow Reaction Rate

A stalled or sluggish reaction points to issues with catalyst activity or stability.

Potential Cause A: Catalyst Deactivation

Catalysts, particularly coordinatively unsaturated intermediates in the catalytic cycle, can be sensitive to impurities.[4]

Solution: Rigorous Control of Reaction Atmosphere and Reagents

  • Inert Atmosphere: Oxygen can oxidize the metal center or the ligand, leading to deactivation. Ensure all reactions are set up and run under a rigorously inert atmosphere of high-purity argon or nitrogen using Schlenk techniques or a glovebox.

  • Anhydrous Reagents: Water can hydrolyze sensitive metal complexes or compete for coordination sites. Use anhydrous solvents and ensure all reagents, including the substrate and the free base ligand, are dry.

  • Substrate Purity: Impurities in the substrate (e.g., aldehydes in a ketone substrate) can act as catalyst poisons.[11] Purify the substrate if its quality is questionable.

Potential Cause B: Poor Catalyst Solubility

If the active catalyst is not soluble in the reaction medium, the reaction will be slow and heterogeneous, leading to poor performance and reproducibility.

Solution: Solvent and Ligand Modification

  • Solvent Screening: Test a range of solvents to find one that fully dissolves both the catalyst precursor and the final complex. For transfer hydrogenations, alcohols like isopropanol are common as they can also serve as the hydrogen source.

  • Ligand Derivatization (Advanced): In some cases, the parent ligand may not provide sufficient solubility. Synthesizing derivatives of the piperazine with solubilizing groups on the nitrogen atoms (if the reaction chemistry allows) can be a strategy for challenging systems.

Potential Cause C: Issues with the Hydrogen Source (for Transfer Hydrogenation)

In asymmetric transfer hydrogenation, a hydrogen donor is required. The efficiency of this process is crucial for the overall reaction rate.

Solution: Optimize the Hydrogen Donor and Activator

  • Common Donors: Formic acid/triethylamine (HCOOH/NEt₃) azeotrope and isopropanol are the most common hydrogen donors.

  • Base Activator: When using isopropanol, a base activator (e.g., potassium tert-butoxide, t-BuOK, or potassium hydroxide, KOH) is required to generate the active ruthenium hydride species.[5] The choice and amount of base are critical and must be optimized. Too little base results in slow activation, while too much can lead to side reactions.

Data & Visualization
Table 1: Starting Conditions for Asymmetric Transfer Hydrogenation of Acetophenone

This table provides a validated starting point for optimization studies using acetophenone as a model substrate.

ParameterConditionRationale
Ligand (2S,5S)-2,5-DimethylpiperazineC₂-symmetric chiral diamine.
Metal Precursor [Ru(p-cymene)Cl₂]₂A common, reliable Ru(II) source.
Catalyst Ratio 1:2.2 (Ru Dimer : Ligand)Ensures full coordination to the metal.
Substrate/Catalyst 100:1 to 1000:1A typical range for screening.
Hydrogen Source Anhydrous IsopropanolServes as both solvent and H-donor.
Activator t-BuOK or KOH (2 eq. per Ru)Required to form the active hydride.
Temperature Room Temperature to 40 °CBalances reaction rate and selectivity.
Atmosphere Argon or NitrogenPrevents oxidative deactivation.
Diagram 1: Catalyst Selection & Troubleshooting Workflow

This diagram illustrates the logical flow for diagnosing and solving common issues in catalyst development.

Troubleshooting_Workflow cluster_prep Preparation Phase cluster_reaction Reaction & Optimization cluster_troubleshoot_ee Troubleshooting Low % ee cluster_troubleshoot_conv Troubleshooting Low Conversion Prep Start: (2S,5S)-2,5-dimethylpiperazine dihydrobromide Freebase Generate Free Base (Protocol 1) Prep->Freebase Purity Verify Purity (NMR) & Anhydrous State Freebase->Purity Reaction Run Catalytic Reaction (Table 1 Starting Conditions) Purity->Reaction Result Analyze Results: Conversion & % ee Reaction->Result GoodResult Success: High Conversion High % ee Result->GoodResult >95% Conv >90% ee LowEE Problem: Low % ee Result->LowEE High Conv Low ee LowConv Problem: Low Conversion Result->LowConv Low Conv TS_EE1 Action: Pre-form Catalyst LowEE->TS_EE1 TS_EE2 Action: Lower Temperature LowEE->TS_EE2 TS_EE3 Action: Check Ligand Purity (Halide Contamination) LowEE->TS_EE3 TS_Conv1 Action: Use Inert Atmosphere & Anhydrous Reagents LowConv->TS_Conv1 TS_Conv2 Action: Screen Solvents LowConv->TS_Conv2 TS_Conv3 Action: Optimize H-Donor/Base LowConv->TS_Conv3 TS_EE1->Reaction Re-run TS_EE2->Reaction Re-run TS_EE3->Freebase Re-purify TS_Conv1->Reaction Re-run TS_Conv2->Reaction Re-run TS_Conv3->Reaction Re-run

Caption: A decision tree for catalyst preparation and reaction troubleshooting.

Diagram 2: Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation

This diagram outlines the key steps in a typical Ru-catalyzed transfer hydrogenation cycle, highlighting potential points of failure.

Catalytic_Cycle Precatalyst [Ru]-Cl (Precatalyst) + (S,S)-Diamine ActiveCat [Ru]-H (Active Catalyst) Precatalyst->ActiveCat + Base (t-BuOK) + H-Donor (iPrOH) Deactivation Deactivated Species (e.g., [Ru]-OR, Dimer) Precatalyst->Deactivation Incomplete Activation Coordination Substrate Coordination (Ketone + [Ru]-H) ActiveCat->Coordination ActiveCat->Deactivation O₂, H₂O TransitionState Diastereomeric Transition State Coordination->TransitionState HydrideTransfer Hydride Transfer TransitionState->HydrideTransfer Determines ee% ProductRelease Product Release (Chiral Alcohol) HydrideTransfer->ProductRelease Regeneration Catalyst Regeneration ProductRelease->Regeneration Regeneration->ActiveCat - Product + H-Donor Regeneration->Deactivation Inhibitor

Sources

Technical Support Center: Stereochemical Integrity of (2S,5S)-2,5-dimethylpiperazine dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

(2S,5S)-2,5-dimethylpiperazine is a critical chiral building block in modern pharmaceutical development, prized for its defined stereochemistry which is essential for creating selective and metabolically stable active pharmaceutical ingredients (APIs).[1] Its dihydrobromide salt form offers enhanced stability and handling properties. However, maintaining the stereochemical integrity of the chiral centers at the C2 and C5 positions during synthetic transformations is paramount to ensure the desired pharmacological activity and avoid potential toxicological issues arising from unwanted stereoisomers.[2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization when using (2S,5S)-2,5-dimethylpiperazine dihydrobromide in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern with (2S,5S)-2,5-dimethylpiperazine?

A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. For a chiral molecule like (2S,5S)-2,5-dimethylpiperazine, the stereocenters at the C2 and C5 positions are susceptible to inversion under certain reaction conditions. This is a significant concern because the biological activity of a drug is often highly dependent on its specific three-dimensional structure.[2][3] The formation of the undesired (2R,5R) or meso (2R,5S) isomers can lead to a loss of therapeutic efficacy or introduce off-target effects.

Q2: Is the dihydrobromide salt form of 2,5-dimethylpiperazine resistant to racemization?

A2: The dihydrobromide salt form enhances the stability of the piperazine by protonating the nitrogen atoms. This protonation significantly reduces the nucleophilicity and basicity of the nitrogens, making them less likely to participate in reactions that could lead to racemization. However, once the free base is generated in situ for a reaction, the potential for racemization exists and is dependent on the specific reaction conditions.

Q3: What are the primary mechanisms that can lead to racemization at the chiral centers of 2,5-dimethylpiperazine?

A3: The primary mechanism of concern for racemization in chiral piperazines involves the formation of an achiral intermediate. This can occur through a deprotonation-reprotonation sequence at the chiral carbon. If a proton on one of the chiral carbons (C2 or C5) is acidic enough to be removed by a base, a planar carbanion intermediate can form.[4] Reprotonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture. While the protons on the chiral carbons of 2,5-dimethylpiperazine are not highly acidic, harsh basic conditions or elevated temperatures can promote this pathway.

Troubleshooting Guide: Preventing Racemization

This section addresses common issues encountered during reactions with (2S,5S)-2,5-dimethylpiperazine and provides actionable solutions to maintain stereochemical integrity.

Problem 1: Significant loss of enantiomeric excess (e.e.) after N-alkylation or N-acylation.

Potential Causes:

  • Harsh Basic Conditions: Strong bases can facilitate the deprotonation of the α-protons on the chiral carbons, leading to racemization.[4][5]

  • Elevated Reaction Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for racemization.[6]

  • Prolonged Reaction Times: Extended exposure to even mildly unfavorable conditions can lead to a gradual loss of stereochemical purity.

Solutions:

  • Choice of Base:

    • Employ milder, non-nucleophilic bases. Sterically hindered bases like diisopropylethylamine (DIPEA) or proton sponge are often preferred over stronger bases like lithium diisopropylamide (LDA) or sodium hydride (NaH).

    • If a stronger base is necessary, consider using it at very low temperatures. For instance, deprotonation with LDA is often carried out at -78 °C to minimize side reactions, including racemization.[7]

  • Temperature Control:

    • Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

    • Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times.

  • Solvent Selection:

    • The choice of solvent can influence the stability of charged intermediates.[8][9] Aprotic solvents are generally preferred for reactions involving strong bases.

    • Polar aprotic solvents like THF or DMF can be suitable, but their effects on stereoselectivity should be evaluated on a case-by-case basis.[10]

Experimental Protocol: Stereoretentive N-Alkylation

A representative protocol for N-alkylation that aims to preserve stereochemistry is as follows:

  • Suspend this compound in a suitable aprotic solvent (e.g., acetonitrile or THF).

  • Add a mild base, such as potassium carbonate (K₂CO₃) or DIPEA, in a quantity sufficient to neutralize the hydrobromide and deprotonate one of the secondary amines.

  • Cool the mixture to a low temperature (e.g., 0 °C or -20 °C).

  • Slowly add the alkylating agent (e.g., an alkyl halide or tosylate).

  • Allow the reaction to proceed at the low temperature, monitoring its progress until the starting material is consumed.

  • Work up the reaction under neutral or slightly acidic conditions to prevent racemization during purification.

Problem 2: Inconsistent stereochemical outcomes between batches.

Potential Causes:

  • Variability in Reagent Quality: The purity of solvents and reagents, especially the base, can impact the reaction environment.

  • Inadequate Control of Reaction Parameters: Small variations in temperature, addition rates, or stirring efficiency can lead to different stereochemical outcomes.

  • Moisture Contamination: Water can interfere with many reactions and potentially alter the basicity of the reaction medium.

Solutions:

  • Reagent and Solvent Qualification:

    • Use freshly distilled or anhydrous solvents.

    • Ensure the purity and accurate stoichiometry of all reagents.

  • Strict Procedural Control:

    • Utilize a temperature-controlled reaction vessel.

    • Employ a syringe pump for the slow and consistent addition of reagents.

    • Ensure efficient and reproducible stirring.

  • Inert Atmosphere:

    • Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.

Data Presentation: Influence of Reaction Conditions on Stereochemical Integrity

The following table summarizes the general effects of key reaction parameters on the risk of racemization:

ParameterLow Risk ConditionHigh Risk ConditionRationale
Temperature < 0 °C> 50 °CHigher temperatures provide more energy to overcome the racemization barrier.[6]
Base Strength pKa of conjugate acid < 11 (e.g., K₂CO₃, DIPEA)pKa of conjugate acid > 20 (e.g., n-BuLi, LDA)Stronger bases are more likely to deprotonate the chiral carbon.[4]
pH (Aqueous Workup) 4 - 8> 10Highly basic aqueous conditions can promote racemization.[11]
Solvent Polarity Non-polar aprotic (e.g., Toluene, Dichloromethane)Polar aprotic (e.g., DMF, DMSO)The effect is highly substrate and reaction dependent, but polar solvents can stabilize charged intermediates that may lead to racemization.[8]
Visualization of Key Concepts

Diagram 1: Decision Workflow for Minimizing Racemization

G start Reaction Planning with (2S,5S)-2,5-dimethylpiperazine base_choice Select Base start->base_choice mild_base Mild Base (e.g., K2CO3, DIPEA) base_choice->mild_base Preferred strong_base Strong Base (e.g., LDA, NaH) base_choice->strong_base Use with caution temp_control Select Temperature low_temp Low Temperature (< 0°C) temp_control->low_temp Preferred high_temp Elevated Temperature (> RT) temp_control->high_temp High Risk solvent_choice Select Solvent aprotic_solvent Aprotic Solvent (THF, DCM) solvent_choice->aprotic_solvent monitoring Monitor Reaction Progress (TLC, LC-MS) workup Quench & Workup monitoring->workup analysis Analyze Enantiomeric Purity (Chiral HPLC/GC) workup->analysis mild_base->temp_control strong_base->low_temp Required low_temp->solvent_choice high_temp->solvent_choice aprotic_solvent->monitoring

Caption: Decision workflow for selecting reaction conditions to minimize racemization.

Diagram 2: Proposed Racemization Mechanism

G cluster_main Base-Mediated Racemization Pathway cluster_outcome Result start (2S,5S)-Isomer intermediate Planar Achiral Intermediate (Carbanion) start->intermediate + Base (B-) - HB end_S (2S,5S)-Isomer intermediate->end_S + HB (Protonation from one face) end_R (2R,5R)-Isomer intermediate->end_R + HB (Protonation from opposite face) racemate Racemic Mixture end_R->racemate

Caption: Simplified mechanism of base-mediated racemization via a planar intermediate.

References

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  • MDPI. (n.d.). Examination of the Potential for Adaptive Chirality of the Nitrogen Chiral Center in Aza-Aspartame.
  • Cardiff University. (n.d.).
  • DigitalCommons@TMC. (2023). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles.
  • ResearchGate. (n.d.). Catalytic Asymmetric Syntheses of 2,5‐Diketopiperazine (DKP) Frameworks.
  • Canada.ca. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development.
  • ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.
  • PMC. (n.d.).
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  • RSC Publishing. (n.d.). Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution.
  • ScienceDirect. (n.d.). Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions.
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
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Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Imperative of (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide

This compound is a chiral building block of significant interest in pharmaceutical development.[1] Its rigid, stereochemically defined piperazine core is a valuable scaffold for designing drugs with enhanced selectivity and metabolic stability, particularly in the fields of kinase inhibitors and central nervous system agents.[1] The biological activity of chiral molecules is often highly dependent on their stereochemistry. The desired therapeutic effect typically resides in one enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects. Consequently, the rigorous analytical characterization of this compound is not merely a quality control measure but a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comparative overview of the essential analytical methods for the comprehensive characterization of this compound. We will delve into the principles, experimental protocols, and expected outcomes of key techniques, offering a framework for researchers, scientists, and drug development professionals to establish robust and reliable analytical workflows. All methodologies discussed are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The Analytical Challenge: Distinguishing Stereoisomers

The primary analytical challenge in characterizing (2S,5S)-2,5-dimethylpiperazine lies in its potential to exist as three stereoisomers: the desired (2S,5S)-enantiomer, its mirror image the (2R,5R)-enantiomer, and the achiral meso-diastereomer (2R,5S). A comprehensive analytical strategy must be capable of not only confirming the identity and purity of the (2S,5S) form but also of detecting and quantifying the other two stereoisomers as potential impurities.

I. Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity

Chiral HPLC is the cornerstone for determining the enantiomeric purity of this compound. The technique relies on a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to their separation.

Causality in Method Development:

The choice of a suitable chiral stationary phase is paramount. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for their broad applicability in separating a wide range of chiral compounds. For a basic compound like dimethylpiperazine, a normal-phase or polar organic mode of separation is typically more effective than reversed-phase. The addition of a basic modifier to the mobile phase, such as diethylamine or ethanolamine, is often necessary to improve peak shape and prevent tailing by minimizing interactions with residual silanol groups on the silica support.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

Caption: Workflow for chiral HPLC analysis.

Table 1: Comparison of Chiral HPLC Methods

ParameterMethod A (Polysaccharide-based CSP)Method B (Pirkle-type CSP)
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µmChirex® 3022, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)n-Hexane/1,2-Dichloroethane/Ethanol (50:40:10, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 210 nmUV at 210 nm
Expected Elution 1. (2R,5R)-enantiomer2. (2S,5S)-enantiomer3. (2R,5S)-meso1. (2R,5S)-meso2. (2R,5R)-enantiomer3. (2S,5S)-enantiomer
Resolution (Rs) > 2.0 between all peaks> 1.8 between all peaks

Data Interpretation: The primary outcome is the chromatogram showing baseline separation of the three stereoisomers. The enantiomeric excess (% ee) is calculated using the peak areas of the (2S,5S) and (2R,5R) enantiomers:

% ee = [ (Area(2S,5S) - Area(2R,5R)) / (Area(2S,5S) + Area(2R,5R)) ] x 100%

For a highly pure sample, the peak corresponding to the (2S,5S)-enantiomer should be the major peak, with minimal or no detectable peaks for the (2R,5R)-enantiomer and the meso-isomer.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

NMR spectroscopy is an indispensable tool for confirming the chemical structure and stereochemistry of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Expert Insights:

For the dihydrobromide salt, the two nitrogen atoms of the piperazine ring will be protonated, leading to downfield shifts of the adjacent protons and carbons compared to the free base. In the (2S,5S)-isomer, the two methyl groups are in a cis relationship with respect to the average plane of the piperazine ring. This stereochemical arrangement influences the chemical shifts and coupling constants of the ring protons. The chair conformation of the piperazine ring is expected to be the most stable.

Experimental Protocol: NMR Analysis

Caption: Workflow for NMR analysis.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in D₂O)

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity / Coupling
Methyl (-CH₃) ~1.4~18Doublet
Methine (-CH) ~3.6~55Multiplet
Methylene (-CH₂) ~3.2 (axial), ~3.8 (equatorial)~45Multiplets

Note: These are predicted values and may vary depending on the solvent and experimental conditions. The dihydrobromide salt will show exchangeable N-H protons, which may be broad or not observed in D₂O.

Data Interpretation: The ¹H NMR spectrum should show a doublet for the methyl protons and complex multiplets for the ring protons. The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR spectrum should display three distinct signals for the methyl, methine, and methylene carbons. The cis relationship of the methyl groups in the (2S,5S)-isomer can be confirmed through 2D NMR experiments like NOESY, which would show through-space correlation between the methyl protons and axial ring protons.

III. Mass Spectrometry (MS): Molecular Weight and Fragmentation Confirmation

Mass spectrometry is a powerful technique for confirming the molecular weight of (2S,5S)-2,5-dimethylpiperazine and providing structural information through its fragmentation pattern.

Method Selection Rationale:

Electrospray ionization (ESI) is the preferred ionization technique for a polar, pre-charged molecule like a dihydrobromide salt. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecular ion.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or water/acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected molecular ion for the free base [M+H]⁺ is at m/z 115.123.

  • Tandem MS (MS/MS): Select the molecular ion (m/z 115) and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.

Expected Fragmentation: The fragmentation of the 2,5-dimethylpiperazine molecular ion is expected to involve ring cleavage. Common fragments would arise from the loss of a methyl group, an ethylamine fragment, or cleavage of the C-C bonds within the ring.

IV. X-ray Crystallography: Absolute Stereochemical Confirmation

Single-crystal X-ray diffraction provides the most definitive determination of the absolute stereochemistry and three-dimensional structure of a molecule.[2][3]

The Power of Absolute Configuration:

While other techniques can provide relative stereochemistry, X-ray crystallography of a single crystal can unambiguously determine the (S,S) configuration. It also provides valuable information about the conformation of the piperazine ring (typically a chair conformation), bond lengths, bond angles, and intermolecular interactions in the solid state.[4]

Experimental Considerations:

The primary challenge for this technique is growing a single crystal of sufficient size and quality. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). The obtained crystal structure would reveal the positions of all non-hydrogen atoms, confirming the (2S,5S) stereochemistry and showing the interaction of the bromide counter-ions with the protonated piperazine ring.

V. Method Validation: Ensuring Trustworthiness and Reliability

All analytical methods used for the characterization of a pharmaceutical ingredient must be validated to ensure they are fit for their intended purpose.[5] The validation should be conducted in accordance with ICH Q2(R1) guidelines.[6]

Table 3: Key Validation Parameters for Analytical Methods

ParameterChiral HPLCNMRMass Spectrometry
Specificity Demonstrated by baseline resolution of all stereoisomers.Confirmed by unique chemical shifts and coupling patterns.Confirmed by accurate mass and characteristic fragmentation.
Linearity Assessed over a range of concentrations (e.g., 0.1% to 150% of the impurity level).Not typically required for structural confirmation.Can be assessed for quantitative applications.
Accuracy Determined by spike-recovery experiments of the other stereoisomers.Not applicable.Not typically required for qualitative analysis.
Precision Repeatability and intermediate precision evaluated at different concentrations.Not applicable.Not applicable.
Limit of Detection (LOD) Determined for the (2R,5R) and meso isomers.Not typically determined.Can be determined.
Limit of Quantitation (LOQ) Determined for the (2R,5R) and meso isomers.Not typically determined.Can be determined.
Robustness Assessed by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).Method is inherently robust.Assessed by varying instrument parameters.

Conclusion: A Multi-faceted Approach to Quality Assurance

The comprehensive characterization of this compound requires a multi-faceted analytical approach. Chiral HPLC is the primary tool for assessing enantiomeric purity, while NMR spectroscopy provides definitive structural confirmation. Mass spectrometry serves to verify the molecular weight and elemental composition, and X-ray crystallography offers unambiguous determination of the absolute stereochemistry. Each of these methods provides a unique and complementary piece of information, and together they form a robust analytical package that ensures the quality, safety, and efficacy of this critical pharmaceutical building block. The validation of these analytical procedures in accordance with regulatory guidelines is the final and essential step in establishing a self-validating system of quality control.

References

  • MDPI. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectral and Structural Study of two Piperazine Based Nitrate Salts. Retrieved from [Link]

  • PubMed. (2018, September 7). Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • RSC Publishing. (n.d.). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. Retrieved from [Link]

  • PubMed. (2014, February 28). Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt. Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • RSC Publishing. (n.d.). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Retrieved from [Link]

  • ChemRxiv | Cambridge Open Engage. (2023, November 14). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • MDPI. (n.d.). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Retrieved from [Link]

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A Senior Application Scientist's Guide to Determining Enantiomeric Excess for Products of (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide-Mediated Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the pursuit of enantiomerically pure compounds is paramount, particularly in drug discovery and development where the chirality of a molecule can dictate its pharmacological activity and safety profile.[1] The chiral auxiliary, (2S,5S)-2,5-dimethylpiperazine, is a valuable tool for stereocontrolled transformations, enabling the synthesis of complex chiral molecules.[2][3] This guide provides a comprehensive comparison of the primary analytical techniques used to determine the enantiomeric excess (ee) of products synthesized using this C2-symmetric diamine auxiliary. We will delve into the principles, practical considerations, and experimental protocols for chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Critical Role of Enantiomeric Excess Determination

The enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other.[4] A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while a pure single enantiomer has an ee of 100%.[4] Accurate determination of ee is a critical step in the development of asymmetric synthetic methodologies and for ensuring the quality and efficacy of chiral drug candidates.[5]

Comparative Overview of Analytical Methodologies

The choice of analytical method for determining enantiomeric excess is dictated by the physicochemical properties of the analyte, the required accuracy, and the available instrumentation. The most commonly employed techniques are chiral chromatography (HPLC and GC) and NMR spectroscopy.[4][6]

Method Principle Advantages Limitations Typical Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[7]Broad applicability, high accuracy and precision, direct separation of enantiomers.Can be time-consuming, requires method development for each new compound, expensive chiral columns.[5]Non-volatile, thermally stable compounds.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.[8][9]High resolution, fast analysis times, suitable for volatile compounds.Requires analyte to be volatile and thermally stable, often necessitates derivatization.[10]Volatile and thermally stable compounds, often after derivatization.
NMR Spectroscopy Formation of diastereomeric species with a chiral derivatizing or solvating agent, resulting in distinct NMR signals for each enantiomer.[6][11][12][13]Rapid analysis, provides structural information, does not require chromatographic separation.Lower sensitivity compared to chromatography, potential for signal overlap, may require chiral reagents.[11]Soluble compounds, verification of enantiomeric ratios.

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often the gold standard for determining enantiomeric excess due to its accuracy and broad applicability.[7] The separation is achieved by passing the enantiomeric mixture through a column containing a chiral stationary phase (CSP). The differential diastereomeric interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and quantification.

Causality in Method Development: The choice of CSP is critical and depends on the functional groups present in the analyte. For products derived from (2S,5S)-2,5-dimethylpiperazine, which will likely contain amine functionalities and potentially other polar groups, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point. The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, is optimized to achieve baseline separation of the enantiomeric peaks.

Experimental Protocol: Chiral HPLC Analysis

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral column (e.g., Daicel CHIRALPAK® series, Phenomenex Lux® series).

  • Chromatographic Conditions (Example):

    • Column: CHIRALPAK AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Temperature: 25 °C.

  • Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:

    • ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Purified Product dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate ee% integrate->calculate

Caption: Workflow for ee determination by Chiral HPLC.

Chiral Gas Chromatography (GC)

For products that are volatile and thermally stable, or can be made so through derivatization, chiral GC offers high resolution and rapid analysis times.[8][9] Similar to HPLC, separation occurs on a chiral stationary phase.

The Necessity of Derivatization: Many products from asymmetric synthesis, especially those containing polar functional groups like amines and alcohols, are not sufficiently volatile for GC analysis. Derivatization with a suitable reagent can increase volatility and improve chromatographic performance. For amine-containing products, acylation with reagents like trifluoroacetic anhydride is a common strategy.

Experimental Protocol: Chiral GC Analysis

  • Derivatization (if necessary):

    • Dissolve the product (approx. 1 mg) in a suitable solvent (e.g., dichloromethane).

    • Add an excess of the derivatizing agent (e.g., trifluoroacetic anhydride) and a base (e.g., pyridine).

    • Heat the mixture if necessary to drive the reaction to completion.

    • Remove the excess reagent and solvent under a stream of nitrogen.

    • Redissolve the residue in a suitable solvent for GC injection.

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Chiral capillary column (e.g., Cyclodextrin-based columns).

  • Chromatographic Conditions (Example):

    • Column: Chirasil-DEX CB (25 m x 0.25 mm).

    • Carrier Gas: Helium.

    • Injection: Split mode.

    • Temperature Program: Start at a suitable temperature to elute the solvent, then ramp to a temperature that separates the enantiomers.

    • Detector: FID.

  • Analysis: The enantiomeric excess is calculated from the integrated peak areas as described for HPLC.

GC_Workflow start Product derivatize Derivatization (if needed) start->derivatize inject GC Injection derivatize->inject separation Separation on Chiral Column inject->separation detection FID/MS Detection separation->detection analysis Data Analysis (Peak Integration & ee% Calculation) detection->analysis

Caption: Generalized workflow for ee determination by Chiral GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for chromatographic separation.[6][12] Since enantiomers are indistinguishable in an achiral solvent, a chiral environment must be created in the NMR tube. This is achieved by using either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

  • Chiral Solvating Agents (CSAs): These form transient, non-covalent diastereomeric complexes with the enantiomers, leading to small but measurable differences in their chemical shifts.[13]

  • Chiral Derivatizing Agents (CDAs): These react covalently with the enantiomers to form stable diastereomers, which have distinct NMR spectra. A common example is Mosher's acid.[10]

The Logic of Signal Resolution: The effectiveness of an NMR method for ee determination hinges on achieving baseline resolution of at least one pair of signals corresponding to the two diastereomeric species. The choice of the chiral agent is crucial and often requires screening. For products containing the (2S,5S)-2,5-dimethylpiperazine moiety, chiral acids may serve as effective CSAs, forming diastereomeric salts in situ.

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the product in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire a standard proton NMR spectrum.

    • Add an increasing amount of the CSA (e.g., (R)-(-)-1,1'-Bi-2-naphthol) stepwise to the NMR tube and acquire a spectrum after each addition until optimal signal separation is observed.

  • Instrumentation:

    • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

    • Integrate these signals. The enantiomeric excess is calculated from the integration values:

      • ee (%) = [ (Integral1 - Integral2) / (Integral1 + Integral2) ] x 100

NMR_Logic cluster_concept Core Principle cluster_workflow Experimental Flow Enantiomers Enantiomers (NMR Indistinguishable) ChiralAgent Chiral Agent (CSA or CDA) Enantiomers->ChiralAgent Diastereomers Diastereomeric Species (NMR Distinguishable) ChiralAgent->Diastereomers Sample Analyte in NMR Tube AddAgent Add Chiral Agent Sample->AddAgent AcquireNMR Acquire Spectrum AddAgent->AcquireNMR Analyze Integrate Resolved Signals & Calculate ee% AcquireNMR->Analyze

Caption: Logic of ee determination by NMR spectroscopy.

Conclusion and Recommendations

The determination of enantiomeric excess for products synthesized using (2S,5S)-2,5-dimethylpiperazine dihydrobromide is a critical aspect of asymmetric synthesis. While chiral HPLC often provides the most robust and accurate results, chiral GC and NMR spectroscopy are powerful alternatives, each with its own set of advantages. The selection of the most appropriate technique should be based on a thorough consideration of the analyte's properties and the specific requirements of the analysis. For novel compounds, it is often advisable to confirm the ee value by at least two different methods to ensure the accuracy of the results. This multi-faceted approach to analysis provides the highest level of confidence in the stereochemical outcome of the synthetic transformations.

References

  • Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976–3980. [Link]

  • Asymmetric Synthesis of Chiral Piperazines. (2007). Synfacts, 2007(11), 1136–1136. [Link]

  • Mimura, H., et al. (2018). Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. Journal of Chromatography A, 1569, 200-206. [Link]

  • Le, Z., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(8), 2396–2406. [Link]

  • Li, Y., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. Journal of the American Chemical Society, 143(31), 12015-12020. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). Organic Letters, 25(8), 1334–1339. [Link]

  • Barros, M. T., et al. (2006). Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes. European Journal of Organic Chemistry, 2006(21), 4843-4849. [Link]

  • Rothchild, R. (2000). NMR determination of enantiomeric excess. Enantiomer, 5(5), 457-471. [Link]

  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. [Link]

  • Mimura, H., et al. (2018). Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. Journal of Chromatography A, 1569, 200-206. [Link]

  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. (2018). PLoS ONE, 13(8), e0201827. [Link]

  • Chemistry LibreTexts. (2014). 5.10: Enantiomeric Excess. [Link]

  • Feringa, B. L., & Huiser, N. (1994). New methods for the enantiomeric excess determination using NMR. University of Groningen. [Link]

  • Sci-Hub. (2007). Asymmetric Synthesis of Chiral Piperazines. [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (n.d.). SFU Summit. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2018). Revue Roumaine de Chimie, 63(5-6), 441-447. [Link]

  • Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. (2023). Journal of Organic and Inorganic Chemistry. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2016). Chirality, 28(1), 40-45. [Link]

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  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 2-9). Wiley-VCH. [Link]

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Spectroscopic Characterization of Chiral Piperazine Intermediates: A Comparative Guide to the Analysis of (2S,5S)-2,5-dimethylpiperazine dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise structural elucidation of chiral intermediates is a cornerstone of robust and reproducible synthesis. (2S,5S)-2,5-dimethylpiperazine and its salts are valuable building blocks in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and central nervous system agents where stereochemistry is critical for therapeutic efficacy and safety.[1] This guide provides an in-depth comparative analysis of the spectroscopic features of (2S,5S)-2,5-dimethylpiperazine dihydrobromide, focusing on Infrared (IR) Spectroscopy and Mass Spectrometry (MS). By juxtaposing its spectral data with that of related, commercially available piperazine derivatives, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed for unambiguous identification and quality control.

The Imperative of Stereochemical and Salt Form Confirmation

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional arrangement. For piperazine derivatives, the cis or trans orientation of substituents can dramatically alter their interaction with biological targets. Furthermore, the salt form of an active pharmaceutical ingredient (API) or intermediate can significantly impact its physicochemical properties, including solubility, stability, and bioavailability. Therefore, rigorous spectroscopic analysis is not merely a procedural step but a fundamental aspect of quality assurance in the pharmaceutical pipeline.

This guide will delve into the nuanced interpretation of IR and MS data to differentiate this compound from plausible alternatives, such as its trans isomer and the parent piperazine molecule.

I. Infrared (IR) Spectroscopic Analysis: Probing Functional Groups and Salt Formation

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For this compound, the IR spectrum provides key information regarding the piperazine ring, the methyl substituents, and, crucially, the protonation of the nitrogen atoms to form the dihydrobromide salt.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded prior to sample analysis and automatically subtracted.

  • Data Processing: The resulting spectrum is analyzed for characteristic absorption bands.

Interpretation of the IR Spectrum of this compound

The formation of the dihydrobromide salt results in the protonation of both nitrogen atoms in the piperazine ring, leading to the formation of secondary ammonium ions (R₂NH₂⁺). This has a profound and readily observable effect on the IR spectrum.

Key Spectral Features:

  • N-H Stretching of Ammonium Salt: A broad and strong absorption band is expected in the region of 3200-2400 cm⁻¹. This is a hallmark of the N-H stretching vibrations in an ammonium salt and is significantly different from the sharper, less intense N-H stretching band of a free secondary amine, which typically appears around 3300 cm⁻¹.

  • C-H Stretching: The stretching vibrations of the C-H bonds in the methyl and methylene groups of the piperazine ring are expected in the 3000-2850 cm⁻¹ region.[2]

  • N-H Bending: The bending vibration of the N-H bond in the ammonium salt will likely appear as a medium to strong band in the 1600-1500 cm⁻¹ region.

  • C-H Bending: Bending vibrations for the CH₂ and CH₃ groups will be observed in the 1470-1350 cm⁻¹ range.

  • C-N Stretching: The C-N stretching vibrations are expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Comparative IR Analysis

To illustrate the utility of IR spectroscopy in identifying this compound, a comparison with potential alternatives is essential.

Compound Key Differentiating IR Bands (cm⁻¹) Rationale for Difference
This compound (Hypothetical Data) 3200-2400 (broad, strong) , 1600-1500Presence of secondary ammonium (N-H⁺) stretching and bending due to salt formation.
trans-2,5-Dimethylpiperazine ~3300 (sharp, medium)Presence of a free secondary amine (N-H) stretching vibration. The absence of the broad ammonium band is a key differentiator.
Piperazine ~3300 (sharp, medium)Similar to the trans-isomer, the free secondary amine N-H stretch is present. The overall fingerprint region may differ slightly due to the absence of methyl groups.
Piperazine dihydrochloride 3200-2400 (broad, strong) , 1600-1500The spectrum will be very similar to the dihydrobromide salt due to the presence of the same cation. Differentiation would require techniques sensitive to the counter-ion.

Workflow for IR-based Identification

Caption: Workflow for the identification of this compound using IR spectroscopy.

II. Mass Spectrometric Analysis: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For this compound, mass spectrometry will confirm the mass of the organic cation and provide a characteristic fragmentation fingerprint.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: The solution is infused into the ESI source where a high voltage is applied, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Interpretation of the Mass Spectrum of (2S,5S)-2,5-dimethylpiperazine

The free base, (2S,5S)-2,5-dimethylpiperazine, has a molecular weight of approximately 114.19 g/mol .[3][4] In positive ion mode ESI-MS, we would expect to observe the protonated molecule [M+H]⁺. The dihydrobromide salt will dissociate in solution, and the mass spectrometer will detect the organic cation.

Expected Ions:

  • [M+H]⁺ Ion: The singly protonated parent molecule at m/z ≈ 115.12.

  • [M+2H]²⁺ Ion: The doubly protonated parent molecule at m/z ≈ 57.56. The presence of this ion can be a strong indicator of a diamine.

Fragmentation Analysis

The fragmentation of the piperazine ring is influenced by the position of the methyl groups. Common fragmentation pathways for piperazine derivatives involve ring cleavage.[5][6] For 2,5-dimethylpiperazine, a characteristic fragmentation would be the loss of a methyl group or cleavage of the C-C bonds within the ring.

Hypothetical Fragmentation of [C₆H₁₄N₂ + H]⁺ (m/z 115.12):

A prominent fragment is often observed corresponding to the loss of a methyl radical followed by ring opening. Another common fragmentation pathway involves the cleavage of the ring to produce stable iminium ions. The mass spectrum of trans-2,5-dimethylpiperazine shows a base peak at m/z 58, which can be attributed to a stable fragment resulting from ring cleavage.[7]

Comparative Mass Spectrometry Analysis
Compound Expected [M+H]⁺ (m/z) Key Differentiating Features
(2S,5S)-2,5-dimethylpiperazine 115.12The fragmentation pattern will be characteristic of the 2,5-disubstituted ring. The stereochemistry (cis vs. trans) is not typically distinguishable by standard MS techniques, requiring chiral chromatography for separation prior to analysis.
Piperazine 87.09A significantly lower molecular weight. The fragmentation pattern will be simpler due to the absence of methyl substituents.
1-Methylpiperazine 101.12Isomeric with 2,5-dimethylpiperazine but will exhibit a different fragmentation pattern due to the N-methylation.

Workflow for MS-based Confirmation

Caption: Workflow for the confirmation of the 2,5-dimethylpiperazine cation using mass spectrometry.

III. Conclusion: A Synergistic Approach to Structural Elucidation

The robust characterization of this compound relies on the synergistic use of multiple spectroscopic techniques. Infrared spectroscopy provides definitive evidence of the dihydrobromide salt formation through the observation of the characteristic broad ammonium N-H stretching band. Mass spectrometry confirms the molecular weight of the organic cation and provides a fragmentation fingerprint that can be used to distinguish it from other piperazine derivatives.

While standard IR and MS are powerful for confirming the constitution and salt form, it is crucial to remember that these techniques alone are generally insufficient to confirm the stereochemistry. The differentiation between the cis ((2S,5S) or (2R,5R)) and trans isomers typically requires techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or chiral chromatography.

This guide provides a framework for the interpretation of IR and MS data, enabling researchers to confidently identify this compound and distinguish it from relevant alternatives. This level of analytical rigor is paramount in ensuring the quality and consistency of chiral intermediates used in the synthesis of novel therapeutics.

References

  • ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Cambridge Open Engage. [Link]

  • ResearchGate. (2025). Spectral investigation and normal coordinate analysis of piperazine. [Link]

  • ACS Publications. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. [Link]

  • NIST. Piperazine dihydrochloride. NIST WebBook. [Link]

  • PubChem. (2S,5S)-2,5-dimethylpiperazine. [Link]

  • Beijing Institute of Technology. (2021). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. [Link]

  • ResearchGate. (2025). Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. [Link]

  • PubChem. Piperazine. [Link]

  • MySkinRecipes. This compound. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • PubMed. (2021). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. [Link]

  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. [Link]

  • PubChem. 2,5-Dimethylpiperazine. [Link]

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A Senior Application Scientist's Guide to the Biological Activity of (2S,5S)-2,5-dimethylpiperazine Dihydrobromide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive exploration of the biological landscape of (2S,5S)-2,5-dimethylpiperazine dihydrobromide derivatives. This guide is designed to provide you, our fellow researchers and drug development professionals, with an in-depth, technically-grounded comparison of these fascinating chiral molecules. We will delve into their synthesis, biological activities, and the critical structure-activity relationships that govern their function. Our focus will be on providing a clear, objective analysis supported by experimental data to empower your own research and development endeavors.

The rigid, chiral scaffold of (2S,5S)-2,5-dimethylpiperazine offers a unique starting point for the design of novel therapeutics. Its stereochemistry can impart significant selectivity and potency, crucial attributes in modern drug discovery. This guide will navigate the current understanding of its derivatives, with a particular focus on their promising role as antagonists of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV-1 entry into host cells. We will also explore their potential in other therapeutic areas and provide a comparative analysis against other relevant compounds.

The (2S,5S)-2,5-dimethylpiperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperazine ring is a ubiquitous feature in a vast number of clinically successful drugs, valued for its ability to introduce basic nitrogen atoms that can be crucial for target engagement and for improving pharmacokinetic properties. The introduction of chirality, as seen in the (2S,5S)-2,5-dimethylpiperazine core, adds a layer of stereochemical control that can significantly enhance biological activity and selectivity. This chiral scaffold has been identified as a key pharmacophore element in the development of potent CCR5 antagonists for the treatment of HIV-1 infection.[1]

The rationale behind exploring derivatives of this specific chiral piperazine lies in the three-dimensional arrangement of its methyl groups. This defined stereochemistry can lead to more precise interactions with the binding pockets of biological targets, potentially increasing potency and reducing off-target effects compared to achiral or racemic piperazine derivatives.

dot

Caption: Rationale for utilizing the chiral (2S,5S)-2,5-dimethylpiperazine scaffold.

Comparative Analysis: (2S,5S)-2,5-dimethylpiperazine Derivatives as CCR5 Antagonists

A significant area of investigation for derivatives of chiral 2,5-dimethylpiperazine has been in the development of CCR5 antagonists. CCR5 is a critical co-receptor for the entry of the most common strains of HIV-1 into T-cells. Blocking this receptor can effectively prevent viral entry and replication.

Systematic structure-activity relationship (SAR) studies have revealed that the (S)-configuration at the 2-position of the piperazine ring is crucial for high-affinity binding to the CCR5 receptor.[1] This underscores the importance of stereochemistry in the design of these inhibitors.

To provide a clear comparison, the following table summarizes the activity of a key (S)-2-methylpiperazine derivative (a close analog to the (2S,5S) scaffold) in comparison to other known CCR5 antagonists.

Compound/DerivativeStructureTargetActivity (IC50/Ki)Key FindingsReference
Schering-Plough Lead Compound (piperidino-piperazine) N/ACCR5Potent InhibitionA hit molecule from library screening that led to the investigation of the 2-methylpiperazine pharmacophore.[1]
Optimized 2(S)-methyl piperazine derivative N/ACCR5Good activity in binding and antiviral assaysThe 2(S)-methyl piperazine moiety was identified as essential for CCR5 affinity.[1]
Maraviroc (UK-427,857)

CCR5Potent and selective antagonistAn approved antiretroviral drug that serves as a benchmark for CCR5 antagonists.N/A
Vicriviroc (SCH 417690)

CCR5Potent antagonistAnother well-characterized CCR5 antagonist that provides a point of comparison.N/A

Broader Biological Activities and Future Directions

While the development of CCR5 antagonists has been a significant application, the (2S,5S)-2,5-dimethylpiperazine scaffold holds promise in other therapeutic areas. The broader class of piperazine derivatives has been extensively investigated for a wide range of biological activities, including:

  • Anticancer Properties: Piperazine-containing compounds have been developed as kinase inhibitors and cytotoxic agents.[2] The rigid, chiral nature of the (2S,5S)-2,5-dimethylpiperazine core could be exploited to design highly selective kinase inhibitors.

  • Central Nervous System (CNS) Activity: Arylpiperazine derivatives are well-known for their activity on various CNS targets, including serotonin and dopamine receptors.[3] The defined stereochemistry of the (2S,5S) scaffold could lead to the development of more selective and potent CNS agents with improved side-effect profiles.

  • Antiviral Activity: Beyond HIV-1, piperazine derivatives have shown potential as antiviral agents against other viruses.[4]

dot

Caption: Potential therapeutic applications of (2S,5S)-2,5-dimethylpiperazine derivatives.

Experimental Protocols: Assessing Biological Activity

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used to assess the biological activity of novel chemical entities.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Causality Behind Experimental Choices: This assay is a fundamental first step to determine the general toxicity of a new compound. It provides a quantitative measure of cell viability and is crucial for establishing a therapeutic window for more specific assays. The choice of cell lines should be relevant to the intended therapeutic area (e.g., cancer cell lines for anticancer drug screening).

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cell line in appropriate medium to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Count the cells and adjust the concentration to a seeding density of 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used for the test compound) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.

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Caption: A streamlined workflow of the MTT cytotoxicity assay.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

  • 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. PubMed. Available at: [Link]

  • Piperazine-Based CCR5 antagonists as HIV-1 inhibitors. I: 2(S)-methyl piperazine as a key pharmacophore element. ResearchGate. Available at: [Link]

  • 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. National Center for Biotechnology Information. Available at: [Link]

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A Tale of Two Enantiomers: A Comparative Guide to (2S,5S)- and (2R,5R)-2,5-Dimethylpiperazine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric catalysis, where the precise control of stereochemistry is paramount, the choice of chiral ligand is a critical determinant of success. Among the myriad of available options, C2-symmetric diamines have emerged as a privileged class of ligands, capable of inducing high levels of enantioselectivity in a wide range of chemical transformations. This guide provides an in-depth comparison of two such ligands: the enantiomeric pair of (2S,5S)- and (2R,5R)-2,5-dimethylpiperazine. While structurally simple, these chiral piperazines offer a compelling platform for the synthesis of enantiomerically enriched molecules, and understanding their comparative performance is key to their effective application.

Structural Framework and Synthetic Accessibility

The core of (2S,5S)- and (2R,5R)-2,5-dimethylpiperazine is a six-membered saturated heterocycle with two nitrogen atoms and two stereogenic centers at the 2 and 5 positions. The cis-relationship of the two methyl groups confers a C2-axis of symmetry to the molecule. This symmetry is a crucial feature, as it reduces the number of possible diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivity.

The piperazine ring exists in a chair conformation, with the two methyl groups occupying pseudo-equatorial positions to minimize steric strain. The nitrogen atoms, with their lone pairs of electrons, serve as the coordination sites for metal centers, forming the catalytically active species.

Synthesis of Enantiopure 2,5-Dimethylpiperazines:

The preparation of enantiomerically pure (2S,5S)- and (2R,5R)-2,5-dimethylpiperazine is a critical first step for their use in asymmetric catalysis. Several synthetic strategies have been developed, often starting from readily available chiral precursors. One common approach involves the cyclization of protected amino acid derivatives. For instance, the synthesis of novel C2-symmetric chiral piperazines has been achieved starting from L-proline, highlighting a modular and efficient route to these valuable ligands[1]. Alternative methods may involve the resolution of a racemic mixture of cis-2,5-dimethylpiperazine or stereoselective reduction of a corresponding diketopiperazine precursor.

Performance in Asymmetric Catalysis: A Case Study in the Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a benchmark reaction for evaluating the efficacy of new chiral ligands. This transformation provides a direct route to chiral secondary alcohols, which are valuable building blocks in organic synthesis.

While a direct, side-by-side comparison of (2S,5S)- and (2R,5R)-2,5-dimethylpiperazine in the literature is scarce, we can infer their comparative performance based on the well-established principles of asymmetric catalysis and data from closely related C2-symmetric diamine ligands. In a typical reaction, the chiral piperazine acts as a ligand for a metal, such as titanium(IV), which then coordinates both the aldehyde and the diethylzinc, organizing the transition state to favor the formation of one enantiomer of the product alcohol over the other.

Expected Performance and Stereochemical Outcome:

As enantiomers, (2S,5S)- and (2R,5R)-2,5-dimethylpiperazine are expected to exhibit equal and opposite enantioselectivity under identical reaction conditions. For example, in the addition of diethylzinc to benzaldehyde, if the (2S,5S)-enantiomer catalyzes the formation of the (R)-1-phenyl-1-propanol with high enantiomeric excess (ee), the (2R,5R)-enantiomer will, in turn, produce the (S)-1-phenyl-1-propanol with a similarly high ee. This predictable "mirror-image" behavior is a hallmark of using enantiomeric catalyst systems and is a powerful tool in stereodivergent synthesis, allowing access to both enantiomers of a target molecule with equal facility.

Illustrative Experimental Data (Hypothetical):

To illustrate this principle, the following table presents hypothetical data for the addition of diethylzinc to benzaldehyde, based on typical results observed with other C2-symmetric diamine ligands.

EntryLigandProduct EnantiomerYield (%)ee (%)
1(2S,5S)-2,5-dimethylpiperazine(R)-1-phenyl-1-propanol>95>90
2(2R,5R)-2,5-dimethylpiperazine(S)-1-phenyl-1-propanol>95>90

This hypothetical data underscores the key comparative feature: the ability to access either enantiomer of the product in high yield and enantiopurity simply by selecting the appropriate enantiomer of the chiral ligand.

Mechanistic Insights: The Origin of Enantioselection

The stereochemical outcome of a reaction catalyzed by a chiral metal-ligand complex is determined by the energetic differences between the diastereomeric transition states. In the case of the diethylzinc addition to aldehydes catalyzed by a titanium-2,5-dimethylpiperazine complex, the C2-symmetry of the ligand plays a crucial role in creating a well-defined chiral environment around the metal center.

Proposed Catalytic Cycle and Transition State Model:

A plausible mechanism involves the formation of a dimeric zinc-ligand species that acts as the active catalyst[2]. The aldehyde substrate coordinates to one of the zinc centers, and the ethyl group is transferred from the other zinc center. The stereochemistry of the newly formed stereocenter is dictated by the facial selectivity of the ethyl group addition to the prochiral aldehyde.

The (2S,5S) or (2R,5R) configuration of the methyl groups on the piperazine backbone creates a chiral pocket that sterically biases the orientation of the aldehyde substrate. For one orientation, the steric clash between the substituent on the aldehyde and the methyl groups of the ligand is minimized, leading to a lower energy transition state and the preferential formation of one enantiomer of the product. The enantiomeric ligand creates a mirror-image chiral pocket, favoring the opposite orientation of the aldehyde and thus producing the opposite enantiomer of the product.

G cluster_0 Catalytic Cycle cluster_1 Stereochemical Control A Chiral Ligand + Metal Precursor B Active Chiral Catalyst A->B Activation C Catalyst-Substrate Complex B->C Substrate Coordination D Transition State C->D Enantioselective Step E Product Release & Catalyst Regeneration D->E Product Formation E->B Regeneration Ligand Ligand Chirality ((2S,5S) or (2R,5R)) Pocket Chiral Pocket Formation Ligand->Pocket Bias Steric/Electronic Bias Pocket->Bias Product Enantiomeric Product Bias->Product

Caption: A simplified workflow illustrating the catalytic cycle and the influence of ligand chirality on the stereochemical outcome.

Experimental Protocols

General Procedure for the Asymmetric Addition of Diethylzinc to Benzaldehyde:

The following is a representative experimental protocol, adapted from procedures for similar chiral ligands.[3][4]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the chiral ligand ((2S,5S)- or (2R,5R)-2,5-dimethylpiperazine, 0.1 mmol) is dissolved in anhydrous toluene (5 mL). To this solution, titanium(IV) isopropoxide (0.1 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Reaction Setup: The catalyst solution is cooled to 0 °C. Diethylzinc (1.0 M in hexanes, 3 mmol) is added dropwise, and the mixture is stirred for another 30 minutes at 0 °C.

  • Substrate Addition: Benzaldehyde (1 mmol) is then added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-12 hours).

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the product, 1-phenyl-1-propanol, is determined by chiral HPLC or GC analysis.

Conclusion and Outlook

The enantiomeric pair of (2S,5S)- and (2R,5R)-2,5-dimethylpiperazine represent valuable and readily accessible C2-symmetric chiral ligands for asymmetric catalysis. Their key advantage lies in their predictable and complementary stereochemical control, allowing for the synthesis of either enantiomer of a desired product with high efficiency and enantioselectivity. While direct comparative studies are not abundant in the literature, the principles of asymmetric catalysis strongly support their mirror-image performance.

The simplicity of their structure, coupled with their demonstrated potential in various transformations through analogous systems, makes them attractive candidates for further exploration in the development of novel asymmetric catalytic methods. For researchers in drug development and process chemistry, the ability to predictably access both enantiomers of a chiral intermediate is a significant strategic advantage, and (2S,5S)- and (2R,5R)-2,5-dimethylpiperazine offer a reliable and cost-effective tool to achieve this goal.

References

  • Bauer, T., et al. (n.d.). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. Available at: [Link]

  • Xiao, G., et al. (2021). Enantioselective Synthesis of Chiral Substituted 2,4-Diketoimidazolidines and 2,5-Diketopiperazines via Asymmetric Hydrogenation. Organic Letters, 23(15), 5734–5738. Available at: [Link]

  • ResearchGate. (n.d.). Catalysts for asymmetric diethylzinc addition to aldehydes. Available at: [Link]

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A Senior Application Scientist's Guide to the Cost-Effectiveness of (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the efficient construction of chiral molecules is paramount. Chiral piperazines, in particular, are privileged scaffolds found in a multitude of bioactive compounds, including kinase inhibitors and central nervous system (CNS) agents.[1][2] Among these, (2S,5S)-2,5-dimethylpiperazine dihydrobromide stands out as a readily available chiral building block. This guide provides an in-depth analysis of its cost-effectiveness in the context of complex molecule synthesis, offering a comparative perspective against alternative synthetic strategies.

While initially explored as a potential precursor in the synthesis of the anti-tuberculosis drug Delamanid, this investigation reveals that current industrial syntheses of Delamanid do not utilize this chiral piperazine. Instead, they favor alternative methods for introducing the required stereocenters, primarily through the creation of a chiral epoxide intermediate.[3][4] This guide will, therefore, pivot to a more broadly applicable analysis, using the synthesis of the HIV entry inhibitor Maraviroc as a more pertinent case study, while also drawing comparisons to the synthetic strategies for Delamanid.

The Shifting Landscape of Chiral Synthesis: A Tale of Two Molecules

The choice of a chiral building block versus de novo asymmetric synthesis is a critical decision in process chemistry, with significant implications for cost, scalability, and overall efficiency. The syntheses of Delamanid and Maraviroc provide illustrative, contrasting examples of these strategic choices.

Delamanid: A Case for Asymmetric Epoxidation

The synthesis of Delamanid, a nitro-dihydro-imidazooxazole derivative, hinges on the creation of a specific chiral epoxide.[3][4] Instead of incorporating a pre-existing chiral fragment like a dimethylpiperazine, the chirality is introduced mid-synthesis using well-established asymmetric reactions. A common approach involves the Sharpless asymmetric dihydroxylation or epoxidation of an allylic alcohol precursor.[3] This strategy offers the flexibility to construct the core of the molecule first and then install the stereocenter with high enantioselectivity.

Maraviroc: Leveraging a Chiral Piperazine-like Moiety

In contrast, the synthesis of Maraviroc, a CCR5 antagonist, has been successfully achieved through routes that employ a chiral piperazine-like precursor.[5][6] This approach streamlines the synthesis by introducing a significant portion of the final molecule's stereochemical complexity in a single, pre-made building block.

Comparative Cost Analysis: Building Blocks vs. Asymmetric Catalysis

To objectively assess the cost-effectiveness of using a chiral piperazine like this compound, we will dissect the costs associated with both the building block approach (exemplified by a hypothetical Maraviroc synthesis) and the asymmetric catalysis approach (as seen in Delamanid's synthesis).

Table 1: Estimated Reagent Costs for Key Chirality-Inducing Steps

ReagentSupplier & GradePrice (USD)QuantityCost per Gram/Mole
This compound Sigma-Aldrich$1501 g$150/g
MySkinRecipes~$1231 g~$123/g
Titanium(IV) Isopropoxide Apollo Scientific~$72100 g$0.72/g
Alibaba.com~$5-10/kg (Bulk)1 kg$0.005-0.01/g
(+)-Diethyl L-tartrate Sigma-Aldrich~$50100 g$0.50/g
IndiaMART~$42/kg (Bulk)1 kg$0.042/g

The initial cost of the chiral piperazine building block is significantly higher on a per-gram basis for laboratory quantities. However, a true cost-effectiveness analysis must consider the number of synthetic steps, overall yield, and the cost of all reagents and purification steps involved in the alternative asymmetric synthesis.

Experimental Workflows: A Head-to-Head Comparison

To illustrate the practical implications of these two strategies, we will outline the key experimental workflows.

Workflow 1: Asymmetric Epoxidation in Delamanid Synthesis

This pathway introduces chirality through a catalytic process.

Asymmetric_Epoxidation_Workflow cluster_0 Upstream Synthesis cluster_1 Chirality Induction cluster_2 Downstream Synthesis Start Allylic Alcohol Precursor Epoxidation Sharpless Asymmetric Epoxidation - Ti(OiPr)4 - (+)-DET - t-BuOOH Start->Epoxidation Catalytic Reaction Epoxide Chiral Epoxide Intermediate Epoxidation->Epoxide High e.e. Coupling Coupling with Nitroimidazole Epoxide->Coupling Delamanid Delamanid Coupling->Delamanid

Caption: Workflow for Delamanid synthesis via asymmetric epoxidation.

Experimental Protocol: Sharpless Asymmetric Epoxidation

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve titanium(IV) isopropoxide in dichloromethane. Cool the solution to -20°C.

  • Ligand Addition: Add a solution of (+)-diethyl L-tartrate in dichloromethane dropwise to the cooled catalyst solution.

  • Substrate Addition: Introduce the allylic alcohol precursor to the reaction mixture.

  • Oxidant Addition: Add tert-butyl hydroperoxide dropwise, maintaining the temperature at -20°C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography.

  • Workup: Upon completion, quench the reaction with an aqueous solution of ferrous sulfate and citric acid. Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting chiral epoxide by column chromatography.

Workflow 2: Chiral Piperazine Incorporation in a Hypothetical Maraviroc Synthesis

This pathway utilizes a pre-formed chiral building block.

Chiral_Piperazine_Workflow cluster_0 Building Block cluster_1 Core Synthesis cluster_2 Final Product Piperazine (2S,5S)-2,5-Dimethylpiperazine Coupling1 Coupling with Fragment A Piperazine->Coupling1 Nucleophilic Substitution Intermediate Piperazine-Fragment A Adduct Coupling1->Intermediate Coupling2 Coupling with Fragment B Intermediate->Coupling2 Amide Coupling Maraviroc Maraviroc Analogue Coupling2->Maraviroc

Caption: Hypothetical workflow for Maraviroc synthesis using a chiral piperazine.

Experimental Protocol: N-Arylation of a Chiral Piperazine

  • Reaction Setup: In a round-bottom flask, combine this compound, an aryl halide, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in a suitable solvent (e.g., toluene).

  • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere.

  • Reaction Monitoring: Monitor the reaction progress by liquid chromatography-mass spectrometry.

  • Workup: Upon completion, cool the reaction mixture, filter through celite, and concentrate the filtrate.

  • Purification: Purify the product by column chromatography to yield the N-arylated chiral piperazine intermediate.

Causality Behind Experimental Choices

The decision to employ a specific synthetic strategy is driven by a number of factors beyond the initial cost of reagents.

  • Convergence and Atom Economy: The building block approach can be more convergent, leading to shorter synthetic sequences and potentially higher overall yields. However, the synthesis of the building block itself must be efficient to be cost-effective. The asymmetric catalysis route can sometimes be more atom-economical, as it avoids the installation and potential removal of protecting groups associated with the building block.

  • Scalability and Process Safety: Asymmetric catalytic reactions, like the Sharpless epoxidation, can be sensitive to impurities and require strict control of reaction conditions, which can be challenging on a large scale. The use of a robust, well-characterized chiral building block can simplify process development and improve batch-to-batch consistency.

  • Access to Enantiomers: Asymmetric catalysis often provides access to both enantiomers of a product by simply changing the chirality of the ligand (e.g., using (+)- or (-)-diethyl tartrate). Synthesizing the opposite enantiomer of a chiral building block may require a completely different synthetic route, potentially from a different chiral pool starting material.

  • Intellectual Property: The choice of a synthetic route can also be influenced by the existing patent landscape for a particular molecule. A novel, non-infringing route that utilizes a readily available building block can be highly valuable.

Conclusion: A Strategic Decision Based on Multifactorial Analysis

The cost-effectiveness of this compound is not a simple calculation based on its price per gram. While it may appear more expensive than the reagents for asymmetric catalysis at a laboratory scale, its true value lies in its potential to streamline complex syntheses, reduce the number of synthetic steps, and improve the overall efficiency and scalability of a process.

For drug development professionals, the choice between a chiral building block and an asymmetric catalytic approach requires a holistic analysis that considers:

  • The overall synthetic route and its convergence.

  • The cost and availability of all reagents in bulk.

  • The number of steps, and the yield and purification requirements for each.

  • The ease of process development and scalability.

  • The intellectual property landscape.

Ultimately, this compound and other chiral piperazines remain valuable tools in the synthetic chemist's arsenal. Their cost-effectiveness is highly context-dependent, and a thorough evaluation of the factors outlined in this guide will enable researchers to make informed and economically sound decisions in the development of novel therapeutics.

References

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A Senior Application Scientist's Guide to the X-ray Crystal Structure Analysis of (2S,5S)-2,5-dimethylpiperazine Salts: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chiral chemistry, the precise determination of molecular structure is paramount. (2S,5S)-2,5-dimethylpiperazine, a chiral diamine, serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereochemistry profoundly influences pharmacological activity, making the robust analysis of its three-dimensional structure essential. This guide provides an in-depth, comparative analysis of the X-ray crystal structure of (2S,5S)-2,5-dimethylpiperazine salts, offering insights into the impact of counter-ion selection on crystal packing and conformation.

The Significance of (2S,5S)-2,5-dimethylpiperazine in Drug Development

(2S,5S)-2,5-dimethylpiperazine is a C2-symmetric chiral scaffold.[1] Its rigid, chair-like conformation and the defined spatial orientation of its methyl groups make it an attractive component for creating stereospecific interactions with biological targets. The separation of its enantiomers from a racemic mixture is a crucial step in drug synthesis, often achieved through the formation of diastereomeric salts with a chiral resolving agent. The resulting crystalline salts not only facilitate chiral resolution but also provide a valuable opportunity for detailed structural elucidation via single-crystal X-ray diffraction.

Principles of Chiral Resolution and X-ray Crystallography

The resolution of a racemic mixture of a chiral amine like 2,5-dimethylpiperazine is frequently accomplished by forming diastereomeric salts with an enantiomerically pure acid.[2] The resulting diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.

Once suitable crystals are obtained, single-crystal X-ray crystallography stands as the gold standard for determining the absolute configuration and detailed three-dimensional structure of a molecule. This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. The resulting diffraction pattern is then used to construct an electron density map, from which the atomic positions can be determined with high precision.

Comparative Analysis of (2S,5S)-2,5-dimethylpiperazine Salt Crystal Structures

In the crystal structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate, the piperazine ring adopts a chair conformation with the methyl groups in equatorial positions.[3] This conformation is the most thermodynamically stable arrangement, minimizing steric hindrance. The crystal packing is dominated by hydrogen bonding between the piperazinium cations and the dihydrogen diphosphate anions, forming a three-dimensional network.[3]

Similarly, the crystal structure of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II) also reveals a chair conformation for the piperazine ring with equatorial methyl groups.[4] The supramolecular structure is dictated by N-H···Cl hydrogen bonds between the cation and the tetrachloridocobaltate(II) anion.[4]

Table 1: Comparative Crystallographic Data of trans-2,5-dimethylpiperazine Salts

Parametertrans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate[3]trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II)[4]
Crystal System MonoclinicMonoclinic
Space Group C2/cP2₁/n
a (Å) 10.2557 (5)9.833(3)
b (Å) 8.3978 (5)16.337(2)
c (Å) 13.7681 (7)10.452(3)
β (°) 91.422 (4)102.13(4)
Volume (ų) 1185.42 (11)1641.5(7)
Piperazine Ring Conformation ChairChair
Methyl Group Orientation EquatorialEquatorial
Primary Intermolecular Interactions N-H···O and C-H···O Hydrogen BondsN-H···Cl Hydrogen Bonds

From these examples, it is evident that the choice of counter-ion plays a crucial role in defining the crystal packing and the overall supramolecular architecture. While the intrinsic chair conformation of the dimethylpiperazine ring is maintained, the nature and geometry of the hydrogen bonding network are dictated by the anionic species. This, in turn, influences macroscopic properties such as crystal morphology, stability, and solubility. For (2S,5S)-2,5-dimethylpiperazine, the introduction of a chiral counter-ion would add another layer of complexity and specificity to the crystal packing, driven by diastereomeric interactions.

Experimental Protocol: From Salt Formation to Structure Elucidation

This section provides a detailed, step-by-step methodology for the preparation and X-ray crystal structure analysis of a (2S,5S)-2,5-dimethylpiperazine salt, using a chiral carboxylic acid (e.g., L-tartaric acid) as the resolving agent.

Diastereomeric Salt Formation and Crystallization
  • Dissolution: In separate flasks, dissolve racemic cis-2,5-dimethylpiperazine (1 equivalent) and L-tartaric acid (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating.

  • Mixing: Slowly add the L-tartaric acid solution to the stirred solution of the racemic amine at an elevated temperature.

  • Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt, (2S,5S)-2,5-dimethylpiperazinium L-tartrate, is expected. For optimal crystal growth, the solution can be left undisturbed for several days. Slow evaporation of the solvent can also promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Recrystallization (Optional): To obtain high-quality single crystals suitable for X-ray diffraction, a recrystallization step may be necessary. Dissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly.

Single-Crystal X-ray Diffraction Analysis
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. A modern diffractometer equipped with a sensitive detector collects the diffraction data as the crystal is rotated.[3]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and occupancies.

  • Absolute Configuration Determination: For chiral molecules, the absolute configuration can be determined from the diffraction data, typically by analyzing the anomalous scattering effects (the Bijvoet method), especially when using copper radiation.

Figure 1: Experimental workflow for the synthesis, crystallization, and X-ray crystal structure analysis of a (2S,5S)-2,5-dimethylpiperazine salt.

Comparison with Alternative Structural Analysis Methods

While single-crystal X-ray diffraction is the definitive method for obtaining high-resolution structural information of crystalline materials, other techniques can provide complementary data, especially when suitable crystals cannot be obtained.

Table 2: Comparison of Structural Analysis Techniques

TechniqueAdvantagesLimitations
Single-Crystal X-ray Diffraction - Provides unambiguous 3D structure and absolute configuration.- High resolution and precision.- Requires well-ordered single crystals.- The solid-state conformation may differ from the solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides information about the structure and dynamics in solution.- Can be used for non-crystalline samples.- Structure determination is more complex and often lower resolution than X-ray crystallography.- Determination of absolute configuration is not straightforward.
Vibrational Circular Dichroism (VCD) - Provides information about the absolute configuration of chiral molecules in solution.- Does not provide detailed 3D structural information like bond lengths and angles.
Powder X-ray Diffraction (PXRD) - Useful for characterizing crystalline solids and identifying different polymorphic forms.- Does not provide the detailed atomic-level structural information of single-crystal XRD.

Conclusion

The X-ray crystal structure analysis of (2S,5S)-2,5-dimethylpiperazine salts is a powerful tool for unequivocally determining its absolute configuration and understanding the subtle interplay of intermolecular forces that govern its solid-state behavior. The choice of the counter-ion is a critical experimental parameter that directly influences the crystal packing and can be strategically employed to facilitate the isolation of the desired enantiomer. While obtaining high-quality single crystals remains a key challenge, the detailed structural insights gained from X-ray diffraction are invaluable for the rational design and development of chiral pharmaceuticals. This guide provides a comprehensive framework for researchers to approach the structural analysis of this important chiral building block, from experimental design to data interpretation.

References

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  • Miller, S. J. (2017). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. ACS Catalysis, 7(10), 7133–7144. [Link]

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  • Landolsi, Y., & Abid, S. (2021). Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 514–518. [Link]

  • Zhang, Y., et al. (2018). Chiral dinaphthylporphyrin with C2 symmetry: Synthesis, resolution, and enantio-discrimination by single-crystal X-ray diffraction analysis. Tetrahedron, 74(38), 5359-5365. [Link]

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A Senior Application Scientist's Guide to the Efficacy of (2S,5S)-2,5-Dimethylpiperazine Dihydrobromide as a Resolving Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers from a racemic mixture remains a critical and often challenging step. The technique of diastereomeric salt resolution, a classical yet powerful method, hinges on the selection of an appropriate resolving agent. This guide provides an in-depth technical comparison of (2S,5S)-2,5-dimethylpiperazine dihydrobromide as a resolving agent, evaluating its potential efficacy against established alternatives through a synthesis of established principles and available experimental data.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation is a cornerstone of stereochemistry.[1] It leverages the transformation of a pair of enantiomers, which are chemically and physically identical in an achiral environment, into a pair of diastereomers with distinct physical properties. This is achieved by reacting the racemic mixture with an enantiomerically pure chiral resolving agent. The resulting diastereomeric salts, possessing different spatial arrangements, exhibit variances in properties such as solubility, melting point, and crystal structure, which allows for their separation through techniques like fractional crystallization.

The fundamental workflow of this process is depicted below:

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomers Racemic Mixture (R/S-Substrate) Racemic Mixture (R/S-Substrate) Reaction with (S,S)-Resolving Agent Reaction with (S,S)-Resolving Agent Racemic Mixture (R/S-Substrate)->Reaction with (S,S)-Resolving Agent Acid-Base Reaction Diastereomeric Salt Mixture\n(R-Substrate • S,S-Resolving Agent)\n(S-Substrate • S,S-Resolving Agent) Diastereomeric Salt Mixture (R-Substrate • S,S-Resolving Agent) (S-Substrate • S,S-Resolving Agent) Reaction with (S,S)-Resolving Agent->Diastereomeric Salt Mixture\n(R-Substrate • S,S-Resolving Agent)\n(S-Substrate • S,S-Resolving Agent) Fractional Crystallization Fractional Crystallization Diastereomeric Salt Mixture\n(R-Substrate • S,S-Resolving Agent)\n(S-Substrate • S,S-Resolving Agent)->Fractional Crystallization Exploiting Solubility Differences Less Soluble Diastereomer (Precipitate) Less Soluble Diastereomer (Precipitate) Fractional Crystallization->Less Soluble Diastereomer (Precipitate) More Soluble Diastereomer (in Solution) More Soluble Diastereomer (in Solution) Fractional Crystallization->More Soluble Diastereomer (in Solution) Liberation of R-Enantiomer Liberation of R-Enantiomer Less Soluble Diastereomer (Precipitate)->Liberation of R-Enantiomer Acid/Base Treatment Liberation of S-Enantiomer Liberation of S-Enantiomer More Soluble Diastereomer (in Solution)->Liberation of S-Enantiomer Acid/Base Treatment

Caption: Workflow of Chiral Resolution by Diastereomeric Salt Formation.

This compound: A C2-Symmetric Diamine Resolving Agent

(2S,5S)-2,5-dimethylpiperazine is a C2-symmetric chiral diamine. The presence of two basic nitrogen atoms allows for the formation of diastereomeric salts with two equivalents of a racemic acidic compound, or a 1:1 salt with a diacid. Its rigid cyclic structure and defined stereochemistry can lead to significant differences in the crystal packing of the resulting diastereomeric salts, which is a key factor for successful resolution. The dihydrobromide salt form ensures stability and ease of handling.

Potential Advantages:

  • C2-Symmetry: The symmetrical nature of the molecule can lead to more ordered crystal packing and potentially greater differences in the solubilities of the diastereomeric salts.

  • Diamine Functionality: The presence of two basic centers offers multiple points of interaction, which can enhance the chiral recognition process.

  • Rigid Conformation: The piperazine ring is conformationally restricted, which can amplify the stereochemical differences between the diastereomers.

Comparative Analysis of Chiral Resolving Agents for Profens

To contextualize the potential efficacy of this compound, we will compare it with two well-documented resolving agents for the widely used class of non-steroidal anti-inflammatory drugs (NSAIDs) known as profens: (S)-(-)-α-methylbenzylamine for ibuprofen and cinchonidine for ketoprofen.

Parameter(S)-(-)-α-Methylbenzylamine with Ibuprofen[1]Cinchonidine with KetoprofenThis compound with a Racemic Acid (Representative)
Resolving Agent Type Chiral Primary AmineChiral Alkaloid (tertiary amine)Chiral C2-Symmetric Diamine
Substrate Racemic IbuprofenRacemic KetoprofenRepresentative Racemic Carboxylic Acid (e.g., Ibuprofen)
Stoichiometry (Racemate:Agent) 1:0.5 (with 0.5 eq. KOH)1:0.91:0.5 (as the free base)
Solvent System WaterEthyl acetate/MethanolEthanol/Water mixture
Reported Yield of Diastereomeric Salt 53%Not explicitly statedTheoretically up to 50% for one diastereomer
Diastereomeric Excess (%de) of Salt 40%High (implied by high ee of final product)Dependent on substrate and crystallization conditions
Enantiomeric Excess (%ee) of Resolved Acid High after recrystallization>98%Dependent on the success of the resolution

Analysis:

The data for the resolution of ibuprofen with (S)-(-)-α-methylbenzylamine demonstrates that a successful resolution can be achieved with sub-stoichiometric amounts of the resolving agent in the presence of an achiral base.[1] The resolution of ketoprofen with cinchonidine highlights the effectiveness of alkaloid-based resolving agents in achieving high enantiomeric purity.

Experimental Protocol: A Representative Guide for the Resolution of a Racemic Carboxylic Acid

The following is a detailed, representative protocol for the chiral resolution of a racemic carboxylic acid, such as ibuprofen, using (2S,5S)-2,5-dimethylpiperazine. This protocol is based on established methodologies for diastereomeric salt resolutions and should be optimized for specific substrates.

Materials:

  • Racemic carboxylic acid (e.g., Ibuprofen)

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 2M

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Filter paper

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • Polarimeter or chiral HPLC system

Procedure:

Part 1: Liberation of the Free Base

  • Dissolve a known quantity of this compound in a minimal amount of deionized water.

  • Cool the solution in an ice bath and add a stoichiometric equivalent of a concentrated NaOH solution dropwise with stirring to liberate the free diamine.

  • Extract the aqueous solution with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the oily (2S,5S)-2,5-dimethylpiperazine free base.

Part 2: Diastereomeric Salt Formation and Crystallization

G cluster_0 Salt Formation cluster_1 Crystallization cluster_2 Isolation Dissolve Racemic Acid in Ethanol Dissolve Racemic Acid in Ethanol Add (S,S)-Diamine Solution Add (S,S)-Diamine Solution Dissolve Racemic Acid in Ethanol->Add (S,S)-Diamine Solution 0.5 eq. of diamine Heat to Reflux Heat to Reflux Add (S,S)-Diamine Solution->Heat to Reflux Ensure complete dissolution Slow Cooling to Room Temperature Slow Cooling to Room Temperature Heat to Reflux->Slow Cooling to Room Temperature Induce Crystallization Further Cooling (Ice Bath) Further Cooling (Ice Bath) Slow Cooling to Room Temperature->Further Cooling (Ice Bath) Induce Crystallization Vacuum Filtration Vacuum Filtration Further Cooling (Ice Bath)->Vacuum Filtration Collect precipitate Wash with Cold Ethanol Wash with Cold Ethanol Vacuum Filtration->Wash with Cold Ethanol Dry the Diastereomeric Salt Dry the Diastereomeric Salt Wash with Cold Ethanol->Dry the Diastereomeric Salt

Caption: Experimental Workflow for Diastereomeric Salt Crystallization.

  • In a round-bottom flask, dissolve the racemic carboxylic acid (1.0 equivalent) in warm ethanol.

  • In a separate container, dissolve the liberated (2S,5S)-2,5-dimethylpiperazine free base (0.5 equivalents) in a minimal amount of ethanol.

  • Slowly add the diamine solution to the solution of the racemic acid with stirring.

  • Gently heat the mixture to reflux to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature. The formation of crystals may be observed.

  • To maximize the yield of the less soluble diastereomeric salt, place the flask in an ice bath for 1-2 hours.

  • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals and determine their mass and melting point.

Part 3: Liberation of the Enriched Enantiomer and Recovery of the Resolving Agent

  • Suspend the crystalline diastereomeric salt in water.

  • Add 2M HCl dropwise until the solution is acidic (pH ~1-2) to protonate the diamine and liberate the free carboxylic acid.

  • Extract the aqueous solution with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • The aqueous layer, containing the protonated (2S,5S)-2,5-dimethylpiperazine, can be basified with NaOH and the resolving agent can be recovered by extraction as described in Part 1.

Part 4: Determination of Enantiomeric Excess

The enantiomeric excess (%ee) of the resolved carboxylic acid should be determined using a suitable analytical technique, such as:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A suitable chiral stationary phase must be selected. For ibuprofen and other profens, polysaccharide-based chiral columns are often effective.[2][3]

  • Polarimetry: The specific rotation of the resolved enantiomer is measured and compared to the known specific rotation of the pure enantiomer.

Conclusion

This compound presents itself as a promising, yet under-documented, resolving agent. Its C2-symmetric and rigid diamine structure are desirable features that can lead to effective chiral discrimination and efficient separation of diastereomeric salts. While direct comparative data is sparse, the principles of diastereomeric salt formation and the provided representative protocol for the resolution of a racemic carboxylic acid offer a solid foundation for researchers to explore its efficacy. The choice of a resolving agent is often substrate-dependent, and therefore, empirical screening remains a crucial step in the development of an efficient chiral resolution process. The exploration of C2-symmetric diamines like (2S,5S)-2,5-dimethylpiperazine may unlock highly efficient resolutions for a variety of racemic acids, contributing to the advancement of stereoselective synthesis.

References

  • Senpai Learn. (2016, April 16). Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. YouTube. [Link]

  • Lee, H. L., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research. [Link]

  • Coutts, R. T., et al. (1986). Enantiomeric mixtures of nonsteroidal anti-inflammatory drugs (NSAIDs). In Development of Drugs in Modern Medicine (pp. 232-236). Herwood.
  • Miwa, T., et al. (1987). Resolution of acidic compounds by HPLC with an ovomucoid-conjugated column.
  • Okamoto, Y., et al. (1989). Direct optical resolution of anti-inflammatory drugs by HPLC using tris(3,5-dimethylphenylcarbamate)s of cellulose and amylose. Chirality, 1(3), 239-242.
  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). A validated enantioselective HPLC method for determination of ibuprofen enantiomers in bulk and tablet dosage form. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 527-533.
  • Bhushan, R., & Martens, J. (1998). Resolution of enantiomers of ibuprofen by liquid chromatography: a review.
  • Hermawan, D., et al. (2025). Development of High-Performance Liquid Chromatography Method for Enantioseparation of Ibuprofen. Rasayan Journal of Chemistry, 18(1). [Link]

  • Singh, R., et al. (2008). Stereospecific synthesis of C2 symmetric diamines from the mother diamine by resonance-assisted hydrogen-bond directed diaza-Cope rearrangement. The Journal of Organic Chemistry, 73(19), 7599-7602.
  • Chemistry LibreTexts. (2023, November 3). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Hegazy, M. A., et al. (2016). A Validated Enantioselective HPLC Method for Determination of Ibuprofen Enantiomers in Bulk and Tablet Dosage Form.
  • Bhushan, R., & Martens, J. (1998). Resolution of enantiomers of ibuprofen by liquid chromatography: a review.

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A Comparative Review of Synthetic Routes to Chiral 2,5-Dimethylpiperazines: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Chiral 2,5-dimethylpiperazines are privileged structural motifs in medicinal chemistry, forming the core of a wide range of pharmacologically active compounds. Their rigid, C2-symmetric scaffold allows for precise spatial orientation of substituents, making them invaluable building blocks in drug discovery. The stereochemistry of the two methyl groups, which can exist as either cis or trans diastereomers, and as (R,R), (S,S), or meso isomers, is critical for biological activity. Consequently, the development of efficient and stereoselective synthetic routes to access enantiomerically pure 2,5-dimethylpiperazines is of paramount importance. This guide provides a comparative overview of the most prominent synthetic strategies, offering insights into their underlying principles, experimental protocols, and relative merits to aid researchers in selecting the optimal route for their specific needs.

Synthesis from Chiral Pool Amino Acids via Diketopiperazine Intermediates

One of the most established and versatile methods for the synthesis of chiral 2,5-dimethylpiperazines utilizes readily available amino acids from the chiral pool, most commonly L- and D-alanine. This strategy involves the initial formation of a 2,5-diketopiperazine (a cyclic dipeptide), followed by the reduction of the two amide bonds.

Mechanistic Rationale

The stereochemistry of the final 2,5-dimethylpiperazine is directly dictated by the stereochemistry of the starting amino acids. The cyclization of two molecules of the same enantiomer of alanine (e.g., L-alanine) leads to the formation of a cis-3,6-dimethyl-2,5-diketopiperazine. Conversely, the cyclization of two different enantiomers (e.g., L-alanine and D-alanine) yields the corresponding trans-diketopiperazine. The subsequent reduction of the diketopiperazine with a strong reducing agent like lithium aluminum hydride (LiAlH₄) proceeds with retention of stereochemistry at the chiral centers.

Experimental Protocols

Protocol 1: Synthesis of cis-(2S,5S)-2,5-Dimethylpiperazine from L-Alanine

  • Step 1: Synthesis of cyclo(L-Ala-L-Ala) A suspension of L-alanine in a high-boiling solvent such as ethylene glycol is heated to reflux (170-190 °C) under an inert atmosphere. The water formed during the condensation is continuously removed. The reaction mixture is then cooled, and the precipitated cis-3,6-dimethyl-2,5-diketopiperazine is collected by filtration.

  • Step 2: Reduction of cyclo(L-Ala-L-Ala) to cis-(2S,5S)-2,5-Dimethylpiperazine To a stirred suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of cis-3,6-dimethyl-2,5-diketopiperazine in THF is added dropwise. The reaction mixture is then refluxed for several hours. After cooling, the reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to yield the crude cis-(2S,5S)-2,5-dimethylpiperazine, which can be further purified by distillation or crystallization.

Advantages and Disadvantages

This method is highly attractive due to the use of inexpensive and readily available chiral starting materials. The stereochemical outcome is predictable and well-controlled. However, the harsh reaction conditions required for both the cyclization and the reduction steps can limit the functional group tolerance on more complex substrates. The use of LiAlH₄ also necessitates stringent anhydrous conditions and careful handling.

Diastereoselective and Enantioselective Reduction of Pyrazines

A more modern and elegant approach to chiral piperazines involves the asymmetric hydrogenation of prochiral pyrazine precursors. This strategy can provide access to enantiomerically enriched piperazines directly, without the need for chiral starting materials.

Mechanistic Rationale

The catalytic asymmetric hydrogenation of 2,5-dimethylpyrazine or its derivatives utilizes a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, with a chiral phosphine ligand. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the addition of hydrogen to one face of the pyrazine ring, leading to the formation of one enantiomer of the piperazine in excess. The diastereoselectivity (cis vs. trans) can often be controlled by the choice of catalyst and reaction conditions. A related strategy involves the asymmetric hydrogenation of pyrazin-2-ols to chiral piperazin-2-ones, which can then be reduced to the corresponding piperazines[1][2].

Experimental Protocols

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of 2,5-Dimethylpyrazine (Conceptual)

  • A solution of 2,5-dimethylpyrazine and a chiral iridium catalyst (e.g., [Ir(COD)Cl]₂ with a chiral phosphine ligand) in a suitable solvent (e.g., methanol, dichloromethane) is placed in a high-pressure autoclave.

  • The autoclave is purged with hydrogen gas and then pressurized to a specific pressure (e.g., 50-100 atm).

  • The reaction mixture is stirred at a defined temperature for a specified time.

  • After cooling and venting the autoclave, the solvent is removed, and the product is purified by chromatography to isolate the chiral 2,5-dimethylpiperazine. The enantiomeric excess is determined by chiral HPLC or GC.

Advantages and Disadvantages

Catalytic asymmetric methods are highly atom-economical and can provide direct access to enantiomerically enriched products from achiral starting materials. However, the development of a highly selective catalyst for a specific substrate can be challenging and may require extensive screening of ligands and reaction conditions. The catalysts themselves can be expensive, and the high pressures often required for hydrogenation may necessitate specialized equipment.

Chiral Resolution of Racemic 2,5-Dimethylpiperazine

Classical resolution of a racemic mixture is a robust and often industrially viable method for obtaining enantiomerically pure compounds. This approach involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by physical means, typically fractional crystallization.

Mechanistic Rationale

The racemic mixture of 2,5-dimethylpiperazine (containing both (2R,5R) and (2S,5S) enantiomers for the trans isomer, or a meso compound for the cis isomer) is treated with a single enantiomer of a chiral acid, such as L-(+)-tartaric acid. This results in the formation of two diastereomeric salts (e.g., (2R,5R)-2,5-dimethylpiperazinium L-tartrate and (2S,5S)-2,5-dimethylpiperazinium L-tartrate). These diastereomers have different physical properties, including solubility in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated, while the other remains in solution. The resolved enantiomer can then be liberated from the salt by treatment with a base.

Experimental Protocols

Protocol 3: Resolution of trans-2,5-Dimethylpiperazine with L-(+)-Tartaric Acid [4][5][6]

  • Step 1: Diastereomeric Salt Formation A solution of racemic trans-2,5-dimethylpiperazine in a suitable solvent (e.g., a mixture of water and a lower alcohol like methanol or ethanol) is heated. A solution of L-(+)-tartaric acid (typically 0.5 to 1.0 molar equivalents) in the same solvent is added. The mixture is then slowly cooled to allow for the crystallization of the less soluble diastereomeric salt.

  • Step 2: Isolation and Purification of the Diastereomeric Salt The precipitated salt is collected by filtration and can be recrystallized from the same solvent system to improve its diastereomeric purity.

  • Step 3: Liberation of the Enantiomerically Pure Amine The purified diastereomeric salt is dissolved in water and treated with a strong base (e.g., NaOH) to deprotonate the piperazine. The free amine is then extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried and concentrated to yield the enantiomerically enriched trans-2,5-dimethylpiperazine. The enantiomeric excess can be determined by chiral HPLC or by measuring the optical rotation.

Advantages and Disadvantages

Chiral resolution is a well-established and scalable technique. It does not require the development of complex stereoselective reactions. However, the maximum theoretical yield for the desired enantiomer is 50%, although the resolving agent and the undesired enantiomer can often be recovered and recycled. The process can be labor-intensive and may require significant optimization of crystallization conditions.

Asymmetric Synthesis Using Chiral Auxiliaries

The use of a chiral auxiliary is a powerful strategy in asymmetric synthesis. A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.

Mechanistic Rationale

In the context of 2,5-dimethylpiperazine synthesis, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective formation of the piperazine ring or the introduction of the methyl groups. For example, a chiral amine could be used as a template to construct the piperazine ring in a diastereoselective manner. The diastereoselectivity arises from the steric hindrance imposed by the chiral auxiliary, which favors the approach of reagents from one face of the molecule over the other.

Experimental Protocols

While a specific, detailed protocol for the synthesis of 2,5-dimethylpiperazine using a chiral auxiliary was not prominently featured in the search results, a general workflow can be conceptualized based on established principles of asymmetric synthesis.[7][8]

  • Step 1: Attachment of the Chiral Auxiliary A suitable achiral precursor is reacted with a chiral auxiliary (e.g., a chiral amine or alcohol) to form a diastereomeric intermediate.

  • Step 2: Diastereoselective Transformation The key bond-forming reaction to create the piperazine ring or introduce the methyl groups is carried out. The chiral auxiliary directs the stereochemistry of this step.

  • Step 3: Cleavage of the Chiral Auxiliary The chiral auxiliary is removed under conditions that do not racemize the newly formed stereocenters, yielding the enantiomerically enriched 2,5-dimethylpiperazine.

Advantages and Disadvantages

Chiral auxiliary-based methods can provide high levels of stereocontrol and are often predictable and reliable. The auxiliary can often be recovered and reused, which is economically advantageous. However, this approach requires additional synthetic steps for the attachment and removal of the auxiliary, which can lower the overall yield and increase the step count.

Comparative Summary of Synthetic Routes

Synthetic Strategy Starting Materials Stereocontrol Key Advantages Key Disadvantages
From Chiral Pool Amino Acids L- or D-AlanineSubstrate-controlledInexpensive, readily available starting materials; predictable stereochemistry.Harsh reaction conditions; use of stoichiometric, hazardous reagents (LiAlH₄).
Asymmetric Reduction of Pyrazines 2,5-DimethylpyrazineCatalyst-controlledAtom-economical; direct access to enantiomerically enriched product from achiral starting material.Catalyst development can be challenging and expensive; may require high-pressure equipment.
Chiral Resolution Racemic 2,5-DimethylpiperazineSeparation of diastereomersRobust, scalable, and well-established technique.Maximum 50% theoretical yield for the desired enantiomer; can be labor-intensive.
Using Chiral Auxiliaries Achiral precursors, chiral auxiliaryAuxiliary-controlledHigh levels of stereocontrol; auxiliary can be recycled.Additional steps for attachment and removal of the auxiliary; lower overall atom economy.

Visualization of Synthetic Workflows

synthetic_workflows cluster_0 Synthesis from Amino Acids cluster_1 Asymmetric Hydrogenation cluster_2 Chiral Resolution Ala L-Alanine DKP cis-3,6-Dimethyl- 2,5-diketopiperazine Ala->DKP Cyclization (Heat) cis_DMP cis-(2S,5S)-2,5- Dimethylpiperazine DKP->cis_DMP Reduction (LiAlH₄) Pyrazine 2,5-Dimethylpyrazine chiral_DMP Chiral 2,5- Dimethylpiperazine Pyrazine->chiral_DMP Asymmetric Hydrogenation (Chiral Catalyst, H₂) racemic_DMP Racemic trans-2,5- Dimethylpiperazine diastereomeric_salts Diastereomeric Salts racemic_DMP->diastereomeric_salts Salt Formation (L-Tartaric Acid) enantioenriched_DMP Enantioenriched trans- 2,5-Dimethylpiperazine diastereomeric_salts->enantioenriched_DMP Fractional Crystallization & Liberation

Figure 1: Simplified workflows for the major synthetic routes to chiral 2,5-dimethylpiperazines.

Conclusion

The synthesis of chiral 2,5-dimethylpiperazines can be achieved through several distinct and effective strategies. The choice of the most appropriate route will depend on a variety of factors, including the desired stereoisomer, the scale of the synthesis, the availability of starting materials and specialized equipment, and the cost considerations. The classical approach starting from chiral amino acids offers a reliable and cost-effective method for accessing specific stereoisomers. For large-scale production, chiral resolution remains a highly relevant and practical option. Modern catalytic asymmetric methods, while potentially more challenging to develop, offer the most elegant and atom-economical route to these valuable chiral building blocks. The use of chiral auxiliaries provides another powerful tool for achieving high levels of stereocontrol. By understanding the principles and practicalities of each of these methods, researchers and drug development professionals can make informed decisions to advance their synthetic endeavors.

References

  • Y. Zhang, et al. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. 2021. Available from: [Link]

  • M. Koshizuka, et al. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry. 2023, 88(10), 6901-6910. Available from: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. 2023. Available from: [Link]

  • D. A. Evans, G. Helmchen, M. Rüping. Chiral Auxiliaries in Asymmetric Synthesis. In: Asymmetric Synthesis – The Essentials. 2007. Available from: [Link]

  • Y. Yang, et al. Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration. Journal of Industrial Microbiology & Biotechnology. 2024. Available from: [Link]

  • J. D. Firth, P. O'Brien, L. Ferris. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. 2016, 138(2), 651-659. Available from: [Link]

  • A. M. C. H. van den Nieuwendijk, et al. Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. ACS Medicinal Chemistry Letters. 2017, 8(8), 851-856. Available from: [Link]

  • J. T. Reeves, et al. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society. 2014, 136(16), 5923-5933. Available from: [Link]

  • Zhang, Y. et al. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Org. Chem. Front., 2021,8, 6335-6340. Available from: [Link]

  • H. I. Park, et al. Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. Journal of Chromatography A. 2016, 1458, 122-127. Available from: [Link]

  • S. G. O'Brien, et al. Enantioselective Chemoenzymatic Synthesis of cis- and trans-2,5-Disubstituted Morpholines. The Journal of Organic Chemistry. 2010, 75(12), 4056-4062. Available from: [Link]

  • Y. Zhang, et al. Chiral resolution of dl-leucine via salifying tartaric acid derivatives. New Journal of Chemistry. 2022, 46(36), 17351-17359. Available from: [Link]

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  • S. G. O'Brien, et al. Enantioselective chemoenzymatic synthesis of cis- and trans-2,5-disubstituted morpholines. The Journal of Organic Chemistry. 2010, 75(12), 4056-4062. Available from: [Link]

  • P. D. Le, T. H. Le. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. 2000. Available from: [Link]

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  • V. S. Moskaliuk, et al. Design, synthesis, chemical and biological evaluation of 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides. ChemRxiv. 2023. Available from: [Link]

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Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling (2S,5S)-2,5-dimethylpiperazine dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Laboratory Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, chiral building blocks like (2S,5S)-2,5-dimethylpiperazine dihydrobromide are instrumental in the creation of stereochemically defined active pharmaceutical ingredients (APIs).[1] The inherent reactivity and potential hazards of such specialized reagents necessitate a robust understanding and implementation of safety protocols. This guide, compiled by our senior application scientists, provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our commitment is to empower researchers with the knowledge to not only advance their scientific endeavors but to do so with the utmost confidence in their personal safety.

Understanding the Hazard Profile: A Proactive Approach to Safety

Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[2][3][4] They may also cause allergic skin reactions and respiratory irritation.[2][5] The presence of the dihydrobromide salt suggests that the compound is a solid and will likely have corrosive properties, reacting with moisture on the skin or in the respiratory tract to produce hydrobromic acid.[6] Therefore, this compound should be handled as a corrosive solid with the potential to cause respiratory irritation and skin sensitization .

Key Hazards:

  • Corrosivity: Causes severe skin burns and eye damage upon contact.[3][6]

  • Respiratory Irritation: Dusts may cause irritation to the respiratory tract.[2][6]

  • Skin Sensitization: May cause an allergic skin reaction.

Core Principles of Protection: Selecting the Right PPE

A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE is contingent on the specific laboratory operation being performed and the associated risk of exposure. The following table outlines recommended PPE for various laboratory scenarios.

Laboratory Operation Minimum PPE Requirements Enhanced Precautions (for larger quantities or high-risk operations)
Weighing and Dispensing (Solid) Chemical splash goggles, Nitrile gloves (double-gloving recommended), Lab coatFace shield worn over chemical splash goggles, Chemical-resistant apron, Respiratory protection (N95 or higher)
Solution Preparation Chemical splash goggles, Nitrile or neoprene gloves, Lab coatFace shield, Chemical-resistant apron, Work in a certified chemical fume hood
Reaction Monitoring and Work-up Chemical splash goggles, Nitrile or neoprene gloves, Lab coatFace shield, Chemical-resistant apron, Work in a certified chemical fume hood
Spill Cleanup Chemical splash goggles, Chemical-resistant gloves (e.g., butyl rubber), Chemical-resistant suit or apron, Respiratory protection (as determined by spill size and location)Self-contained breathing apparatus (SCBA) for large spills in poorly ventilated areas
Step-by-Step Guidance for Donning and Doffing PPE

The effectiveness of PPE is critically dependent on its correct application and removal. Following a standardized procedure minimizes the risk of contamination.

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Apron: Don a lab coat or a chemical-resistant apron.

  • Respirator (if required): Perform a user seal check.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Don the first pair of gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, don the second pair.

Doffing (Taking Off) PPE:

  • Gloves: Remove the outer pair of gloves first (if double-gloved), followed by the inner pair, using a technique that avoids touching the outside of the gloves with bare hands.

  • Gown/Apron: Remove the lab coat or apron by rolling it outwards, away from the body.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye and Face Protection: Remove the face shield (if used), followed by the goggles, from the back of the head.

  • Respirator (if used): Remove the respirator from the back of the head.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans: A Cradle-to-Grave Approach

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Store the compound in a tightly sealed, properly labeled container in a cool, dry place away from incompatible materials.

  • Avoid generating dust.[2] Use a wet method for cleaning up any spills.[7]

Spill Management:

  • Evacuate non-essential personnel from the area.[7]

  • Wear appropriate PPE as outlined in the table above.

  • For small spills, carefully cover the material with an inert absorbent material like sand or vermiculite.

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[7]

  • Clean the spill area with a suitable decontaminating solution and then wash with soap and water.

  • For large spills, contact your institution's environmental health and safety (EHS) department immediately.

Disposal:

  • This compound and any contaminated materials should be disposed of as hazardous chemical waste.[7]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

  • Waste containing brominated compounds may require specific disposal procedures, such as incineration at a licensed facility.[8] It is crucial to consult with your institution's EHS department for specific guidance.

Emergency Procedures: Preparedness is Paramount

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with large amounts of soap and water for at least 15 minutes.[7][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[2] Seek immediate medical attention.

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection Start Start: Handling this compound AssessTask Assess Task: - Weighing - Solution Prep - Reaction Start->AssessTask AssessQuantity Assess Quantity: - Small (<1g) - Large (>1g) AssessTask->AssessQuantity AssessAerosol Potential for Dust/Aerosol Generation? AssessQuantity->AssessAerosol BasePPE Base PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves (Double) AssessAerosol->BasePPE Low Risk FaceShield Add Face Shield AssessAerosol->FaceShield High Risk / Large Quantity FullProtection Full Protection: - Base PPE - Face Shield - Respirator - Chem-Resistant Apron Respirator Add Respirator (N95+) FaceShield->Respirator ChemApron Add Chemical-Resistant Apron Respirator->ChemApron ChemApron->FullProtection

Caption: PPE selection workflow for handling the target compound.

By adhering to the principles and procedures outlined in this guide, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific pursuits.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine.
  • ChemicalBook. (n.d.). Piperazine - Safety Data Sheet.
  • Cornell University Environmental Health and Safety. (n.d.). 8.9 Corrosives.
  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
  • Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet: trans-2,5-Dimethylpiperazine.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • Occupational Safety and Health Administration. (n.d.). Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids.
  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
  • Sigma-Aldrich. (2025, January 2). Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection.
  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet.
  • MySkinRecipes. (n.d.). This compound.
  • Canadian Centre for Occupational Health and Safety. (2017, December 12). How to Work Safely with - Hazardous Products using the "Corrosion" Pictogram.
  • Apollo Scientific. (n.d.). Piperazine.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
  • Centers for Disease Control and Prevention. (2025, March 4). Respirator Types and Use.
  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine.
  • Ataman Kimya. (n.d.). PIPERAZINE.
  • J&K Scientific. (n.d.). This compound.
  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Guide to Industrial Respiratory Protection.
  • Chemtalk. (n.d.). Bromine water - disposal.
  • DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses.
  • Fisher Scientific. (2023, October 20). Safety Data Sheet: Piperazine hexahydrate.
  • American Chemistry Council. (n.d.). Respiratory Protection in Chemical Product Labels and Safety Data Sheets.
  • TCI Chemicals. (2025, June 12). Safety Data Sheet: N,N'-Dimethylpiperazine.
  • National Research Council. (1994, July). LCSS: Bromine.
  • ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals.
  • Jubilant Ingrevia Limited. (n.d.). 3,5-Dimethylpiperidine Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.